molecular formula C13H21NO3 B582000 Benzyl-PEG3-amine CAS No. 86770-75-4

Benzyl-PEG3-amine

Cat. No.: B582000
CAS No.: 86770-75-4
M. Wt: 239.31 g/mol
InChI Key: ZQZPJPHAPLBNCN-UHFFFAOYSA-N
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Description

Benzyl-PEG3-amine is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPJPHAPLBNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-75-4
Record name 2-[2-[2-(Phenylmethoxy)ethoxy]ethoxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86770-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Functional Core of Targeted Protein Degradation: A Technical Guide to Benzyl-PEG3-amine's Role in PROTAC-Mediated Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a bifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic molecules. It does not possess an independent mechanism of action; instead, its significance lies in its structural contribution to the function of the PROTAC molecule it becomes a part of. This guide elucidates the mechanism of action of PROTACs incorporating this compound, detailing the distinct roles of its constituent benzyl (B1604629), PEG3, and amine functionalities. We will explore the formation of the crucial ternary complex, the subsequent ubiquitination and degradation of target proteins, and the experimental protocols used to quantify these processes.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2][3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile building block for this linker.

The mechanism unfolds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). The linker, in this case, derived from this compound, plays a critical role in enabling the formation of a stable and productive ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can go on to recruit another POI and E3 ligase, acting in a catalytic manner.

The Critical Role of the this compound Linker

The structure of the linker is a key determinant of a PROTAC's efficacy. The this compound linker offers a combination of features that are advantageous in PROTAC design.

  • PEG3 (Polyethylene Glycol) Component: The three-unit polyethylene (B3416737) glycol chain is a flexible and hydrophilic spacer.

    • Flexibility: The flexibility of the PEG linker is crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex. It provides the necessary degrees of freedom for the two ligands to bind to their respective proteins optimally.

    • Solubility: PEG linkers are known to improve the aqueous solubility of PROTAC molecules. This is a significant advantage, as the large and often hydrophobic nature of PROTACs can lead to poor solubility and bioavailability.

    • Length: The length of the linker is a critical parameter that needs to be optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may lead to an unstable or non-productive complex.

  • Benzyl Group: The benzyl group is a phenylmethyl moiety that adds a degree of rigidity and hydrophobicity to the linker.

    • Conformational Rigidity: While the PEG component provides flexibility, the benzyl group can introduce some conformational constraint. This can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.

    • Non-covalent Interactions: The aromatic phenyl ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the POI or E3 ligase. These interactions can contribute to the stability of the ternary complex.

    • Protecting Group in Synthesis: In the context of chemical synthesis, the benzyl group can also serve as a robust protecting group for the amine functionality, which can be removed under specific conditions to allow for the attachment of other molecular components.

  • Amine Group: The terminal amine group provides a reactive handle for conjugating the linker to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond. This allows for the modular and efficient synthesis of a library of PROTACs with different linkers and ligands.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC Action E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 Ligase E2->E3 Ub transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Proteasome 26S Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: Mechanism of action of a PROTAC utilizing the Ubiquitin-Proteasome System.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (HPLC, MS) synthesis->purification cell_culture Cell Culture (Target-expressing cell line) purification->cell_culture Synthesized PROTAC treatment PROTAC Treatment (Dose-response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis (Quantify POI levels) lysis->western_blot data_analysis Data Analysis (Determine DC50 & Dmax) western_blot->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. The tables below present hypothetical data for a series of PROTACs with varying linker lengths to illustrate how these parameters are typically reported.

Table 1: Degradation Efficacy of Hypothetical PROTACs Targeting Protein X

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-ABenzyl-PEG2-amine1215075
PROTAC-B This compound 15 50 95
PROTAC-CBenzyl-PEG4-amine1810090
PROTAC-DBenzyl-Alkyl-amine1525060

Table 2: Pharmacokinetic Properties of Hypothetical PROTACs

PROTAC IDLinker CompositionAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-ABenzyl-PEG2-amine501.5
PROTAC-B This compound 120 1.2
PROTAC-CBenzyl-PEG4-amine1501.0
PROTAC-DBenzyl-Alkyl-amine102.5

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for coupling a carboxylic acid-functionalized POI ligand to this compound, followed by coupling to an E3 ligase ligand.

Materials:

  • POI ligand with a carboxylic acid handle

  • This compound

  • E3 ligase ligand with a suitable reactive group (e.g., a haloalkane)

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile, water)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Amide Coupling: a. Dissolve the POI ligand-COOH (1 eq.) in anhydrous DMF. b. Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.) to the solution and stir for 15 minutes at room temperature. c. Add this compound (1.1 eq.) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. f. Purify the intermediate product by preparative HPLC.

  • Alkylation: a. Dissolve the purified intermediate from step 1 in anhydrous DMF. b. Add the E3 ligase ligand (1.2 eq.) and a base such as potassium carbonate (2 eq.). c. Stir the reaction at 50-80°C for 12-24 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC product by preparative HPLC. e. Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to assess the degradation of a target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI (e.g., HEK293)

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO). c. Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour. f. Incubate the membrane with the primary antibody against the POI overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. h. Develop the blot using ECL substrate and capture the chemiluminescent signal. i. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities for the POI and the loading control using densitometry software. b. Normalize the POI band intensity to the loading control band intensity for each sample. c. Plot the normalized POI levels against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a key enabling tool in the development of PROTACs. Its mechanism of action is intrinsically linked to the function of the final PROTAC molecule, where it serves as a linker that is critical for the formation of a productive ternary complex. The combination of the flexible, solubilizing PEG chain and the conformationally influencing benzyl group provides a favorable scaffold for connecting the POI and E3 ligase ligands. A thorough understanding of the role of the linker and the application of robust experimental protocols for synthesis and evaluation are essential for the rational design of potent and effective protein-degrading therapeutics.

References

The Functional Core of Targeted Protein Degradation: A Technical Guide to Benzyl-PEG3-amine's Role in PROTAC-Mediated Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a bifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic molecules. It does not possess an independent mechanism of action; instead, its significance lies in its structural contribution to the function of the PROTAC molecule it becomes a part of. This guide elucidates the mechanism of action of PROTACs incorporating this compound, detailing the distinct roles of its constituent benzyl, PEG3, and amine functionalities. We will explore the formation of the crucial ternary complex, the subsequent ubiquitination and degradation of target proteins, and the experimental protocols used to quantify these processes.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2][3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile building block for this linker.

The mechanism unfolds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). The linker, in this case, derived from this compound, plays a critical role in enabling the formation of a stable and productive ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin chain on the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can go on to recruit another POI and E3 ligase, acting in a catalytic manner.

The Critical Role of the this compound Linker

The structure of the linker is a key determinant of a PROTAC's efficacy. The this compound linker offers a combination of features that are advantageous in PROTAC design.

  • PEG3 (Polyethylene Glycol) Component: The three-unit polyethylene glycol chain is a flexible and hydrophilic spacer.

    • Flexibility: The flexibility of the PEG linker is crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex. It provides the necessary degrees of freedom for the two ligands to bind to their respective proteins optimally.

    • Solubility: PEG linkers are known to improve the aqueous solubility of PROTAC molecules. This is a significant advantage, as the large and often hydrophobic nature of PROTACs can lead to poor solubility and bioavailability.

    • Length: The length of the linker is a critical parameter that needs to be optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may lead to an unstable or non-productive complex.

  • Benzyl Group: The benzyl group is a phenylmethyl moiety that adds a degree of rigidity and hydrophobicity to the linker.

    • Conformational Rigidity: While the PEG component provides flexibility, the benzyl group can introduce some conformational constraint. This can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.

    • Non-covalent Interactions: The aromatic phenyl ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the POI or E3 ligase. These interactions can contribute to the stability of the ternary complex.

    • Protecting Group in Synthesis: In the context of chemical synthesis, the benzyl group can also serve as a robust protecting group for the amine functionality, which can be removed under specific conditions to allow for the attachment of other molecular components.

  • Amine Group: The terminal amine group provides a reactive handle for conjugating the linker to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond. This allows for the modular and efficient synthesis of a library of PROTACs with different linkers and ligands.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC Action E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 Ligase E2->E3 Ub transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Proteasome 26S Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: Mechanism of action of a PROTAC utilizing the Ubiquitin-Proteasome System.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (HPLC, MS) synthesis->purification cell_culture Cell Culture (Target-expressing cell line) purification->cell_culture Synthesized PROTAC treatment PROTAC Treatment (Dose-response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis (Quantify POI levels) lysis->western_blot data_analysis Data Analysis (Determine DC50 & Dmax) western_blot->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. The tables below present hypothetical data for a series of PROTACs with varying linker lengths to illustrate how these parameters are typically reported.

Table 1: Degradation Efficacy of Hypothetical PROTACs Targeting Protein X

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-ABenzyl-PEG2-amine1215075
PROTAC-B This compound 15 50 95
PROTAC-CBenzyl-PEG4-amine1810090
PROTAC-DBenzyl-Alkyl-amine1525060

Table 2: Pharmacokinetic Properties of Hypothetical PROTACs

PROTAC IDLinker CompositionAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-ABenzyl-PEG2-amine501.5
PROTAC-B This compound 120 1.2
PROTAC-CBenzyl-PEG4-amine1501.0
PROTAC-DBenzyl-Alkyl-amine102.5

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for coupling a carboxylic acid-functionalized POI ligand to this compound, followed by coupling to an E3 ligase ligand.

Materials:

  • POI ligand with a carboxylic acid handle

  • This compound

  • E3 ligase ligand with a suitable reactive group (e.g., a haloalkane)

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile, water)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Amide Coupling: a. Dissolve the POI ligand-COOH (1 eq.) in anhydrous DMF. b. Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.) to the solution and stir for 15 minutes at room temperature. c. Add this compound (1.1 eq.) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. f. Purify the intermediate product by preparative HPLC.

  • Alkylation: a. Dissolve the purified intermediate from step 1 in anhydrous DMF. b. Add the E3 ligase ligand (1.2 eq.) and a base such as potassium carbonate (2 eq.). c. Stir the reaction at 50-80°C for 12-24 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC product by preparative HPLC. e. Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to assess the degradation of a target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI (e.g., HEK293)

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO). c. Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour. f. Incubate the membrane with the primary antibody against the POI overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. h. Develop the blot using ECL substrate and capture the chemiluminescent signal. i. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities for the POI and the loading control using densitometry software. b. Normalize the POI band intensity to the loading control band intensity for each sample. c. Plot the normalized POI levels against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a key enabling tool in the development of PROTACs. Its mechanism of action is intrinsically linked to the function of the final PROTAC molecule, where it serves as a linker that is critical for the formation of a productive ternary complex. The combination of the flexible, solubilizing PEG chain and the conformationally influencing benzyl group provides a favorable scaffold for connecting the POI and E3 ligase ligands. A thorough understanding of the role of the linker and the application of robust experimental protocols for synthesis and evaluation are essential for the rational design of potent and effective protein-degrading therapeutics.

References

An In-depth Technical Guide to Benzyl-PEG3-amine: Chemical Properties, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG3-amine, a bifunctional linker increasingly utilized in the development of targeted therapeutics. The document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its application in the formation of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.

Core Chemical and Physical Properties

This compound is a versatile molecule featuring a hydrophobic benzyl (B1604629) group, a hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a reactive primary amine. This amphiphilic nature enhances solubility and can improve the pharmacokinetic properties of the molecules it is incorporated into.[1] The terminal amine group allows for straightforward conjugation to various molecules, such as ligands for proteins of interest or E3 ubiquitin ligases.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine[2][3]
Synonyms Benzyl-PEG3-NH2, 2-(Benzyloxyethoxyethoxy)ethylamine[2]
CAS Number 86770-75-4
Chemical Formula C13H21NO3
Molecular Weight 239.31 g/mol
Exact Mass 239.1521 g/mol
Appearance Pale Yellow or Colorless Oily Matter
Purity ≥95%
Density 1.1 ± 0.1 g/cm³
Boiling Point 348.7 ± 27.0 °C at 760 mmHg
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C, kept dry and in the dark.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from triethylene glycol monobenzyl ether. The overall workflow involves the activation of the terminal hydroxyl group, followed by azidation and subsequent reduction to the primary amine.

Experimental Protocol:

Step 1: Tosylation of Triethylene Glycol Monobenzyl Ether

  • Dissolve triethylene glycol monobenzyl ether (1 equivalent) in an anhydrous organic solvent such as dichloromethane.

  • Add an organic base, for example, triethylamine (B128534) (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic phase sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

Step 2: Azidation of the Tosylated Intermediate

  • Dissolve the 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate (1 equivalent) and sodium azide (B81097) (excess) in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 40-60 °C and stir for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azide intermediate.

Step 3: Reduction of the Azide to the Amine

  • Dissolve the azide intermediate in ethanol.

  • Add a catalytic amount of palladium on carbon (10-20% by weight of the azide intermediate).

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogenation apparatus).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Application in PROTAC Synthesis

This compound is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of a target protein.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Degradation Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds to POI ligand E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand PROTAC PROTAC (e.g., with this compound linker) Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release & Recycling Recycled_PROTAC->POI Initiates new cycle

General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step coupling process. The following is a generalized protocol assuming the use of a carboxylic acid-functionalized E3 ligase ligand and a suitable functional group on the target protein ligand for the final coupling.

PROTAC_Synthesis_Workflow start Start Materials reagent1 This compound start->reagent1 reagent2 E3 Ligase Ligand (with -COOH) start->reagent2 reagent3 POI Ligand (with reactive group) start->reagent3 step1 Step 1: Amide Coupling (e.g., using EDC, HATU) reagent1->step1 reagent2->step1 step2 Step 2: Final Conjugation (e.g., amide coupling, click chemistry) reagent3->step2 intermediate E3 Ligase Ligand-Linker Conjugate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (e.g., HPLC) final_protac->purification analysis Analysis (e.g., LC-MS, NMR) purification->analysis end Final Product analysis->end

General workflow for the synthesis of a PROTAC using this compound.
Protocol: Synthesis of an E3 Ligase Ligand-Linker Conjugate

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF.

  • Add a coupling agent, for example, HATU (1.2 equivalents) or EDC (1.5 equivalents) and an organic base like DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

The resulting conjugate can then be coupled to a ligand for the protein of interest through a suitable chemical reaction, depending on the functional groups present on the POI ligand, to yield the final PROTAC molecule.

References

An In-depth Technical Guide to Benzyl-PEG3-amine: Chemical Properties, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG3-amine, a bifunctional linker increasingly utilized in the development of targeted therapeutics. The document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its application in the formation of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.

Core Chemical and Physical Properties

This compound is a versatile molecule featuring a hydrophobic benzyl group, a hydrophilic polyethylene glycol (PEG) chain, and a reactive primary amine. This amphiphilic nature enhances solubility and can improve the pharmacokinetic properties of the molecules it is incorporated into.[1] The terminal amine group allows for straightforward conjugation to various molecules, such as ligands for proteins of interest or E3 ubiquitin ligases.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine[2][3]
Synonyms Benzyl-PEG3-NH2, 2-(Benzyloxyethoxyethoxy)ethylamine[2]
CAS Number 86770-75-4
Chemical Formula C13H21NO3
Molecular Weight 239.31 g/mol
Exact Mass 239.1521 g/mol
Appearance Pale Yellow or Colorless Oily Matter
Purity ≥95%
Density 1.1 ± 0.1 g/cm³
Boiling Point 348.7 ± 27.0 °C at 760 mmHg
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C, kept dry and in the dark.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from triethylene glycol monobenzyl ether. The overall workflow involves the activation of the terminal hydroxyl group, followed by azidation and subsequent reduction to the primary amine.

Experimental Protocol:

Step 1: Tosylation of Triethylene Glycol Monobenzyl Ether

  • Dissolve triethylene glycol monobenzyl ether (1 equivalent) in an anhydrous organic solvent such as dichloromethane.

  • Add an organic base, for example, triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic phase sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

Step 2: Azidation of the Tosylated Intermediate

  • Dissolve the 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate (1 equivalent) and sodium azide (excess) in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 40-60 °C and stir for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azide intermediate.

Step 3: Reduction of the Azide to the Amine

  • Dissolve the azide intermediate in ethanol.

  • Add a catalytic amount of palladium on carbon (10-20% by weight of the azide intermediate).

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogenation apparatus).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Application in PROTAC Synthesis

This compound is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of a target protein.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Degradation Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds to POI ligand E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand PROTAC PROTAC (e.g., with this compound linker) Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release & Recycling Recycled_PROTAC->POI Initiates new cycle

General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step coupling process. The following is a generalized protocol assuming the use of a carboxylic acid-functionalized E3 ligase ligand and a suitable functional group on the target protein ligand for the final coupling.

PROTAC_Synthesis_Workflow start Start Materials reagent1 This compound start->reagent1 reagent2 E3 Ligase Ligand (with -COOH) start->reagent2 reagent3 POI Ligand (with reactive group) start->reagent3 step1 Step 1: Amide Coupling (e.g., using EDC, HATU) reagent1->step1 reagent2->step1 step2 Step 2: Final Conjugation (e.g., amide coupling, click chemistry) reagent3->step2 intermediate E3 Ligase Ligand-Linker Conjugate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (e.g., HPLC) final_protac->purification analysis Analysis (e.g., LC-MS, NMR) purification->analysis end Final Product analysis->end

General workflow for the synthesis of a PROTAC using this compound.
Protocol: Synthesis of an E3 Ligase Ligand-Linker Conjugate

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF.

  • Add a coupling agent, for example, HATU (1.2 equivalents) or EDC (1.5 equivalents) and an organic base like DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

The resulting conjugate can then be coupled to a ligand for the protein of interest through a suitable chemical reaction, depending on the functional groups present on the POI ligand, to yield the final PROTAC molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine, systematically named 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine, is a bifunctional molecule featuring a benzyl-protected hydroxyl group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique combination of a stable protecting group, a flexible and water-soluble linker, and a reactive amine handle makes it a valuable building block in various biomedical and pharmaceutical research applications.[] Its primary utility lies in the field of drug delivery and development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the PEGylation of small molecules and biologics to improve their pharmacokinetic profiles.[2][3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated quantitative data, and key characterization data to aid researchers in its preparation and quality assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available triethylene glycol. The overall synthetic workflow is depicted below.

Synthesis_Workflow Triethylene_glycol Triethylene Glycol Step1 Step 1: O-Benzylation Triethylene_glycol->Step1 OBenzyl_TEG O-Benzyl-triethylene glycol (Benzyl-PEG3-alcohol) Step1->OBenzyl_TEG Step2 Step 2: Activation & Amination OBenzyl_TEG->Step2 Benzyl_PEG3_amine This compound Step2->Benzyl_PEG3_amine

Caption: Benzylation of one hydroxyl group of triethylene glycol.

Step 2: Synthesis of this compound from O-Benzyl-triethylene glycol

The second step involves the conversion of the remaining hydroxyl group to a primary amine. A common and effective method is a two-stage process: activation of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source. An alternative route involves conversion to an azide (B81097) intermediate followed by reduction.

Diagram 3: Amination of O-Benzyl-triethylene glycol

Amination_Workflow OBenzyl_TEG O-Benzyl-triethylene glycol Activation Activation OBenzyl_TEG->Activation Intermediate Tosyl/Mesyl Intermediate Activation->Intermediate Amination Amination Intermediate->Amination Benzyl_PEG3_amine This compound Amination->Benzyl_PEG3_amine

Caption: Two-stage conversion of the alcohol to an amine.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol 1: Synthesis of O-Benzyl-triethylene glycol (Benzyl-PEG3-alcohol)

This protocol is adapted from a general method for the benzylation of glycols.

  • To a suspension of sodium hydride (NaH, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethylene glycol (1.0 equivalent) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl (B1604629) chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (B109758) (DCM) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford O-Benzyl-triethylene glycol as a colorless oil.

Protocol 2: Synthesis of O-Benzyl-triethylene glycol tosylate

This protocol describes the activation of the terminal hydroxyl group. [5]

  • Dissolve O-Benzyl-triethylene glycol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound

This protocol outlines the conversion of the tosylate to the amine.

  • Dissolve the crude O-Benzyl-triethylene glycol tosylate (1.0 equivalent) in a solution of ammonia (B1221849) in methanol (B129727) (e.g., 7 N) or a concentrated aqueous ammonia solution.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water.

  • To remove unreacted starting material and byproducts, an acidic wash (e.g., 1 M HCl) can be used to protonate the amine, followed by extraction of organic impurities. The aqueous layer is then basified (e.g., with 1 M NaOH) and the product is extracted with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for this compound and its synthetic intermediates.

Table 1: Physicochemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
O-Benzyl-triethylene glycol 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanolC₁₃H₂₀O₄240.2955489-58-2
O-Benzyl-triethylene glycol tosylate 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonateC₂₀H₂₆O₆S394.4884131-04-4
This compound 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethan-1-amineC₁₃H₂₁NO₃239.3186770-75-4

Table 2: Typical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1O-BenzylationTriethylene glycol, Benzyl chloride, NaHTHF70-85
2aTosylationO-Benzyl-triethylene glycol, TsCl, TEADCM>95
2bAminationO-Benzyl-triethylene glycol tosylate, AmmoniaMethanol/Water60-80

Characterization Data

Accurate characterization is crucial to confirm the structure and purity of the synthesized compounds. Below are the expected NMR and mass spectrometry data.

O-Benzyl-triethylene glycol (Benzyl-PEG3-alcohol)
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, Ar-CH₂ -O), 3.75-3.60 (m, 12H, -O-CH₂ -CH₂ -O-), 2.75 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 138.0 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.2 (Ar-C H₂-O), 72.5 (-O-C H₂-), 70.7 (-O-C H₂-), 70.6 (-O-C H₂-), 70.3 (-O-C H₂-), 69.3 (-O-C H₂-), 61.7 (-C H₂-OH).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₂₀O₄Na [M+Na]⁺: 263.12, found 263.12.

O-Benzyl-triethylene glycol tosylate
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.79 (d, J = 8.3 Hz, 2H, Ar-H of Tosyl), 7.35-7.25 (m, 7H, Ar-H of Benzyl and Tosyl), 4.55 (s, 2H, Ar-CH₂ -O), 4.15 (t, J = 4.8 Hz, 2H, -CH₂ -OTs), 3.70-3.60 (m, 10H, -O-CH₂ -CH₂ -O-), 2.43 (s, 3H, Ar-CH₃ ).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 144.8, 137.9, 133.0, 129.8, 128.4, 127.9, 127.7, 127.6, 73.2, 70.8, 70.6, 70.5, 69.3, 68.7, 21.6.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₂₀H₂₆O₆SNa [M+Na]⁺: 417.13, found 417.13.

This compound
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, Ar-CH₂ -O), 3.68-3.60 (m, 8H, -O-CH₂ -CH₂ -O-), 3.52 (t, J = 5.2 Hz, 2H, -O-CH₂ -CH₂-NH₂), 2.85 (t, J = 5.2 Hz, 2H, -CH₂-CH₂ -NH₂), 1.45 (br s, 2H, -NH₂ ).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 138.4 (Ar-C), 128.3 (Ar-CH), 127.6 (Ar-CH), 127.5 (Ar-CH), 73.2 (Ar-C H₂-O), 73.1 (-O-C H₂-), 70.6 (-O-C H₂-), 70.5 (-O-C H₂-), 70.2 (-O-C H₂-), 69.7 (-O-C H₂-), 41.6 (-C H₂-NH₂).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₂₂NO₃ [M+H]⁺: 240.16, found 240.16.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound, a key building block in modern drug development and bioconjugation. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can confidently synthesize and verify the quality of this important reagent. The versatility of the terminal amine allows for a wide range of subsequent chemical modifications, making this compound an essential tool for scientists in the pharmaceutical and biotechnology industries.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine, systematically named 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine, is a bifunctional molecule featuring a benzyl-protected hydroxyl group, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This unique combination of a stable protecting group, a flexible and water-soluble linker, and a reactive amine handle makes it a valuable building block in various biomedical and pharmaceutical research applications.[] Its primary utility lies in the field of drug delivery and development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the PEGylation of small molecules and biologics to improve their pharmacokinetic profiles.[2][3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated quantitative data, and key characterization data to aid researchers in its preparation and quality assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available triethylene glycol. The overall synthetic workflow is depicted below.

Synthesis_Workflow Triethylene_glycol Triethylene Glycol Step1 Step 1: O-Benzylation Triethylene_glycol->Step1 OBenzyl_TEG O-Benzyl-triethylene glycol (Benzyl-PEG3-alcohol) Step1->OBenzyl_TEG Step2 Step 2: Activation & Amination OBenzyl_TEG->Step2 Benzyl_PEG3_amine This compound Step2->Benzyl_PEG3_amine

Caption: Benzylation of one hydroxyl group of triethylene glycol.

Step 2: Synthesis of this compound from O-Benzyl-triethylene glycol

The second step involves the conversion of the remaining hydroxyl group to a primary amine. A common and effective method is a two-stage process: activation of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source. An alternative route involves conversion to an azide intermediate followed by reduction.

Diagram 3: Amination of O-Benzyl-triethylene glycol

Amination_Workflow OBenzyl_TEG O-Benzyl-triethylene glycol Activation Activation OBenzyl_TEG->Activation Intermediate Tosyl/Mesyl Intermediate Activation->Intermediate Amination Amination Intermediate->Amination Benzyl_PEG3_amine This compound Amination->Benzyl_PEG3_amine

Caption: Two-stage conversion of the alcohol to an amine.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of O-Benzyl-triethylene glycol (Benzyl-PEG3-alcohol)

This protocol is adapted from a general method for the benzylation of glycols.

  • To a suspension of sodium hydride (NaH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethylene glycol (1.0 equivalent) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford O-Benzyl-triethylene glycol as a colorless oil.

Protocol 2: Synthesis of O-Benzyl-triethylene glycol tosylate

This protocol describes the activation of the terminal hydroxyl group. [5]

  • Dissolve O-Benzyl-triethylene glycol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound

This protocol outlines the conversion of the tosylate to the amine.

  • Dissolve the crude O-Benzyl-triethylene glycol tosylate (1.0 equivalent) in a solution of ammonia in methanol (e.g., 7 N) or a concentrated aqueous ammonia solution.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water.

  • To remove unreacted starting material and byproducts, an acidic wash (e.g., 1 M HCl) can be used to protonate the amine, followed by extraction of organic impurities. The aqueous layer is then basified (e.g., with 1 M NaOH) and the product is extracted with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for this compound and its synthetic intermediates.

Table 1: Physicochemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
O-Benzyl-triethylene glycol 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanolC₁₃H₂₀O₄240.2955489-58-2
O-Benzyl-triethylene glycol tosylate 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonateC₂₀H₂₆O₆S394.4884131-04-4
This compound 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethan-1-amineC₁₃H₂₁NO₃239.3186770-75-4

Table 2: Typical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1O-BenzylationTriethylene glycol, Benzyl chloride, NaHTHF70-85
2aTosylationO-Benzyl-triethylene glycol, TsCl, TEADCM>95
2bAminationO-Benzyl-triethylene glycol tosylate, AmmoniaMethanol/Water60-80

Characterization Data

Accurate characterization is crucial to confirm the structure and purity of the synthesized compounds. Below are the expected NMR and mass spectrometry data.

O-Benzyl-triethylene glycol (Benzyl-PEG3-alcohol)
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, Ar-CH₂ -O), 3.75-3.60 (m, 12H, -O-CH₂ -CH₂ -O-), 2.75 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 138.0 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.2 (Ar-C H₂-O), 72.5 (-O-C H₂-), 70.7 (-O-C H₂-), 70.6 (-O-C H₂-), 70.3 (-O-C H₂-), 69.3 (-O-C H₂-), 61.7 (-C H₂-OH).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₂₀O₄Na [M+Na]⁺: 263.12, found 263.12.

O-Benzyl-triethylene glycol tosylate
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.79 (d, J = 8.3 Hz, 2H, Ar-H of Tosyl), 7.35-7.25 (m, 7H, Ar-H of Benzyl and Tosyl), 4.55 (s, 2H, Ar-CH₂ -O), 4.15 (t, J = 4.8 Hz, 2H, -CH₂ -OTs), 3.70-3.60 (m, 10H, -O-CH₂ -CH₂ -O-), 2.43 (s, 3H, Ar-CH₃ ).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 144.8, 137.9, 133.0, 129.8, 128.4, 127.9, 127.7, 127.6, 73.2, 70.8, 70.6, 70.5, 69.3, 68.7, 21.6.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₂₀H₂₆O₆SNa [M+Na]⁺: 417.13, found 417.13.

This compound
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, Ar-CH₂ -O), 3.68-3.60 (m, 8H, -O-CH₂ -CH₂ -O-), 3.52 (t, J = 5.2 Hz, 2H, -O-CH₂ -CH₂-NH₂), 2.85 (t, J = 5.2 Hz, 2H, -CH₂-CH₂ -NH₂), 1.45 (br s, 2H, -NH₂ ).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 138.4 (Ar-C), 128.3 (Ar-CH), 127.6 (Ar-CH), 127.5 (Ar-CH), 73.2 (Ar-C H₂-O), 73.1 (-O-C H₂-), 70.6 (-O-C H₂-), 70.5 (-O-C H₂-), 70.2 (-O-C H₂-), 69.7 (-O-C H₂-), 41.6 (-C H₂-NH₂).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₂₂NO₃ [M+H]⁺: 240.16, found 240.16.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound, a key building block in modern drug development and bioconjugation. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can confidently synthesize and verify the quality of this important reagent. The versatility of the terminal amine allows for a wide range of subsequent chemical modifications, making this compound an essential tool for scientists in the pharmaceutical and biotechnology industries.

References

An In-depth Technical Guide to Benzyl-PEG3-amine: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental applications, and functional context of Benzyl-PEG3-amine. It is designed to serve as a critical resource for professionals in drug development, chemical biology, and materials science who utilize PEG linkers in their research.

Core Physicochemical Properties

This compound is a versatile, bifunctional molecule widely used in bioconjugation, drug delivery, and most notably, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][] Its structure features a terminal primary amine for conjugation, a three-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spacing, and a benzyl (B1604629) protecting group. The PEG linker increases the water solubility of conjugated molecules in aqueous media.

The quantitative physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 86770-75-4
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol or 239.32 g/mol
Exact Mass 239.15214353 Da
Purity ≥95% or >98%
Appearance Pale Yellow or Colorless Oily Matter / Liquid
IUPAC Name 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine
Synonyms 2-(Benzyloxyethoxyethoxy)ethylamine, BnO-PEG2-CH2CH2NH2
Density 1.1 ± 0.1 g/cm³
Boiling Point 348.7 ± 27.0 °C at 760 mmHg
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.
Shelf Life >2 years if stored properly
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.

Role in PROTAC Synthesis and Mechanism

This compound is a foundational building block for creating PROTACs. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, for which this compound is a precursor, is critical for establishing the correct orientation and distance between the E3 ligase and the target protein to form a productive ternary complex.

The logical workflow of a PROTAC's mechanism of action is illustrated below.

PROTAC_MoA cluster_1 Mechanism of Action E3 E3 Ubiquitin Ligase Ternary Ternary Complex (E3-PROTAC-Target) E3->Ternary Target Target Protein Target->Ternary PROTAC PROTAC Molecule (with PEG3 Linker) PROTAC->Ternary links Ub Ubiquitin Transfer Ternary->Ub recruits UbTarget Ubiquitinated Target Protein Ub->UbTarget poly-ubiquitinates Proteasome Proteasome UbTarget->Proteasome recognized by Degradation Degradation Proteasome->Degradation leads to

Caption: Logical flow of PROTAC-mediated protein degradation.

Experimental Protocols and Methodologies

The primary amine group of this compound is a versatile functional handle for conjugation. It readily reacts with molecules containing carboxylic acids (in the presence of coupling agents like EDC), activated esters (e.g., NHS esters), or other carbonyl compounds to form stable amide bonds.

General Protocol for Bioconjugation with an NHS Ester

This protocol outlines a typical workflow for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

  • Reagent Preparation:

    • Dissolve the NHS ester-activated molecule in an anhydrous, amine-free solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).

    • Dissolve this compound in the same solvent. A slight molar excess (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the NHS ester.

    • Prepare a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to act as a proton scavenger.

  • Reaction:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the NHS ester solution.

    • Add the DIPEA to the reaction mixture (approximately 2-3 equivalents).

    • Slowly add the this compound solution to the mixture while stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours, or until completion. Reaction progress can be monitored by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification and Characterization:

    • Upon completion, the crude product is typically purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired conjugate.

    • The identity and purity of the final product are confirmed using Mass Spectrometry (to verify molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm structure).

The general laboratory workflow for this process is visualized below.

Conjugation_Workflow Start Start: Reagents Prep 1. Dissolve NHS Ester & this compound in Anhydrous Solvent Start->Prep Reaction 2. Mix Reagents with Base (DIPEA) under Inert Atmosphere Prep->Reaction Monitor 3. Monitor Reaction (TLC or LC-MS) Reaction->Monitor Purify 4. Purify Product (e.g., HPLC) Monitor->Purify Reaction Complete Characterize 5. Characterize Product (Mass Spec, NMR) Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: Standard experimental workflow for a bioconjugation reaction.

Safety and Handling

This compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For research use only. This product is not intended for human or veterinary use. Users should consult the Safety Data Sheet (SDS) from their supplier for complete safety and handling information.

References

An In-depth Technical Guide to Benzyl-PEG3-amine: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental applications, and functional context of Benzyl-PEG3-amine. It is designed to serve as a critical resource for professionals in drug development, chemical biology, and materials science who utilize PEG linkers in their research.

Core Physicochemical Properties

This compound is a versatile, bifunctional molecule widely used in bioconjugation, drug delivery, and most notably, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][] Its structure features a terminal primary amine for conjugation, a three-unit polyethylene glycol (PEG) chain to enhance solubility and provide spacing, and a benzyl protecting group. The PEG linker increases the water solubility of conjugated molecules in aqueous media.

The quantitative physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 86770-75-4
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol or 239.32 g/mol
Exact Mass 239.15214353 Da
Purity ≥95% or >98%
Appearance Pale Yellow or Colorless Oily Matter / Liquid
IUPAC Name 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine
Synonyms 2-(Benzyloxyethoxyethoxy)ethylamine, BnO-PEG2-CH2CH2NH2
Density 1.1 ± 0.1 g/cm³
Boiling Point 348.7 ± 27.0 °C at 760 mmHg
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.
Shelf Life >2 years if stored properly
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.

Role in PROTAC Synthesis and Mechanism

This compound is a foundational building block for creating PROTACs. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, for which this compound is a precursor, is critical for establishing the correct orientation and distance between the E3 ligase and the target protein to form a productive ternary complex.

The logical workflow of a PROTAC's mechanism of action is illustrated below.

PROTAC_MoA cluster_1 Mechanism of Action E3 E3 Ubiquitin Ligase Ternary Ternary Complex (E3-PROTAC-Target) E3->Ternary Target Target Protein Target->Ternary PROTAC PROTAC Molecule (with PEG3 Linker) PROTAC->Ternary links Ub Ubiquitin Transfer Ternary->Ub recruits UbTarget Ubiquitinated Target Protein Ub->UbTarget poly-ubiquitinates Proteasome Proteasome UbTarget->Proteasome recognized by Degradation Degradation Proteasome->Degradation leads to

Caption: Logical flow of PROTAC-mediated protein degradation.

Experimental Protocols and Methodologies

The primary amine group of this compound is a versatile functional handle for conjugation. It readily reacts with molecules containing carboxylic acids (in the presence of coupling agents like EDC), activated esters (e.g., NHS esters), or other carbonyl compounds to form stable amide bonds.

General Protocol for Bioconjugation with an NHS Ester

This protocol outlines a typical workflow for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

  • Reagent Preparation:

    • Dissolve the NHS ester-activated molecule in an anhydrous, amine-free solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).

    • Dissolve this compound in the same solvent. A slight molar excess (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the NHS ester.

    • Prepare a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to act as a proton scavenger.

  • Reaction:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the NHS ester solution.

    • Add the DIPEA to the reaction mixture (approximately 2-3 equivalents).

    • Slowly add the this compound solution to the mixture while stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours, or until completion. Reaction progress can be monitored by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification and Characterization:

    • Upon completion, the crude product is typically purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired conjugate.

    • The identity and purity of the final product are confirmed using Mass Spectrometry (to verify molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm structure).

The general laboratory workflow for this process is visualized below.

Conjugation_Workflow Start Start: Reagents Prep 1. Dissolve NHS Ester & this compound in Anhydrous Solvent Start->Prep Reaction 2. Mix Reagents with Base (DIPEA) under Inert Atmosphere Prep->Reaction Monitor 3. Monitor Reaction (TLC or LC-MS) Reaction->Monitor Purify 4. Purify Product (e.g., HPLC) Monitor->Purify Reaction Complete Characterize 5. Characterize Product (Mass Spec, NMR) Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: Standard experimental workflow for a bioconjugation reaction.

Safety and Handling

This compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For research use only. This product is not intended for human or veterinary use. Users should consult the Safety Data Sheet (SDS) from their supplier for complete safety and handling information.

References

An In-depth Technical Guide to the Solubility of Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG3-amine (CAS No. 86770-75-4), a bifunctional linker molecule widely used in pharmaceutical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document is intended for researchers, chemists, and drug development professionals. It includes a summary of expected solubility in various common laboratory solvents, a detailed experimental protocol for solubility determination, and a workflow diagram to guide laboratory procedures.

Introduction to this compound

This compound is a versatile chemical linker belonging to the polyethylene (B3416737) glycol (PEG) derivatives family.[4] Its structure features three key components:

  • A benzyl (B1604629) group (C₆H₅CH₂–) : A hydrophobic moiety that provides stability.[4]

  • A triethylene glycol (PEG3) chain (–(OCH₂CH₂)₃–) : A flexible, hydrophilic chain that enhances water solubility and imparts favorable pharmacokinetic properties to conjugated molecules.

  • A primary amine group (–NH₂) : A reactive handle that allows for straightforward conjugation to molecules containing carboxylic acids, activated esters, or other carbonyl groups.

This amphiphilic nature—possessing both hydrophobic and hydrophilic regions—makes its solubility profile a critical consideration for its application in synthesis, purification, and formulation. It is most prominently used as a linker in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 86770-75-4
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.32 g/mol
Appearance Liquid
IUPAC Name 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine
Synonyms 2-(Benzyloxyethoxyethoxy)ethylamine

Solubility Profile

Quantitative experimental solubility data for this compound is not widely published by major chemical suppliers. However, based on its amphiphilic structure and data from structurally related PEGylated amines, a general solubility profile can be predicted. The molecule contains a polar PEG-amine head and a non-polar benzyl tail.

Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds. However, this solubility decreases as the size of the hydrophobic alkyl/aryl part increases. As an amine, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at lower pH due to the formation of the protonated ammonium (B1175870) salt. General safety data sheets for other PEG derivatives confirm their solubility in common organic solvents.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. Note: These are qualitative estimates and should be confirmed experimentally.

SolventSolvent ClassExpected SolubilityRationale
WaterPolar ProticSparingly Soluble to Soluble (pH-dependent)The hydrophilic PEG3-amine chain promotes aqueous solubility, but the hydrophobic benzyl group limits it. Solubility increases in acidic conditions.
Methanol, EthanolPolar ProticSolubleAlcohols can solvate both the polar PEG-amine and the non-polar benzyl portions of the molecule.
Dichloromethane (DCM)HalogenatedSolubleA common solvent for PEG derivatives and compounds with moderate polarity.
ChloroformHalogenatedSolubleSimilar to DCM, expected to effectively dissolve the molecule.
Dimethylformamide (DMF)Polar AproticSolubleA highly polar solvent capable of dissolving a wide range of organic molecules, including PEG derivatives.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA powerful solvent for PEGylated compounds and a common choice for preparing stock solutions.
AcetonitrilePolar AproticSolubleOften used in chromatography; should readily dissolve the compound.
Hexane, HeptaneNon-PolarInsoluble to Sparingly SolubleThe polarity of the PEG3-amine chain is too high for significant solubility in non-polar alkanes.
TolueneAromaticSolubleThe benzyl group's aromaticity provides favorable interactions with toluene.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The following protocol is adapted from the well-established shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvent(s) of high purity (e.g., HPLC grade)

  • Analytical balance (4-decimal place)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a high-concentration stock solution of this compound in the chosen solvent.

    • Perform a serial dilution to create a series of at least five calibration standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid/liquid solute so that a saturated solution is formed with undissolved solute remaining.

    • Record the exact mass of the added compound.

    • Pipette a precise volume of the selected solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should appear saturated, with undissolved this compound visible.

  • Sample Clarification:

    • After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

  • Analysis:

    • Dilute the filtered, saturated solution with the solvent as necessary to bring its concentration within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same analytical method (e.g., HPLC) used for the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature (e.g., in mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation A Prepare Calibration Standards (Stock + Serial Dilutions) G Analyze Standards via HPLC (Generate Calibration Curve) A->G B Add Excess this compound to Vial C Add Known Volume of Solvent B->C D Equilibrate in Shaker (e.g., 24-48h at 25°C) C->D E Settle & Collect Supernatant D->E F Filter Supernatant (0.22 µm) E->F H Dilute Filtered Sample F->H J Determine Concentration from Calibration Curve G->J I Analyze Diluted Sample via HPLC H->I I->J K Calculate Final Solubility (mg/mL or mol/L) J->K

Caption: Workflow for determining the solubility of this compound via the shake-flask method.

References

An In-depth Technical Guide to the Solubility of Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG3-amine (CAS No. 86770-75-4), a bifunctional linker molecule widely used in pharmaceutical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document is intended for researchers, chemists, and drug development professionals. It includes a summary of expected solubility in various common laboratory solvents, a detailed experimental protocol for solubility determination, and a workflow diagram to guide laboratory procedures.

Introduction to this compound

This compound is a versatile chemical linker belonging to the polyethylene glycol (PEG) derivatives family.[4] Its structure features three key components:

  • A benzyl group (C₆H₅CH₂–) : A hydrophobic moiety that provides stability.[4]

  • A triethylene glycol (PEG3) chain (–(OCH₂CH₂)₃–) : A flexible, hydrophilic chain that enhances water solubility and imparts favorable pharmacokinetic properties to conjugated molecules.

  • A primary amine group (–NH₂) : A reactive handle that allows for straightforward conjugation to molecules containing carboxylic acids, activated esters, or other carbonyl groups.

This amphiphilic nature—possessing both hydrophobic and hydrophilic regions—makes its solubility profile a critical consideration for its application in synthesis, purification, and formulation. It is most prominently used as a linker in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 86770-75-4
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.32 g/mol
Appearance Liquid
IUPAC Name 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine
Synonyms 2-(Benzyloxyethoxyethoxy)ethylamine

Solubility Profile

Quantitative experimental solubility data for this compound is not widely published by major chemical suppliers. However, based on its amphiphilic structure and data from structurally related PEGylated amines, a general solubility profile can be predicted. The molecule contains a polar PEG-amine head and a non-polar benzyl tail.

Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds. However, this solubility decreases as the size of the hydrophobic alkyl/aryl part increases. As an amine, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at lower pH due to the formation of the protonated ammonium salt. General safety data sheets for other PEG derivatives confirm their solubility in common organic solvents.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. Note: These are qualitative estimates and should be confirmed experimentally.

SolventSolvent ClassExpected SolubilityRationale
WaterPolar ProticSparingly Soluble to Soluble (pH-dependent)The hydrophilic PEG3-amine chain promotes aqueous solubility, but the hydrophobic benzyl group limits it. Solubility increases in acidic conditions.
Methanol, EthanolPolar ProticSolubleAlcohols can solvate both the polar PEG-amine and the non-polar benzyl portions of the molecule.
Dichloromethane (DCM)HalogenatedSolubleA common solvent for PEG derivatives and compounds with moderate polarity.
ChloroformHalogenatedSolubleSimilar to DCM, expected to effectively dissolve the molecule.
Dimethylformamide (DMF)Polar AproticSolubleA highly polar solvent capable of dissolving a wide range of organic molecules, including PEG derivatives.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA powerful solvent for PEGylated compounds and a common choice for preparing stock solutions.
AcetonitrilePolar AproticSolubleOften used in chromatography; should readily dissolve the compound.
Hexane, HeptaneNon-PolarInsoluble to Sparingly SolubleThe polarity of the PEG3-amine chain is too high for significant solubility in non-polar alkanes.
TolueneAromaticSolubleThe benzyl group's aromaticity provides favorable interactions with toluene.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The following protocol is adapted from the well-established shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvent(s) of high purity (e.g., HPLC grade)

  • Analytical balance (4-decimal place)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a high-concentration stock solution of this compound in the chosen solvent.

    • Perform a serial dilution to create a series of at least five calibration standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid/liquid solute so that a saturated solution is formed with undissolved solute remaining.

    • Record the exact mass of the added compound.

    • Pipette a precise volume of the selected solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should appear saturated, with undissolved this compound visible.

  • Sample Clarification:

    • After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

  • Analysis:

    • Dilute the filtered, saturated solution with the solvent as necessary to bring its concentration within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same analytical method (e.g., HPLC) used for the standards.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature (e.g., in mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation A Prepare Calibration Standards (Stock + Serial Dilutions) G Analyze Standards via HPLC (Generate Calibration Curve) A->G B Add Excess this compound to Vial C Add Known Volume of Solvent B->C D Equilibrate in Shaker (e.g., 24-48h at 25°C) C->D E Settle & Collect Supernatant D->E F Filter Supernatant (0.22 µm) E->F H Dilute Filtered Sample F->H J Determine Concentration from Calibration Curve G->J I Analyze Diluted Sample via HPLC H->I I->J K Calculate Final Solubility (mg/mL or mol/L) J->K

Caption: Workflow for determining the solubility of this compound via the shake-flask method.

References

Benzyl-PEG3-amine: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Benzyl-PEG3-amine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, a representative synthetic protocol for its application, and the fundamental biological pathway it influences.

Core Compound Data

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a benzyl-protected terminal end and a reactive primary amine. This structure makes it an ideal component for the modular synthesis of PROTACs, where it serves as a flexible spacer connecting a target protein ligand to an E3 ubiquitin ligase ligand.

Below is a summary of the key quantitative data for this compound:

PropertyValueSource(s)
CAS Number 86770-75-4MedKoo Biosciences, Sigma-Aldrich, MedchemExpress.com, DC Chemicals, BOC Sciences
Molecular Weight 239.32 g/mol MedKoo Biosciences, BOC Sciences
Alternate Molecular Weight 239.31 g/mol Sigma-Aldrich, MedchemExpress.com, DC Chemicals
Chemical Formula C13H21NO3MedKoo Biosciences, Sigma-Aldrich, MedchemExpress.com, BOC Sciences
Exact Mass 239.1521 g/mol MedKoo Biosciences, BOC Sciences

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound functions as this critical linker.

The general mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule enters the cell.

  • One end of the PROTAC binds to the target protein (POI).

  • The other end of the PROTAC binds to an E3 ubiquitin ligase, forming a ternary complex between the POI and the E3 ligase.

  • The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules to the POI, tagging it for degradation.

  • The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

The following diagram illustrates this signaling pathway:

PROTAC_pathway cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_complex POI Target Protein (POI) POI->Ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_complex Ternary_complex->PROTAC Release & Recycling Ubiquitinated_POI Polyubiquitinated POI Ternary_complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Degradation Ub Ubiquitin Ub->Ternary_complex PROTAC_synthesis_workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Target Ligand - E3 Ligase Ligand - this compound step1 Step 1: Couple Linker to E3 Ligase Ligand start->step1 purify1 Purification 1 (e.g., Column Chromatography) step1->purify1 step2 Step 2: Couple Linker-E3 Ligand to Target Ligand purify1->step2 purify2 Final Purification (e.g., Preparative HPLC) step2->purify2 characterization Characterization (NMR, MS) purify2->characterization final_protac Final PROTAC Molecule characterization->final_protac

Benzyl-PEG3-amine: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Benzyl-PEG3-amine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, a representative synthetic protocol for its application, and the fundamental biological pathway it influences.

Core Compound Data

This compound is a monodisperse polyethylene glycol (PEG) linker containing a benzyl-protected terminal end and a reactive primary amine. This structure makes it an ideal component for the modular synthesis of PROTACs, where it serves as a flexible spacer connecting a target protein ligand to an E3 ubiquitin ligase ligand.

Below is a summary of the key quantitative data for this compound:

PropertyValueSource(s)
CAS Number 86770-75-4MedKoo Biosciences, Sigma-Aldrich, MedchemExpress.com, DC Chemicals, BOC Sciences
Molecular Weight 239.32 g/mol MedKoo Biosciences, BOC Sciences
Alternate Molecular Weight 239.31 g/mol Sigma-Aldrich, MedchemExpress.com, DC Chemicals
Chemical Formula C13H21NO3MedKoo Biosciences, Sigma-Aldrich, MedchemExpress.com, BOC Sciences
Exact Mass 239.1521 g/mol MedKoo Biosciences, BOC Sciences

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound functions as this critical linker.

The general mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule enters the cell.

  • One end of the PROTAC binds to the target protein (POI).

  • The other end of the PROTAC binds to an E3 ubiquitin ligase, forming a ternary complex between the POI and the E3 ligase.

  • The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules to the POI, tagging it for degradation.

  • The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

The following diagram illustrates this signaling pathway:

PROTAC_pathway cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_complex POI Target Protein (POI) POI->Ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_complex Ternary_complex->PROTAC Release & Recycling Ubiquitinated_POI Polyubiquitinated POI Ternary_complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Degradation Ub Ubiquitin Ub->Ternary_complex PROTAC_synthesis_workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Target Ligand - E3 Ligase Ligand - this compound step1 Step 1: Couple Linker to E3 Ligase Ligand start->step1 purify1 Purification 1 (e.g., Column Chromatography) step1->purify1 step2 Step 2: Couple Linker-E3 Ligand to Target Ligand purify1->step2 purify2 Final Purification (e.g., Preparative HPLC) step2->purify2 characterization Characterization (NMR, MS) purify2->characterization final_protac Final PROTAC Molecule characterization->final_protac

The Strategic Role of the Benzyl Group in Benzyl-PEG3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise engineering of linker molecules is paramount to achieving desired therapeutic outcomes. Among the diverse array of chemical tools available, Benzyl-PEG3-amine has emerged as a versatile and valuable building block. This technical guide provides a comprehensive analysis of the critical role of the benzyl (B1604629) group within this molecule, offering insights into its function, application, and the experimental considerations for its use.

Introduction: A Molecule of Dual Character

This compound, with the chemical structure 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine, is a heterobifunctional linker that marries the distinct properties of a benzyl group and a short polyethylene (B3416737) glycol (PEG) chain terminating in a primary amine.[1][] This strategic combination imparts a dual character to the molecule: the benzyl group provides a hydrophobic and protective element, while the PEG3-amine portion offers hydrophilicity, a flexible spacer, and a reactive handle for conjugation.[3] This unique balance makes it an ideal component in the construction of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.32 g/mol
Appearance To be determined (often a colorless to pale yellow oil or liquid)
Purity >98% (typical)
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C.

The Benzyl Group: More Than Just a Hydrophobic Spacer

The benzyl group (Bn), a phenylmethyl moiety, serves several critical functions in this compound, extending beyond simply adding a hydrophobic character.

A Robust and Reversible Amino-Protecting Group

The primary and most strategic role of the benzyl group in this context is as a protecting group for the terminal amine. In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent unwanted side reactions. The benzyl group is a well-established and reliable choice for protecting amines due to its stability across a wide range of reaction conditions.

  • Stability: Benzylamines are stable to many reagents, including basic and nucleophilic conditions, allowing for chemical modifications at other parts of a molecule without affecting the protected amine.

  • Orthogonality: The benzyl protecting group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are labile to acid and base, respectively. This orthogonality is crucial for sequential and controlled synthetic strategies.

The removal of the benzyl group, or deprotection, is typically achieved under mild reductive conditions, most commonly through catalytic hydrogenolysis. This process is highly efficient and selective, yielding the free amine and toluene (B28343) as a byproduct.

Modulator of Physicochemical Properties

The inherent hydrophobicity of the benzyl group plays a significant role in the overall properties of this compound and the resulting conjugates.

  • Solubility: While the PEG3 chain imparts water solubility, the benzyl group enhances solubility in organic solvents. This amphiphilic nature is advantageous for purification and reaction setup in a variety of solvent systems. PEGs are generally soluble in water and polar organic solvents like DMF and DMSO, and less soluble in alcohols and toluene. The addition of the benzyl group can improve solubility in less polar organic solvents.

  • Cell Permeability: In the context of drug delivery and PROTACs, the lipophilicity of the benzyl group can contribute to improved cell membrane permeability, a critical factor for targeting intracellular proteins.

Experimental Protocols

This section provides detailed methodologies for the key transformations involving the benzyl group in this compound: its introduction (N-benzylation) and its removal (N-debenzylation).

Synthesis of this compound (N-Benzylation)

The synthesis of this compound can be achieved through the N-benzylation of a suitable PEG3-amine precursor. A common method is reductive amination.

Experimental Protocol: Reductive Amination for N-Benzylation

  • Materials:

  • Procedure:

    • Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 equivalent) in methanol.

    • Add benzaldehyde (1.05 equivalents) to the solution at room temperature under an inert atmosphere (e.g., argon).

    • Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Deprotection of this compound (N-Debenzylation)

The removal of the benzyl group to liberate the primary amine is a key step in utilizing this linker. Catalytic transfer hydrogenolysis is a common and effective method that avoids the need for a hydrogen gas cylinder.

Experimental Protocol: Catalytic Transfer Hydrogenolysis

  • Materials:

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous methanol, add 10% Pd/C (typically 10-20 mol% by weight relative to the substrate).

    • Under an inert atmosphere (e.g., nitrogen), add ammonium formate (5-10 equivalents) in one portion.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the debenzylated product, PEG3-amine.

  • Expected Outcome: This procedure typically results in high yields of the free amine, which can then be used in subsequent conjugation reactions.

Application in PROTAC Synthesis: A Logical Workflow

The primary application of this compound is as a linker in the synthesis of PROTACs. The benzyl-protected amine allows for the sequential attachment of the two ligands that bind to the target protein and an E3 ubiquitin ligase.

Below is a conceptual workflow illustrating the use of this compound in PROTAC synthesis.

PROTAC_Synthesis_Workflow A This compound C Couple Activated E3 Ligase Ligand to this compound A->C B Activate Carboxylic Acid on E3 Ligase Ligand (e.g., with HATU, EDC) B->C D Benzyl-PEG3-E3 Ligase Conjugate C->D E Deprotection: Remove Benzyl Group (Hydrogenolysis) D->E F H2N-PEG3-E3 Ligase Conjugate E->F H Couple Activated Target Protein Ligand to Amine F->H G Activate Carboxylic Acid on Target Protein Ligand G->H I Final PROTAC Molecule H->I

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system. The this compound, now integrated as the linker, plays a crucial role in positioning the target protein and the E3 ligase in proximity to enable this process.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination E1, E2 enzymes Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation AminoAcids Recycled Amino Acids Degradation->AminoAcids

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The benzyl group in this compound is a strategically important component that offers more than just a simple structural element. Its primary role as a robust and removable protecting group for the terminal amine is fundamental to the utility of this linker in the multi-step synthesis of complex molecules like PROTACs. Furthermore, its contribution to the molecule's hydrophobicity influences solubility and potential cell permeability. A thorough understanding of the chemical properties and experimental protocols associated with the benzyl group is essential for researchers and scientists to effectively harness the potential of this compound in the design and development of next-generation therapeutics.

References

The Strategic Role of the Benzyl Group in Benzyl-PEG3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise engineering of linker molecules is paramount to achieving desired therapeutic outcomes. Among the diverse array of chemical tools available, Benzyl-PEG3-amine has emerged as a versatile and valuable building block. This technical guide provides a comprehensive analysis of the critical role of the benzyl group within this molecule, offering insights into its function, application, and the experimental considerations for its use.

Introduction: A Molecule of Dual Character

This compound, with the chemical structure 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine, is a heterobifunctional linker that marries the distinct properties of a benzyl group and a short polyethylene glycol (PEG) chain terminating in a primary amine.[1][] This strategic combination imparts a dual character to the molecule: the benzyl group provides a hydrophobic and protective element, while the PEG3-amine portion offers hydrophilicity, a flexible spacer, and a reactive handle for conjugation.[3] This unique balance makes it an ideal component in the construction of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.32 g/mol
Appearance To be determined (often a colorless to pale yellow oil or liquid)
Purity >98% (typical)
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C.

The Benzyl Group: More Than Just a Hydrophobic Spacer

The benzyl group (Bn), a phenylmethyl moiety, serves several critical functions in this compound, extending beyond simply adding a hydrophobic character.

A Robust and Reversible Amino-Protecting Group

The primary and most strategic role of the benzyl group in this context is as a protecting group for the terminal amine. In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent unwanted side reactions. The benzyl group is a well-established and reliable choice for protecting amines due to its stability across a wide range of reaction conditions.

  • Stability: Benzylamines are stable to many reagents, including basic and nucleophilic conditions, allowing for chemical modifications at other parts of a molecule without affecting the protected amine.

  • Orthogonality: The benzyl protecting group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are labile to acid and base, respectively. This orthogonality is crucial for sequential and controlled synthetic strategies.

The removal of the benzyl group, or deprotection, is typically achieved under mild reductive conditions, most commonly through catalytic hydrogenolysis. This process is highly efficient and selective, yielding the free amine and toluene as a byproduct.

Modulator of Physicochemical Properties

The inherent hydrophobicity of the benzyl group plays a significant role in the overall properties of this compound and the resulting conjugates.

  • Solubility: While the PEG3 chain imparts water solubility, the benzyl group enhances solubility in organic solvents. This amphiphilic nature is advantageous for purification and reaction setup in a variety of solvent systems. PEGs are generally soluble in water and polar organic solvents like DMF and DMSO, and less soluble in alcohols and toluene. The addition of the benzyl group can improve solubility in less polar organic solvents.

  • Cell Permeability: In the context of drug delivery and PROTACs, the lipophilicity of the benzyl group can contribute to improved cell membrane permeability, a critical factor for targeting intracellular proteins.

Experimental Protocols

This section provides detailed methodologies for the key transformations involving the benzyl group in this compound: its introduction (N-benzylation) and its removal (N-debenzylation).

Synthesis of this compound (N-Benzylation)

The synthesis of this compound can be achieved through the N-benzylation of a suitable PEG3-amine precursor. A common method is reductive amination.

Experimental Protocol: Reductive Amination for N-Benzylation

  • Materials:

    • 2-(2-(2-aminoethoxy)ethoxy)ethanol

    • Benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 equivalent) in methanol.

    • Add benzaldehyde (1.05 equivalents) to the solution at room temperature under an inert atmosphere (e.g., argon).

    • Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Deprotection of this compound (N-Debenzylation)

The removal of the benzyl group to liberate the primary amine is a key step in utilizing this linker. Catalytic transfer hydrogenolysis is a common and effective method that avoids the need for a hydrogen gas cylinder.

Experimental Protocol: Catalytic Transfer Hydrogenolysis

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate (NH₄HCO₂)

    • Methanol (MeOH), anhydrous

    • Celite®

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous methanol, add 10% Pd/C (typically 10-20 mol% by weight relative to the substrate).

    • Under an inert atmosphere (e.g., nitrogen), add ammonium formate (5-10 equivalents) in one portion.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the debenzylated product, PEG3-amine.

  • Expected Outcome: This procedure typically results in high yields of the free amine, which can then be used in subsequent conjugation reactions.

Application in PROTAC Synthesis: A Logical Workflow

The primary application of this compound is as a linker in the synthesis of PROTACs. The benzyl-protected amine allows for the sequential attachment of the two ligands that bind to the target protein and an E3 ubiquitin ligase.

Below is a conceptual workflow illustrating the use of this compound in PROTAC synthesis.

PROTAC_Synthesis_Workflow A This compound C Couple Activated E3 Ligase Ligand to this compound A->C B Activate Carboxylic Acid on E3 Ligase Ligand (e.g., with HATU, EDC) B->C D Benzyl-PEG3-E3 Ligase Conjugate C->D E Deprotection: Remove Benzyl Group (Hydrogenolysis) D->E F H2N-PEG3-E3 Ligase Conjugate E->F H Couple Activated Target Protein Ligand to Amine F->H G Activate Carboxylic Acid on Target Protein Ligand G->H I Final PROTAC Molecule H->I

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system. The this compound, now integrated as the linker, plays a crucial role in positioning the target protein and the E3 ligase in proximity to enable this process.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination E1, E2 enzymes Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation AminoAcids Recycled Amino Acids Degradation->AminoAcids

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The benzyl group in this compound is a strategically important component that offers more than just a simple structural element. Its primary role as a robust and removable protecting group for the terminal amine is fundamental to the utility of this linker in the multi-step synthesis of complex molecules like PROTACs. Furthermore, its contribution to the molecule's hydrophobicity influences solubility and potential cell permeability. A thorough understanding of the chemical properties and experimental protocols associated with the benzyl group is essential for researchers and scientists to effectively harness the potential of this compound in the design and development of next-generation therapeutics.

References

The PEG3 Linker in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) linker, particularly the three-unit PEG3 spacer, has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the role of the PEG3 linker in drug discovery, with a focus on its application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG3 spacer, comprising three ethylene (B1197577) glycol units, offers a unique balance of hydrophilicity, flexibility, and a defined length, making it a versatile tool for optimizing the physicochemical and pharmacological properties of bioconjugates.[1][2] This guide will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

  • Improved Hydrophilicity and Reduced Aggregation : A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2][3] Many potent cytotoxic drugs used in ADCs and small molecule inhibitors used in PROTACs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[1] The PEG linker can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) in ADCs without compromising the conjugate's properties.

  • Enhanced Pharmacokinetics : PEGylation, the attachment of PEG chains, can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic in the target tissue.

  • Reduced Immunogenicity : The PEG chain can create a protective shield around the payload and parts of the targeting moiety, potentially reducing the immunogenicity of the bioconjugate.

  • Precise Spatial Control : The defined length of the PEG3 linker provides precise spatial control between the targeting moiety and the payload. In PROTACs, the linker length is crucial for the effective formation of a stable ternary complex between the target protein and the E3 ligase.

Data Presentation: The Quantitative Impact of PEG Linkers

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Properties
FeatureNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG8, PEG12, PEG24)Reference(s)
Drug-to-Antibody Ratio (DAR) Lower (e.g., 2.5)Higher (e.g., 5.0)Variable, may decrease with very long linkers (e.g., 3.0 for PEG24)
In Vitro Cytotoxicity (IC50) PotentMay have slightly reduced potencyCan show a significant reduction in potency (e.g., 4.5-fold to 22-fold reduction with 4kDa and 10kDa PEG)
Plasma Clearance HighModerateLow
Plasma Half-life ShorterLongerSignificantly longer (e.g., 2.5-fold to 11.2-fold increase with 4kDa and 10kDa PEG)
In Vivo Tumor Growth Inhibition ModerateImprovedOften significantly improved due to better pharmacokinetics
Table 2: Impact of PEG Linker Length on PROTAC Properties
FeatureShort PEG LinkerOptimal PEG Linker (e.g., PEG3)Long PEG LinkerReference(s)
Ternary Complex Stability May be unstable due to steric hindranceCan facilitate stable ternary complex formationMay be unstable due to increased flexibility
Degradation Potency (DC50) Less potentHighly potent (e.g., 1.2 nM)Less potent
Maximum Degradation (Dmax) LowerHigh (e.g., >90%)May be lower
Cellular Permeability Generally goodCan be optimizedMay be reduced with increasing molecular weight

Mandatory Visualizations

The following diagrams illustrate key processes and workflows involving PEG3 linkers in drug discovery.

General Structure of a PEG3-Containing ADC cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody (e.g., mAb) Linker PEG3 Linker Antibody->Linker Conjugation Site (e.g., Cysteine, Lysine) Drug Cytotoxic Payload Linker->Drug

Caption: General structure of a PEG3-containing Antibody-Drug Conjugate (ADC).

General Structure of a PEG3-Containing PROTAC cluster_PROTAC Proteolysis Targeting Chimera (PROTAC) TargetLigand Target Protein Ligand (Warhead) Linker PEG3 Linker TargetLigand->Linker E3Ligand E3 Ligase Ligand (Anchor) Linker->E3Ligand

Caption: General structure of a PEG3-containing PROTAC molecule.

PROTAC Mechanism of Action cluster_MoA PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Experimental Workflow for ADC Synthesis and Characterization cluster_Workflow ADC Synthesis and Characterization cluster_Char Characterization Methods start Start antibody_prep Antibody Preparation (e.g., Reduction of Disulfides) start->antibody_prep linker_prep Drug-Linker Synthesis (Payload + Maleimide-PEG3) start->linker_prep conjugation Conjugation Reaction antibody_prep->conjugation linker_prep->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization purification->characterization end End characterization->end dar DAR Determination (HIC, RP-HPLC, MS) characterization->dar purity Purity & Aggregation (SEC) characterization->purity identity Identity & Integrity (Mass Spectrometry) characterization->identity Experimental Workflow for DC50/Dmax Determination of a PROTAC cluster_Workflow PROTAC Efficacy Evaluation cluster_Analysis Parameter Calculation start Start cell_culture Cell Culture (Target-expressing cell line) start->cell_culture protac_treatment PROTAC Treatment (Dose-response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quantification Protein Quantification (e.g., Western Blot, In-Cell ELISA) cell_lysis->protein_quantification data_analysis Data Analysis protein_quantification->data_analysis end End data_analysis->end dc50 DC50 Calculation (Half-maximal degradation concentration) data_analysis->dc50 dmax Dmax Calculation (Maximum degradation) data_analysis->dmax

References

The PEG3 Linker in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics. Among the diverse array of available linkers, the discrete polyethylene glycol (PEG) linker, particularly the three-unit PEG3 spacer, has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the role of the PEG3 linker in drug discovery, with a focus on its application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and a defined length, making it a versatile tool for optimizing the physicochemical and pharmacological properties of bioconjugates.[1][2] This guide will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

  • Improved Hydrophilicity and Reduced Aggregation : A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2][3] Many potent cytotoxic drugs used in ADCs and small molecule inhibitors used in PROTACs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[1] The PEG linker can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) in ADCs without compromising the conjugate's properties.

  • Enhanced Pharmacokinetics : PEGylation, the attachment of PEG chains, can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic in the target tissue.

  • Reduced Immunogenicity : The PEG chain can create a protective shield around the payload and parts of the targeting moiety, potentially reducing the immunogenicity of the bioconjugate.

  • Precise Spatial Control : The defined length of the PEG3 linker provides precise spatial control between the targeting moiety and the payload. In PROTACs, the linker length is crucial for the effective formation of a stable ternary complex between the target protein and the E3 ligase.

Data Presentation: The Quantitative Impact of PEG Linkers

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Properties
FeatureNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG8, PEG12, PEG24)Reference(s)
Drug-to-Antibody Ratio (DAR) Lower (e.g., 2.5)Higher (e.g., 5.0)Variable, may decrease with very long linkers (e.g., 3.0 for PEG24)
In Vitro Cytotoxicity (IC50) PotentMay have slightly reduced potencyCan show a significant reduction in potency (e.g., 4.5-fold to 22-fold reduction with 4kDa and 10kDa PEG)
Plasma Clearance HighModerateLow
Plasma Half-life ShorterLongerSignificantly longer (e.g., 2.5-fold to 11.2-fold increase with 4kDa and 10kDa PEG)
In Vivo Tumor Growth Inhibition ModerateImprovedOften significantly improved due to better pharmacokinetics
Table 2: Impact of PEG Linker Length on PROTAC Properties
FeatureShort PEG LinkerOptimal PEG Linker (e.g., PEG3)Long PEG LinkerReference(s)
Ternary Complex Stability May be unstable due to steric hindranceCan facilitate stable ternary complex formationMay be unstable due to increased flexibility
Degradation Potency (DC50) Less potentHighly potent (e.g., 1.2 nM)Less potent
Maximum Degradation (Dmax) LowerHigh (e.g., >90%)May be lower
Cellular Permeability Generally goodCan be optimizedMay be reduced with increasing molecular weight

Mandatory Visualizations

The following diagrams illustrate key processes and workflows involving PEG3 linkers in drug discovery.

General Structure of a PEG3-Containing ADC cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody (e.g., mAb) Linker PEG3 Linker Antibody->Linker Conjugation Site (e.g., Cysteine, Lysine) Drug Cytotoxic Payload Linker->Drug

Caption: General structure of a PEG3-containing Antibody-Drug Conjugate (ADC).

General Structure of a PEG3-Containing PROTAC cluster_PROTAC Proteolysis Targeting Chimera (PROTAC) TargetLigand Target Protein Ligand (Warhead) Linker PEG3 Linker TargetLigand->Linker E3Ligand E3 Ligase Ligand (Anchor) Linker->E3Ligand

Caption: General structure of a PEG3-containing PROTAC molecule.

PROTAC Mechanism of Action cluster_MoA PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Experimental Workflow for ADC Synthesis and Characterization cluster_Workflow ADC Synthesis and Characterization cluster_Char Characterization Methods start Start antibody_prep Antibody Preparation (e.g., Reduction of Disulfides) start->antibody_prep linker_prep Drug-Linker Synthesis (Payload + Maleimide-PEG3) start->linker_prep conjugation Conjugation Reaction antibody_prep->conjugation linker_prep->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization purification->characterization end End characterization->end dar DAR Determination (HIC, RP-HPLC, MS) characterization->dar purity Purity & Aggregation (SEC) characterization->purity identity Identity & Integrity (Mass Spectrometry) characterization->identity Experimental Workflow for DC50/Dmax Determination of a PROTAC cluster_Workflow PROTAC Efficacy Evaluation cluster_Analysis Parameter Calculation start Start cell_culture Cell Culture (Target-expressing cell line) start->cell_culture protac_treatment PROTAC Treatment (Dose-response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quantification Protein Quantification (e.g., Western Blot, In-Cell ELISA) cell_lysis->protein_quantification data_analysis Data Analysis protein_quantification->data_analysis end End data_analysis->end dc50 DC50 Calculation (Half-maximal degradation concentration) data_analysis->dc50 dmax Dmax Calculation (Maximum degradation) data_analysis->dmax

References

Benzyl-PEG3-Amine in PROTAC Design: A Technical Guide for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Significance of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[3]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] The linker plays a crucial role in orienting the POI and E3 ligase for efficient ubiquitination.

Benzyl-PEG3-Amine: A Versatile Linker for PROTAC Synthesis

This compound is a commercially available, PEG-based linker that has gained attention in the synthesis of PROTACs. Its structure combines a benzyl (B1604629) group with a three-unit polyethylene (B3416737) glycol (PEG) chain terminating in a primary amine.

Chemical Structure of this compound:

  • IUPAC Name: 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine

  • CAS Number: 86770-75-4

  • Molecular Formula: C13H21NO3

  • Molecular Weight: 239.32 g/mol

The key features of this compound as a PROTAC linker include:

  • PEG Chain: The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[5]

  • Defined Length: The three PEG units provide a specific and flexible length to span the distance between the target protein and the E3 ligase.

  • Terminal Amine: The primary amine group serves as a versatile chemical handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through amide bond formation.

  • Benzyl Group: The benzyl group can introduce a degree of rigidity and can be involved in beneficial interactions within the ternary complex, as will be discussed in the case study below.

Case Study: ACBI1, a PROTAC with a Benzyl-Containing Linker Mimicking a PEG Conformation

While a specific PROTAC utilizing the exact this compound linker is not extensively documented in peer-reviewed literature, a highly relevant and well-characterized example is the PROTAC degrader ACBI1 . ACBI1 was developed to target the BAF ATPase subunits SMARCA2 and SMARCA4 and incorporates a para-disubstituted aryl unit (a benzyl-like fragment) in its linker. This element was strategically designed to provide conformational restriction and to mimic the conformation of a PEG linker. Furthermore, this benzyl-like moiety engages in a specific pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, contributing to the stability of the ternary complex.

ACBI1 is a potent and cooperative degrader of SMARCA2, SMARCA4, and another related protein, PBRM1.

Quantitative Data for ACBI1

The degradation efficiency of ACBI1 was evaluated in the human acute myeloid leukemia cell line MV-4-11. The key parameters determined were the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).

Target ProteinCell LineDC50 (nM)Dmax (%)Reference
SMARCA2MV-4-116>95
SMARCA4MV-4-1111>95
PBRM1MV-4-1132>95

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., ACBI1) PROTAC->PROTAC POI Protein of Interest (e.g., SMARCA2) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Ternary_Complex->POI Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_downstream Downstream Functional Assays Synthesis Chemical Synthesis of PROTAC (e.g., coupling this compound to POI and E3 ligands) Cell_Culture Cell Culture (e.g., MV-4-11 cells) Synthesis->Cell_Culture PROTAC_Treatment Treat cells with varying PROTAC concentrations Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity) PROTAC_Treatment->Apoptosis_Assay Protein_Quantification Protein Quantification (Western Blot / Mass Spectrometry) Cell_Lysis->Protein_Quantification Data_Analysis Data Analysis (DC50 and Dmax determination) Protein_Quantification->Data_Analysis

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following are generalized protocols based on the methodologies used for characterizing degraders like ACBI1.

Protocol 1: PROTAC Synthesis (Conceptual)

This protocol outlines a conceptual synthetic route for a PROTAC using this compound. This would typically involve a multi-step synthesis, but for illustrative purposes, the final coupling steps are described.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand (e.g., a VHL ligand with a carboxylic acid handle)

  • Reagents and Materials:

    • VHL ligand with a terminal carboxylic acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the VHL ligand and this compound in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the VHL-linker conjugate.

Step 2: Deprotection and Coupling to a POI Ligand

  • Reagents and Materials:

    • VHL-linker conjugate from Step 1

    • Appropriate deprotection reagents (e.g., H2, Pd/C for benzyl group removal to reveal an alcohol, which can then be activated)

    • POI ligand with a suitable reactive handle (e.g., a primary amine)

    • Coupling reagents as needed

  • Procedure:

    • Selectively deprotect the desired terminus of the VHL-linker conjugate.

    • Couple the deprotected VHL-linker conjugate to the POI ligand using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).

    • Purify the final PROTAC molecule using preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV-4-11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 18 hours for ACBI1). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cell Viability Assay

This protocol is for determining the effect of PROTACs on cell proliferation.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • Viability Reagent Addition:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.

  • Signal Measurement:

    • Incubate the plate as required by the assay.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a valuable building block in the PROTAC designer's toolkit, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. While direct, extensive literature on its specific use is emerging, the principles of its application can be understood through the study of structurally related and well-characterized PROTACs like ACBI1. The case study of ACBI1 highlights the importance of rational linker design, where even a benzyl group can be strategically employed to mimic the favorable properties of a PEG linker while also contributing to beneficial protein-protein interactions within the ternary complex. By following systematic experimental workflows and robust protocols, researchers new to the field can effectively design and evaluate novel PROTACs for targeted protein degradation.

References

Benzyl-PEG3-Amine in PROTAC Design: A Technical Guide for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Significance of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[3]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] The linker plays a crucial role in orienting the POI and E3 ligase for efficient ubiquitination.

Benzyl-PEG3-Amine: A Versatile Linker for PROTAC Synthesis

This compound is a commercially available, PEG-based linker that has gained attention in the synthesis of PROTACs. Its structure combines a benzyl group with a three-unit polyethylene glycol (PEG) chain terminating in a primary amine.

Chemical Structure of this compound:

  • IUPAC Name: 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine

  • CAS Number: 86770-75-4

  • Molecular Formula: C13H21NO3

  • Molecular Weight: 239.32 g/mol

The key features of this compound as a PROTAC linker include:

  • PEG Chain: The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[5]

  • Defined Length: The three PEG units provide a specific and flexible length to span the distance between the target protein and the E3 ligase.

  • Terminal Amine: The primary amine group serves as a versatile chemical handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through amide bond formation.

  • Benzyl Group: The benzyl group can introduce a degree of rigidity and can be involved in beneficial interactions within the ternary complex, as will be discussed in the case study below.

Case Study: ACBI1, a PROTAC with a Benzyl-Containing Linker Mimicking a PEG Conformation

While a specific PROTAC utilizing the exact this compound linker is not extensively documented in peer-reviewed literature, a highly relevant and well-characterized example is the PROTAC degrader ACBI1 . ACBI1 was developed to target the BAF ATPase subunits SMARCA2 and SMARCA4 and incorporates a para-disubstituted aryl unit (a benzyl-like fragment) in its linker. This element was strategically designed to provide conformational restriction and to mimic the conformation of a PEG linker. Furthermore, this benzyl-like moiety engages in a specific pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, contributing to the stability of the ternary complex.

ACBI1 is a potent and cooperative degrader of SMARCA2, SMARCA4, and another related protein, PBRM1.

Quantitative Data for ACBI1

The degradation efficiency of ACBI1 was evaluated in the human acute myeloid leukemia cell line MV-4-11. The key parameters determined were the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).

Target ProteinCell LineDC50 (nM)Dmax (%)Reference
SMARCA2MV-4-116>95
SMARCA4MV-4-1111>95
PBRM1MV-4-1132>95

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., ACBI1) PROTAC->PROTAC POI Protein of Interest (e.g., SMARCA2) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Ternary_Complex->POI Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_downstream Downstream Functional Assays Synthesis Chemical Synthesis of PROTAC (e.g., coupling this compound to POI and E3 ligands) Cell_Culture Cell Culture (e.g., MV-4-11 cells) Synthesis->Cell_Culture PROTAC_Treatment Treat cells with varying PROTAC concentrations Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity) PROTAC_Treatment->Apoptosis_Assay Protein_Quantification Protein Quantification (Western Blot / Mass Spectrometry) Cell_Lysis->Protein_Quantification Data_Analysis Data Analysis (DC50 and Dmax determination) Protein_Quantification->Data_Analysis

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following are generalized protocols based on the methodologies used for characterizing degraders like ACBI1.

Protocol 1: PROTAC Synthesis (Conceptual)

This protocol outlines a conceptual synthetic route for a PROTAC using this compound. This would typically involve a multi-step synthesis, but for illustrative purposes, the final coupling steps are described.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand (e.g., a VHL ligand with a carboxylic acid handle)

  • Reagents and Materials:

    • VHL ligand with a terminal carboxylic acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the VHL ligand and this compound in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the VHL-linker conjugate.

Step 2: Deprotection and Coupling to a POI Ligand

  • Reagents and Materials:

    • VHL-linker conjugate from Step 1

    • Appropriate deprotection reagents (e.g., H2, Pd/C for benzyl group removal to reveal an alcohol, which can then be activated)

    • POI ligand with a suitable reactive handle (e.g., a primary amine)

    • Coupling reagents as needed

  • Procedure:

    • Selectively deprotect the desired terminus of the VHL-linker conjugate.

    • Couple the deprotected VHL-linker conjugate to the POI ligand using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).

    • Purify the final PROTAC molecule using preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV-4-11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 18 hours for ACBI1). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cell Viability Assay

This protocol is for determining the effect of PROTACs on cell proliferation.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • Viability Reagent Addition:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.

  • Signal Measurement:

    • Incubate the plate as required by the assay.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a valuable building block in the PROTAC designer's toolkit, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. While direct, extensive literature on its specific use is emerging, the principles of its application can be understood through the study of structurally related and well-characterized PROTACs like ACBI1. The case study of ACBI1 highlights the importance of rational linker design, where even a benzyl group can be strategically employed to mimic the favorable properties of a PEG linker while also contributing to beneficial protein-protein interactions within the ternary complex. By following systematic experimental workflows and robust protocols, researchers new to the field can effectively design and evaluate novel PROTACs for targeted protein degradation.

References

An In-depth Technical Guide to PEGylated Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, precision and efficacy are paramount. Bioconjugation, the science of linking biomolecules to other molecules, has emerged as a powerful strategy to enhance the therapeutic properties of drugs. At the heart of this technology lies the linker, a critical component that bridges the biomolecule to its partner. Among the various types of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools, particularly in the development of Antibody-Drug Conjugates (ADCs).

PEGylation, the process of attaching PEG chains, confers a multitude of advantages to bioconjugates.[1][2] These include increased solubility and stability, reduced immunogenicity, and an extended circulatory half-life.[3][4] The hydrophilic and flexible nature of the PEG chain can effectively shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby improving its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a comprehensive technical overview of PEGylated linkers, their diverse chemistries, and their profound impact on the performance of bioconjugates. We will delve into the quantitative effects of linker properties, provide detailed experimental protocols for key conjugation techniques, and visualize complex biological and experimental workflows.

Core Concepts of PEGylated Linkers

PEGylated linkers are broadly categorized based on the reactivity of their terminal functional groups and their overall architecture.

Types of PEGylated Linkers Based on Functionality:

  • Homobifunctional Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules or for applications where the same reactive site is targeted on different molecules. Common reactive groups include NHS esters for targeting primary amines and maleimides for targeting thiols.

  • Heterobifunctional Linkers: Featuring two different reactive groups, these linkers are essential for the precise, stepwise conjugation of two distinct molecules. This controlled approach is fundamental in constructing complex bioconjugates like ADCs, where an antibody is linked to a cytotoxic payload. A common combination is an NHS ester to react with lysine (B10760008) residues on an antibody and a maleimide (B117702) group to react with a thiol-containing drug.

Types of PEGylated Linkers Based on Architecture and Properties:

  • Linear PEG Linkers: These are the most common type, consisting of a straight chain of ethylene (B1197577) glycol units. Their length can be precisely controlled to modulate the properties of the final conjugate.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture can offer enhanced shielding and allow for the attachment of multiple molecules.

  • Cleavable Linkers: Designed to be stable in circulation but to break under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes within a cell. This allows for the controlled release of the payload at the target site, minimizing off-target toxicity.

  • Non-Cleavable Linkers: These linkers provide a stable, permanent connection between the biomolecule and the payload. The release of the drug from such a conjugate typically relies on the complete degradation of the antibody backbone within the lysosome of the target cell.

Quantitative Impact of PEGylated Linkers on Bioconjugate Performance

The properties of the PEGylated linker, particularly its length, have a quantifiable impact on the performance of the resulting bioconjugate. The following tables summarize key quantitative data from various studies, offering a comparative view of how different PEG linker attributes influence critical parameters of ADCs.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates

Linker TypeClearance Rate (mL/day/kg)Plasma Half-life (t½)Key ObservationsReference(s)
No PEG~15ShortRapid clearance, indicating less time in circulation to reach the target.
PEG2~10IncreasedA small PEG chain begins to improve the pharmacokinetic profile.
PEG4~7Moderately IncreasedFurther improvement in circulation time.
PEG8~5Significantly IncreasedOften identified as a minimum length to achieve optimal slower clearance.
PEG12~5Significantly IncreasedLittle to no additional benefit in clearance rate observed beyond PEG8.
PEG24~5Significantly IncreasedLonger chains do not necessarily provide further significant advantages in clearance.
4 kDa PEGN/A49.2 min (2.5-fold increase)Significant extension of half-life compared to a non-PEGylated conjugate.
10 kDa PEGN/A219.0 min (11.2-fold increase)A longer PEG chain leads to a more pronounced increase in circulation time.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs

Cell LineLinker TypeIC50 Value (nM)Key ObservationsReference(s)
HER2-positiveNo PEGLower IC50 (Higher Potency)Direct conjugation can lead to high potency in vitro.
HER2-positive4 kDa PEG6.5-fold increase (Lower Potency)The presence of a PEG linker can sometimes reduce in vitro cytotoxicity.
HER2-positive10 kDa PEG22.5-fold increase (Lower Potency)Longer PEG chains may further decrease in vitro potency, possibly due to steric hindrance.
CD30+ LymphomaVarious PEG lengthsComparable EC50 valuesIn some systems, PEG inclusion had no significant effect on in vitro potency.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy of ADCs (Tumor Growth Inhibition)

Tumor ModelLinker TypeTumor Growth Inhibition (TGI)Key ObservationsReference(s)
NCI-N87No PEGLess effectiveShorter circulation time may limit drug accumulation at the tumor site.
NCI-N874 kDa PEGModerately effectiveImproved pharmacokinetics can lead to better in vivo efficacy.
NCI-N8710 kDa PEGMost effectiveThe significant increase in half-life resulted in the strongest tumor growth inhibition.
BxPC3 xenograftPEG6 (stable site)HighStable conjugation at an optimal site leads to good in vivo efficacy.
BxPC3 xenograftPEG6 (unstable site)ReducedLinker stability is crucial for maintaining in vivo potency.

Experimental Protocols

Detailed and reproducible methodologies are critical for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for common bioconjugation techniques using PEGylated linkers.

Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEGn-Maleimide crosslinker

  • Thiol-containing payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reducing agent (e.g., TCEP) for payload if it's in a disulfide-dimer form

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step A: Activation of Antibody with the Crosslinker

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Dissolve the NHS-PEGn-Maleimide crosslinker in DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

Step B: Conjugation of the Thiol-Containing Payload

  • If the payload is a disulfide dimer, reduce it to its monomeric thiol form using a suitable reducing agent like TCEP. Purify the reduced payload.

  • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quench any unreacted maleimide groups by adding a final concentration of 1-10 mM of a thiol-containing compound like N-acetylcysteine or 2-mercaptoethanol (B42355) and incubating for 30 minutes.

  • Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol outlines the conjugation of an azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-PEGn linker

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Degassed buffers

Procedure:

  • Dissolve the alkyne-functionalized biomolecule and the Azide-PEGn linker in the Reaction Buffer. A slight molar excess of the PEG linker is often used.

  • Prepare a fresh premix of the copper catalyst. In a separate tube, mix CuSO4 and the ligand. Add sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state.

  • Add the copper catalyst premix to the reaction mixture containing the biomolecule and the PEG linker.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like LC-MS.

  • Once the reaction is complete, the resulting conjugate can be purified using size-exclusion chromatography (SEC) to remove the copper catalyst and excess reagents.

Protocol 3: Purification and Characterization of PEGylated Bioconjugates

A. Purification by Size-Exclusion Chromatography (SEC)

SEC is a common method to separate the larger PEGylated conjugate from smaller, unreacted components.

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the crude conjugation reaction mixture onto the column.

  • Elute the sample with the same buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated conjugate will typically elute earlier than the unconjugated biomolecule due to its larger hydrodynamic radius.

  • Collect fractions and analyze them by SDS-PAGE or mass spectrometry to identify the fractions containing the purified conjugate.

B. Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to assess the drug-to-antibody ratio (DAR) and the heterogeneity of an ADC.

  • Use a HIC column and a mobile phase gradient from high salt concentration (e.g., ammonium (B1175870) sulfate or sodium chloride in a phosphate (B84403) buffer) to low salt concentration.

  • Inject the purified ADC onto the column.

  • The different species in the ADC mixture (with varying numbers of conjugated drugs) will separate based on their hydrophobicity. Species with a higher DAR are more hydrophobic and will elute later (at lower salt concentrations).

  • The peak areas in the resulting chromatogram can be used to calculate the average DAR and the distribution of different drug-loaded species.

C. Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and determine the precise mass of the conjugate, providing information on the number of PEG-drug moieties attached.

  • The purified ADC can be analyzed by electrospray ionization mass spectrometry (ESI-MS) under denaturing or native conditions.

  • The resulting mass spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated PEG-drug linkers.

  • Deconvolution of the mass spectrum allows for the determination of the mass of each species and the calculation of the DAR.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the field of bioconjugation with PEGylated linkers.

ADC_Mechanism_of_Action Mechanism of Action of a PEGylated Antibody-Drug Conjugate cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC PEGylated ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Released Payload Lysosome->Drug_Release 4. Linker Cleavage/ Antibody Degradation Nucleus Nucleus DNA DNA Nucleus->DNA Drug_Release->Nucleus 5. Intracellular Action Apoptosis Apoptosis Drug_Release->Apoptosis 6. Cell Death (Apoptosis)

Caption: General mechanism of action of a PEGylated antibody-drug conjugate (ADC).

Conjugation_Workflow Experimental Workflow for ADC Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Activation Antibody Activation Antibody->Activation Linker NHS-PEG-Maleimide Linker Linker->Activation Payload Thiol-containing Payload Conjugation Payload Conjugation Payload->Conjugation Activation->Conjugation SEC Size-Exclusion Chromatography (SEC) Conjugation->SEC Crude ADC Final_ADC Purified ADC SEC->Final_ADC HIC Hydrophobic Interaction Chromatography (HIC) (Determine DAR) MS Mass Spectrometry (Confirm Mass) Potency In Vitro Potency Assay (IC50) Final_ADC->HIC Final_ADC->MS Final_ADC->Potency

Caption: A typical experimental workflow for the synthesis and characterization of an ADC.

Linker_Type_Comparison Logical Relationship of PEG Linker Properties and ADC Performance cluster_attributes Linker Attributes cluster_performance ADC Performance Metrics Linker_Properties PEG Linker Properties Length Length (n units) Linker_Properties->Length Architecture Architecture (Linear vs. Branched) Linker_Properties->Architecture Cleavability Cleavability (Cleavable vs. Non-cleavable) Linker_Properties->Cleavability PK Pharmacokinetics (e.g., Half-life) Length->PK Longer -> Increased Potency In Vitro Potency (IC50) Length->Potency Longer -> May Decrease Efficacy In Vivo Efficacy (TGI) Length->Efficacy Longer -> Often Increased Architecture->PK Branched -> Can Improve Cleavability->Efficacy Cleavable -> Controlled Release Safety Safety Profile (Toxicity) Cleavability->Safety Cleavable -> Reduced Off-Target Toxicity PK->Efficacy Potency->Efficacy Efficacy->Safety

Caption: The relationship between PEG linker properties and key ADC performance indicators.

Conclusion

PEGylated linkers are a cornerstone of modern bioconjugation, offering a versatile and powerful platform for enhancing the therapeutic potential of a wide range of molecules. By carefully selecting the length, architecture, and functionality of the PEG linker, researchers can fine-tune the physicochemical and pharmacological properties of bioconjugates to achieve optimal performance. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and development of next-generation therapeutics, from antibody-drug conjugates for targeted cancer therapy to other innovative bioconjugate-based medicines. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, so too will the potential of PEGylated linkers to address unmet medical needs.

References

An In-depth Technical Guide to PEGylated Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, precision and efficacy are paramount. Bioconjugation, the science of linking biomolecules to other molecules, has emerged as a powerful strategy to enhance the therapeutic properties of drugs. At the heart of this technology lies the linker, a critical component that bridges the biomolecule to its partner. Among the various types of linkers, those incorporating polyethylene glycol (PEG) have become indispensable tools, particularly in the development of Antibody-Drug Conjugates (ADCs).

PEGylation, the process of attaching PEG chains, confers a multitude of advantages to bioconjugates.[1][2] These include increased solubility and stability, reduced immunogenicity, and an extended circulatory half-life.[3][4] The hydrophilic and flexible nature of the PEG chain can effectively shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby improving its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a comprehensive technical overview of PEGylated linkers, their diverse chemistries, and their profound impact on the performance of bioconjugates. We will delve into the quantitative effects of linker properties, provide detailed experimental protocols for key conjugation techniques, and visualize complex biological and experimental workflows.

Core Concepts of PEGylated Linkers

PEGylated linkers are broadly categorized based on the reactivity of their terminal functional groups and their overall architecture.

Types of PEGylated Linkers Based on Functionality:

  • Homobifunctional Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules or for applications where the same reactive site is targeted on different molecules. Common reactive groups include NHS esters for targeting primary amines and maleimides for targeting thiols.

  • Heterobifunctional Linkers: Featuring two different reactive groups, these linkers are essential for the precise, stepwise conjugation of two distinct molecules. This controlled approach is fundamental in constructing complex bioconjugates like ADCs, where an antibody is linked to a cytotoxic payload. A common combination is an NHS ester to react with lysine residues on an antibody and a maleimide group to react with a thiol-containing drug.

Types of PEGylated Linkers Based on Architecture and Properties:

  • Linear PEG Linkers: These are the most common type, consisting of a straight chain of ethylene glycol units. Their length can be precisely controlled to modulate the properties of the final conjugate.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture can offer enhanced shielding and allow for the attachment of multiple molecules.

  • Cleavable Linkers: Designed to be stable in circulation but to break under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes within a cell. This allows for the controlled release of the payload at the target site, minimizing off-target toxicity.

  • Non-Cleavable Linkers: These linkers provide a stable, permanent connection between the biomolecule and the payload. The release of the drug from such a conjugate typically relies on the complete degradation of the antibody backbone within the lysosome of the target cell.

Quantitative Impact of PEGylated Linkers on Bioconjugate Performance

The properties of the PEGylated linker, particularly its length, have a quantifiable impact on the performance of the resulting bioconjugate. The following tables summarize key quantitative data from various studies, offering a comparative view of how different PEG linker attributes influence critical parameters of ADCs.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates

Linker TypeClearance Rate (mL/day/kg)Plasma Half-life (t½)Key ObservationsReference(s)
No PEG~15ShortRapid clearance, indicating less time in circulation to reach the target.
PEG2~10IncreasedA small PEG chain begins to improve the pharmacokinetic profile.
PEG4~7Moderately IncreasedFurther improvement in circulation time.
PEG8~5Significantly IncreasedOften identified as a minimum length to achieve optimal slower clearance.
PEG12~5Significantly IncreasedLittle to no additional benefit in clearance rate observed beyond PEG8.
PEG24~5Significantly IncreasedLonger chains do not necessarily provide further significant advantages in clearance.
4 kDa PEGN/A49.2 min (2.5-fold increase)Significant extension of half-life compared to a non-PEGylated conjugate.
10 kDa PEGN/A219.0 min (11.2-fold increase)A longer PEG chain leads to a more pronounced increase in circulation time.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs

Cell LineLinker TypeIC50 Value (nM)Key ObservationsReference(s)
HER2-positiveNo PEGLower IC50 (Higher Potency)Direct conjugation can lead to high potency in vitro.
HER2-positive4 kDa PEG6.5-fold increase (Lower Potency)The presence of a PEG linker can sometimes reduce in vitro cytotoxicity.
HER2-positive10 kDa PEG22.5-fold increase (Lower Potency)Longer PEG chains may further decrease in vitro potency, possibly due to steric hindrance.
CD30+ LymphomaVarious PEG lengthsComparable EC50 valuesIn some systems, PEG inclusion had no significant effect on in vitro potency.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy of ADCs (Tumor Growth Inhibition)

Tumor ModelLinker TypeTumor Growth Inhibition (TGI)Key ObservationsReference(s)
NCI-N87No PEGLess effectiveShorter circulation time may limit drug accumulation at the tumor site.
NCI-N874 kDa PEGModerately effectiveImproved pharmacokinetics can lead to better in vivo efficacy.
NCI-N8710 kDa PEGMost effectiveThe significant increase in half-life resulted in the strongest tumor growth inhibition.
BxPC3 xenograftPEG6 (stable site)HighStable conjugation at an optimal site leads to good in vivo efficacy.
BxPC3 xenograftPEG6 (unstable site)ReducedLinker stability is crucial for maintaining in vivo potency.

Experimental Protocols

Detailed and reproducible methodologies are critical for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for common bioconjugation techniques using PEGylated linkers.

Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEGn-Maleimide crosslinker

  • Thiol-containing payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reducing agent (e.g., TCEP) for payload if it's in a disulfide-dimer form

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step A: Activation of Antibody with the Crosslinker

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Dissolve the NHS-PEGn-Maleimide crosslinker in DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

Step B: Conjugation of the Thiol-Containing Payload

  • If the payload is a disulfide dimer, reduce it to its monomeric thiol form using a suitable reducing agent like TCEP. Purify the reduced payload.

  • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quench any unreacted maleimide groups by adding a final concentration of 1-10 mM of a thiol-containing compound like N-acetylcysteine or 2-mercaptoethanol and incubating for 30 minutes.

  • Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol outlines the conjugation of an azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-PEGn linker

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Degassed buffers

Procedure:

  • Dissolve the alkyne-functionalized biomolecule and the Azide-PEGn linker in the Reaction Buffer. A slight molar excess of the PEG linker is often used.

  • Prepare a fresh premix of the copper catalyst. In a separate tube, mix CuSO4 and the ligand. Add sodium ascorbate to reduce Cu(II) to the active Cu(I) state.

  • Add the copper catalyst premix to the reaction mixture containing the biomolecule and the PEG linker.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like LC-MS.

  • Once the reaction is complete, the resulting conjugate can be purified using size-exclusion chromatography (SEC) to remove the copper catalyst and excess reagents.

Protocol 3: Purification and Characterization of PEGylated Bioconjugates

A. Purification by Size-Exclusion Chromatography (SEC)

SEC is a common method to separate the larger PEGylated conjugate from smaller, unreacted components.

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the crude conjugation reaction mixture onto the column.

  • Elute the sample with the same buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated conjugate will typically elute earlier than the unconjugated biomolecule due to its larger hydrodynamic radius.

  • Collect fractions and analyze them by SDS-PAGE or mass spectrometry to identify the fractions containing the purified conjugate.

B. Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to assess the drug-to-antibody ratio (DAR) and the heterogeneity of an ADC.

  • Use a HIC column and a mobile phase gradient from high salt concentration (e.g., ammonium sulfate or sodium chloride in a phosphate buffer) to low salt concentration.

  • Inject the purified ADC onto the column.

  • The different species in the ADC mixture (with varying numbers of conjugated drugs) will separate based on their hydrophobicity. Species with a higher DAR are more hydrophobic and will elute later (at lower salt concentrations).

  • The peak areas in the resulting chromatogram can be used to calculate the average DAR and the distribution of different drug-loaded species.

C. Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and determine the precise mass of the conjugate, providing information on the number of PEG-drug moieties attached.

  • The purified ADC can be analyzed by electrospray ionization mass spectrometry (ESI-MS) under denaturing or native conditions.

  • The resulting mass spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated PEG-drug linkers.

  • Deconvolution of the mass spectrum allows for the determination of the mass of each species and the calculation of the DAR.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the field of bioconjugation with PEGylated linkers.

ADC_Mechanism_of_Action Mechanism of Action of a PEGylated Antibody-Drug Conjugate cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC PEGylated ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Released Payload Lysosome->Drug_Release 4. Linker Cleavage/ Antibody Degradation Nucleus Nucleus DNA DNA Nucleus->DNA Drug_Release->Nucleus 5. Intracellular Action Apoptosis Apoptosis Drug_Release->Apoptosis 6. Cell Death (Apoptosis)

Caption: General mechanism of action of a PEGylated antibody-drug conjugate (ADC).

Conjugation_Workflow Experimental Workflow for ADC Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Activation Antibody Activation Antibody->Activation Linker NHS-PEG-Maleimide Linker Linker->Activation Payload Thiol-containing Payload Conjugation Payload Conjugation Payload->Conjugation Activation->Conjugation SEC Size-Exclusion Chromatography (SEC) Conjugation->SEC Crude ADC Final_ADC Purified ADC SEC->Final_ADC HIC Hydrophobic Interaction Chromatography (HIC) (Determine DAR) MS Mass Spectrometry (Confirm Mass) Potency In Vitro Potency Assay (IC50) Final_ADC->HIC Final_ADC->MS Final_ADC->Potency

Caption: A typical experimental workflow for the synthesis and characterization of an ADC.

Linker_Type_Comparison Logical Relationship of PEG Linker Properties and ADC Performance cluster_attributes Linker Attributes cluster_performance ADC Performance Metrics Linker_Properties PEG Linker Properties Length Length (n units) Linker_Properties->Length Architecture Architecture (Linear vs. Branched) Linker_Properties->Architecture Cleavability Cleavability (Cleavable vs. Non-cleavable) Linker_Properties->Cleavability PK Pharmacokinetics (e.g., Half-life) Length->PK Longer -> Increased Potency In Vitro Potency (IC50) Length->Potency Longer -> May Decrease Efficacy In Vivo Efficacy (TGI) Length->Efficacy Longer -> Often Increased Architecture->PK Branched -> Can Improve Cleavability->Efficacy Cleavable -> Controlled Release Safety Safety Profile (Toxicity) Cleavability->Safety Cleavable -> Reduced Off-Target Toxicity PK->Efficacy Potency->Efficacy Efficacy->Safety

Caption: The relationship between PEG linker properties and key ADC performance indicators.

Conclusion

PEGylated linkers are a cornerstone of modern bioconjugation, offering a versatile and powerful platform for enhancing the therapeutic potential of a wide range of molecules. By carefully selecting the length, architecture, and functionality of the PEG linker, researchers can fine-tune the physicochemical and pharmacological properties of bioconjugates to achieve optimal performance. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and development of next-generation therapeutics, from antibody-drug conjugates for targeted cancer therapy to other innovative bioconjugate-based medicines. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, so too will the potential of PEGylated linkers to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability for systematic variation of linker length. Benzyl-PEG3-amine is a commonly used PEG-based linker in PROTAC synthesis, providing a balance of flexibility and length to facilitate the formation of a productive ternary complex.

These application notes provide a detailed, representative protocol for the synthesis of a PROTAC utilizing this compound as the linker component.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol assumes the POI ligand contains a carboxylic acid functional group and the E3 ligase ligand has a suitable functional group for attachment to the linker, such as a hydroxyl group that can be converted to a leaving group.

Materials and Reagents

Material/ReagentSupplierGrade
This compoundCommercially Available≥95%
E3 Ligase Ligand (with terminal -OH)Synthesized or Commercially Available≥95%
POI Ligand (with terminal -COOH)Synthesized or Commercially Available≥95%
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich≥98%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
HATUCommercially Available≥98%
Sodium Bicarbonate (NaHCO₃)Fisher ScientificACS Grade
Brine (Saturated NaCl solution)Fisher ScientificACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS Grade
Ethyl Acetate (B1210297) (EtOAc)Fisher ScientificHPLC Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
WaterFisher ScientificHPLC Grade
Trifluoroacetic Acid (TFA)Sigma-Aldrich≥99%
Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This step involves the activation of the E3 ligase ligand's hydroxyl group, followed by nucleophilic substitution with this compound.

Step1_Workflow cluster_activation Activation of E3 Ligase Ligand cluster_coupling Coupling with this compound E3_OH E3 Ligase Ligand (-OH) TsCl TsCl, DIPEA in DCM E3_OH->TsCl E3_OTs Activated E3 Ligase Ligand (-OTs) TsCl->E3_OTs DIPEA_DMF DIPEA in DMF E3_OTs->DIPEA_DMF BnPEG3NH2 This compound BnPEG3NH2->DIPEA_DMF Intermediate E3 Ligase Ligand-Linker Intermediate DIPEA_DMF->Intermediate

Caption: Workflow for the synthesis of the E3 ligase ligand-linker intermediate.

Protocol:

  • Activation of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand bearing a hydroxyl group (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.5 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated E3 ligase ligand-OTs.

  • Coupling with this compound:

    • Dissolve the activated E3 ligase ligand-OTs (1.0 eq) and this compound (1.2 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60 °C for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-linker intermediate.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
E3 Ligase Ligand-Linker IntermediateWhite to off-white solid65-80%>95%
Step 2: Coupling of the Intermediate with the POI Ligand to Form the Final PROTAC

This final step forms the complete PROTAC molecule through an amide bond formation between the amine group of the linker intermediate (after deprotection of the benzyl (B1604629) group) and the carboxylic acid of the POI ligand.

Step2_Workflow cluster_deprotection Deprotection of Linker cluster_final_coupling Final PROTAC Assembly Intermediate E3 Ligase Ligand-Linker Intermediate (-Bn) H2_PdC H₂, Pd/C in MeOH Intermediate->H2_PdC Deprotected Deprotected Intermediate (-NH₂) H2_PdC->Deprotected HATU_DIPEA HATU, DIPEA in DMF Deprotected->HATU_DIPEA POI_COOH POI Ligand (-COOH) POI_COOH->HATU_DIPEA Final_PROTAC Final PROTAC HATU_DIPEA->Final_PROTAC

Caption: Workflow for the final assembly of the PROTAC molecule.

Protocol:

  • Deprotection of the Benzyl Group:

    • Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in methanol (B129727) (0.1 M).

    • Add Palladium on carbon (10 wt. %, 0.1 eq) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the deprotected intermediate.

  • Final Amide Coupling:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase ligand-linker intermediate (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) to yield the final PROTAC molecule.

Expected Outcome:

ProductFormYieldPurity (by HPLC)
Final PROTACWhite solid40-60%>98%

Characterization

The final PROTAC product should be thoroughly characterized to confirm its identity and purity.

TechniquePurposeExpected Results
¹H NMRStructural confirmationPeaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker.
¹³C NMRStructural confirmationPeaks corresponding to the carbons of the entire molecule.
High-Resolution Mass Spectrometry (HRMS)Molecular weight confirmationObserved mass should match the calculated mass of the PROTAC.
High-Performance Liquid Chromatography (HPLC)Purity assessmentA single major peak indicating high purity.

Conclusion

This document provides a detailed, representative protocol for the synthesis of a PROTAC utilizing this compound. The provided workflows and data tables serve as a guide for researchers in the field of targeted protein degradation. The flexibility of the PEG linker allows for further optimization of PROTAC activity by synthesizing analogues with varying linker lengths. Researchers should note that reaction conditions may require optimization depending on the specific properties of the POI and E3 ligase ligands used. It is always recommended to consult the primary literature for specific examples and detailed procedures when available.

References

Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability for systematic variation of linker length. Benzyl-PEG3-amine is a commonly used PEG-based linker in PROTAC synthesis, providing a balance of flexibility and length to facilitate the formation of a productive ternary complex.

These application notes provide a detailed, representative protocol for the synthesis of a PROTAC utilizing this compound as the linker component.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol assumes the POI ligand contains a carboxylic acid functional group and the E3 ligase ligand has a suitable functional group for attachment to the linker, such as a hydroxyl group that can be converted to a leaving group.

Materials and Reagents

Material/ReagentSupplierGrade
This compoundCommercially Available≥95%
E3 Ligase Ligand (with terminal -OH)Synthesized or Commercially Available≥95%
POI Ligand (with terminal -COOH)Synthesized or Commercially Available≥95%
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich≥98%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
HATUCommercially Available≥98%
Sodium Bicarbonate (NaHCO₃)Fisher ScientificACS Grade
Brine (Saturated NaCl solution)Fisher ScientificACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS Grade
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
WaterFisher ScientificHPLC Grade
Trifluoroacetic Acid (TFA)Sigma-Aldrich≥99%
Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This step involves the activation of the E3 ligase ligand's hydroxyl group, followed by nucleophilic substitution with this compound.

Step1_Workflow cluster_activation Activation of E3 Ligase Ligand cluster_coupling Coupling with this compound E3_OH E3 Ligase Ligand (-OH) TsCl TsCl, DIPEA in DCM E3_OH->TsCl E3_OTs Activated E3 Ligase Ligand (-OTs) TsCl->E3_OTs DIPEA_DMF DIPEA in DMF E3_OTs->DIPEA_DMF BnPEG3NH2 This compound BnPEG3NH2->DIPEA_DMF Intermediate E3 Ligase Ligand-Linker Intermediate DIPEA_DMF->Intermediate

Caption: Workflow for the synthesis of the E3 ligase ligand-linker intermediate.

Protocol:

  • Activation of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand bearing a hydroxyl group (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.5 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated E3 ligase ligand-OTs.

  • Coupling with this compound:

    • Dissolve the activated E3 ligase ligand-OTs (1.0 eq) and this compound (1.2 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60 °C for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker intermediate.

Expected Outcome:

ProductFormYieldPurity (by LC-MS)
E3 Ligase Ligand-Linker IntermediateWhite to off-white solid65-80%>95%
Step 2: Coupling of the Intermediate with the POI Ligand to Form the Final PROTAC

This final step forms the complete PROTAC molecule through an amide bond formation between the amine group of the linker intermediate (after deprotection of the benzyl group) and the carboxylic acid of the POI ligand.

Step2_Workflow cluster_deprotection Deprotection of Linker cluster_final_coupling Final PROTAC Assembly Intermediate E3 Ligase Ligand-Linker Intermediate (-Bn) H2_PdC H₂, Pd/C in MeOH Intermediate->H2_PdC Deprotected Deprotected Intermediate (-NH₂) H2_PdC->Deprotected HATU_DIPEA HATU, DIPEA in DMF Deprotected->HATU_DIPEA POI_COOH POI Ligand (-COOH) POI_COOH->HATU_DIPEA Final_PROTAC Final PROTAC HATU_DIPEA->Final_PROTAC

Caption: Workflow for the final assembly of the PROTAC molecule.

Protocol:

  • Deprotection of the Benzyl Group:

    • Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in methanol (0.1 M).

    • Add Palladium on carbon (10 wt. %, 0.1 eq) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the deprotected intermediate.

  • Final Amide Coupling:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase ligand-linker intermediate (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) to yield the final PROTAC molecule.

Expected Outcome:

ProductFormYieldPurity (by HPLC)
Final PROTACWhite solid40-60%>98%

Characterization

The final PROTAC product should be thoroughly characterized to confirm its identity and purity.

TechniquePurposeExpected Results
¹H NMRStructural confirmationPeaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker.
¹³C NMRStructural confirmationPeaks corresponding to the carbons of the entire molecule.
High-Resolution Mass Spectrometry (HRMS)Molecular weight confirmationObserved mass should match the calculated mass of the PROTAC.
High-Performance Liquid Chromatography (HPLC)Purity assessmentA single major peak indicating high purity.

Conclusion

This document provides a detailed, representative protocol for the synthesis of a PROTAC utilizing this compound. The provided workflows and data tables serve as a guide for researchers in the field of targeted protein degradation. The flexibility of the PEG linker allows for further optimization of PROTAC activity by synthesizing analogues with varying linker lengths. Researchers should note that reaction conditions may require optimization depending on the specific properties of the POI and E3 ligase ligands used. It is always recommended to consult the primary literature for specific examples and detailed procedures when available.

References

Application Notes and Protocols for Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a versatile, bifunctional linker molecule widely employed in bioconjugation and drug development. It comprises a benzyl (B1604629) (Bn) group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1][2][3] This structure imparts unique properties beneficial for various applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

The key features of this compound include:

  • Hydrophilic PEG Spacer: The PEG3 chain enhances the water solubility of the molecule and the resulting conjugates, which can mitigate aggregation issues associated with hydrophobic drugs or proteins. This improved solubility is crucial for intravenous administration and overall formulation stability.

  • Reactive Primary Amine: The terminal amine group serves as a versatile handle for conjugation to various functional groups, such as carboxylic acids (to form stable amide bonds) or activated esters.

  • Benzyl Protecting Group: The benzyl group protects a hydroxyl functionality at the other end of the PEG chain, which can be deprotected under specific conditions to allow for further chemical modification. This feature is particularly useful in multi-step synthesis strategies.

This document provides detailed protocols for the use of this compound in common bioconjugation applications, quantitative data to guide experimental design, and visualizations of key workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 86770-74-4
Molecular Formula C13H21NO3
Molecular Weight 239.32 g/mol
Appearance Pale yellow or colorless oily matter/liquid
Solubility To be determined
Storage Conditions Store at 2-8°C for short term, -20°C for long term. Keep in a dark place under an inert atmosphere.

Application: PROTAC Synthesis

This compound is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy, and PEG linkers are favored for their ability to enhance solubility and provide flexibility.

Workflow for PROTAC Synthesis using this compound

The general workflow for synthesizing a PROTAC using this compound involves a two-step process:

  • Conjugation of this compound to the E3 Ligase Ligand: The primary amine of this compound is coupled to a carboxylic acid on the E3 ligase ligand (e.g., pomalidomide) using standard amide bond formation chemistry.

  • Deprotection and Conjugation to the Target Protein Ligand: The benzyl protecting group is removed, and the resulting hydroxyl group is activated for conjugation to the target protein ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: Target Protein Ligand Conjugation E3_Ligand E3 Ligase Ligand (with -COOH) Amide_Coupling Amide Coupling (EDC/NHS or HATU) E3_Ligand->Amide_Coupling Benzyl_PEG3_Amine This compound Benzyl_PEG3_Amine->Amide_Coupling Intermediate_1 E3 Ligand-PEG3-Benzyl Amide_Coupling->Intermediate_1 Deprotection Benzyl Deprotection (Hydrogenolysis) Intermediate_1->Deprotection Intermediate_2 E3 Ligand-PEG3-OH Deprotection->Intermediate_2 Activation Hydroxyl Activation (e.g., to -OTs) Intermediate_2->Activation Intermediate_3 Activated E3 Ligand-Linker Activation->Intermediate_3 Final_Coupling Nucleophilic Substitution Intermediate_3->Final_Coupling POI_Ligand Target Protein Ligand (with nucleophile) POI_Ligand->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC

Workflow for PROTAC synthesis using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC. Note: These are generalized conditions and may require optimization for specific ligands.

Part A: Conjugation of this compound to an E3 Ligase Ligand

This procedure assumes the E3 ligase ligand has a carboxylic acid moiety for amide bond formation.

Materials:

  • E3 Ligase Ligand (with a terminal carboxylic acid)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and NHS (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the this compound solution to the activated E3 ligase ligand mixture.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, purify the crude product by preparative HPLC to obtain the E3 ligase ligand-PEG3-benzyl conjugate.

Part B: Deprotection and Conjugation to the Target Protein Ligand

Materials:

  • E3 ligase ligand-PEG3-benzyl conjugate (from Part A)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen source (e.g., hydrogen gas balloon or ammonium (B1175870) formate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Target Protein Ligand (with a nucleophilic group, e.g., amine or hydroxyl)

Procedure:

  • Deprotection:

    • Dissolve the E3 ligase ligand-PEG3-benzyl conjugate in MeOH or EtOH.

    • Carefully add Pd/C (typically 10-20% by weight of the conjugate).

    • If using hydrogen gas, purge the reaction vessel with an inert gas and then introduce hydrogen gas.

    • If using ammonium formate, add a 5- to 10-fold molar excess.

    • Stir the reaction at room temperature and monitor by LC-MS until the benzyl group is cleaved.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the deprotected intermediate.

  • Activation:

    • Dissolve the deprotected intermediate in anhydrous DCM and cool to 0°C.

    • Add TEA (1.5 eq) followed by TsCl (1.2 eq).

    • Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry the organic layer and concentrate to obtain the activated linker.

  • Final Conjugation:

    • Dissolve the activated E3 ligase ligand-linker conjugate and the target protein ligand (1.0 eq) in anhydrous DMF.

    • Add a base such as DIPEA (2.0-3.0 eq).

    • Stir the reaction at room temperature or elevated temperature (e.g., 60°C) overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC using preparative HPLC.

Quantitative Data for PROTAC Synthesis

The following table provides representative data for key parameters in PROTAC synthesis using PEG linkers. Note that optimal conditions can vary significantly based on the specific ligands.

ParameterTypical Range/ValueNotesReference(s)
Amide Coupling Molar Ratio (Ligand:Amine:EDC:NHS) 1 : 1.1 : 1.5 : 1.2A slight excess of the amine and coupling reagents is often used to drive the reaction to completion.
Amide Coupling Reaction Time 4 - 24 hoursReaction progress should be monitored by LC-MS or TLC.
Amide Coupling Yield 60 - 90%Yields are highly dependent on the specific substrates and purification method.
Hydrogenolysis Catalyst Loading (Pd/C) 10 - 20 mol%The amount of catalyst can be adjusted based on the reaction scale and efficiency.
Hydrogenolysis Reaction Time 2 - 16 hoursReaction time depends on the hydrogen source and pressure.
Hydrogenolysis Yield >90%This deprotection method is generally high-yielding and clean.

Application: Antibody-Drug Conjugate (ADC) Synthesis

The primary amine of this compound can be used to attach it to a cytotoxic payload, and the other end can be conjugated to an antibody. The PEG linker can improve the solubility and stability of the ADC.

Workflow for ADC Synthesis

The general workflow for creating an ADC using a this compound derived linker involves:

  • Drug-Linker Synthesis: The primary amine of this compound is conjugated to an activated form of the cytotoxic drug.

  • Antibody Modification: The linker-drug conjugate is then attached to the antibody, typically through reaction with surface-exposed lysine (B10760008) residues.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation Drug Cytotoxic Drug (with -COOH) Activation_Drug Carboxyl Activation (EDC/NHS) Drug->Activation_Drug Activated_Drug Activated Drug Activation_Drug->Activated_Drug Coupling_Drug_Linker Amide Coupling Activated_Drug->Coupling_Drug_Linker Benzyl_PEG3_Amine This compound Benzyl_PEG3_Amine->Coupling_Drug_Linker Drug_Linker Drug-PEG3-Benzyl Coupling_Drug_Linker->Drug_Linker Deprotection Benzyl Deprotection (Hydrogenolysis) Drug_Linker->Deprotection Drug_Linker_OH Drug-PEG3-OH Deprotection->Drug_Linker_OH Activation_Linker Hydroxyl Activation (e.g., to NHS ester) Drug_Linker_OH->Activation_Linker Activated_Drug_Linker Activated Drug-Linker Activation_Linker->Activated_Drug_Linker Final_Conjugation Amine Coupling Activated_Drug_Linker->Final_Conjugation Antibody Antibody (with Lysine residues) Antibody->Final_Conjugation ADC Final ADC Final_Conjugation->ADC

Workflow for ADC synthesis using a this compound derived linker.

Protocol 2: Conjugation of a Drug-Linker to an Antibody

This protocol outlines the final step of conjugating an activated drug-linker to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Activated Drug-Linker (e.g., NHS ester)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.

  • Dissolve the activated drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add the activated drug-linker solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically ranging from 5:1 to 20:1.

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the ADC using size-exclusion chromatography or dialysis to remove unreacted drug-linker and other small molecules.

  • Characterize the ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, SEC, and mass spectrometry.

Quantitative Data for ADC Synthesis

The table below summarizes key data regarding the impact of PEG linkers on ADC properties.

ParameterShort PEG Linker (e.g., PEG3)Longer PEG Linker (e.g., PEG8-24)NotesReference(s)
In Vitro Cytotoxicity (IC50) Potentially higher (lower IC50)Potentially lower (higher IC50)Longer PEG chains can sometimes sterically hinder the payload from reaching its intracellular target.
In Vivo Efficacy May be lowerOften improvedLonger PEG linkers can enhance pharmacokinetics, leading to better tumor accumulation and overall efficacy.
Plasma Half-life ShorterLongerThe increased hydrodynamic volume from longer PEG chains reduces renal clearance.
Aggregation Tendency Higher with hydrophobic drugsLowerThe hydrophilic PEG chain helps to solubilize the ADC, especially at higher DARs.

Conclusion

This compound is a valuable tool for researchers in drug development, offering a versatile platform for creating complex bioconjugates like PROTACs and ADCs. Its well-defined structure, incorporating a hydrophilic PEG spacer, a reactive amine, and a cleavable benzyl protecting group, allows for controlled, multi-step synthetic strategies. The protocols and data presented in this document provide a foundation for the successful application of this compound in bioconjugation, though empirical optimization for each specific application is essential for achieving desired outcomes.

References

Application Notes and Protocols for Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a versatile, bifunctional linker molecule widely employed in bioconjugation and drug development. It comprises a benzyl (Bn) group, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.[1][2][3] This structure imparts unique properties beneficial for various applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

The key features of this compound include:

  • Hydrophilic PEG Spacer: The PEG3 chain enhances the water solubility of the molecule and the resulting conjugates, which can mitigate aggregation issues associated with hydrophobic drugs or proteins. This improved solubility is crucial for intravenous administration and overall formulation stability.

  • Reactive Primary Amine: The terminal amine group serves as a versatile handle for conjugation to various functional groups, such as carboxylic acids (to form stable amide bonds) or activated esters.

  • Benzyl Protecting Group: The benzyl group protects a hydroxyl functionality at the other end of the PEG chain, which can be deprotected under specific conditions to allow for further chemical modification. This feature is particularly useful in multi-step synthesis strategies.

This document provides detailed protocols for the use of this compound in common bioconjugation applications, quantitative data to guide experimental design, and visualizations of key workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 86770-74-4
Molecular Formula C13H21NO3
Molecular Weight 239.32 g/mol
Appearance Pale yellow or colorless oily matter/liquid
Solubility To be determined
Storage Conditions Store at 2-8°C for short term, -20°C for long term. Keep in a dark place under an inert atmosphere.

Application: PROTAC Synthesis

This compound is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy, and PEG linkers are favored for their ability to enhance solubility and provide flexibility.

Workflow for PROTAC Synthesis using this compound

The general workflow for synthesizing a PROTAC using this compound involves a two-step process:

  • Conjugation of this compound to the E3 Ligase Ligand: The primary amine of this compound is coupled to a carboxylic acid on the E3 ligase ligand (e.g., pomalidomide) using standard amide bond formation chemistry.

  • Deprotection and Conjugation to the Target Protein Ligand: The benzyl protecting group is removed, and the resulting hydroxyl group is activated for conjugation to the target protein ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: Target Protein Ligand Conjugation E3_Ligand E3 Ligase Ligand (with -COOH) Amide_Coupling Amide Coupling (EDC/NHS or HATU) E3_Ligand->Amide_Coupling Benzyl_PEG3_Amine This compound Benzyl_PEG3_Amine->Amide_Coupling Intermediate_1 E3 Ligand-PEG3-Benzyl Amide_Coupling->Intermediate_1 Deprotection Benzyl Deprotection (Hydrogenolysis) Intermediate_1->Deprotection Intermediate_2 E3 Ligand-PEG3-OH Deprotection->Intermediate_2 Activation Hydroxyl Activation (e.g., to -OTs) Intermediate_2->Activation Intermediate_3 Activated E3 Ligand-Linker Activation->Intermediate_3 Final_Coupling Nucleophilic Substitution Intermediate_3->Final_Coupling POI_Ligand Target Protein Ligand (with nucleophile) POI_Ligand->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC

Workflow for PROTAC synthesis using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC. Note: These are generalized conditions and may require optimization for specific ligands.

Part A: Conjugation of this compound to an E3 Ligase Ligand

This procedure assumes the E3 ligase ligand has a carboxylic acid moiety for amide bond formation.

Materials:

  • E3 Ligase Ligand (with a terminal carboxylic acid)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and NHS (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the this compound solution to the activated E3 ligase ligand mixture.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, purify the crude product by preparative HPLC to obtain the E3 ligase ligand-PEG3-benzyl conjugate.

Part B: Deprotection and Conjugation to the Target Protein Ligand

Materials:

  • E3 ligase ligand-PEG3-benzyl conjugate (from Part A)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen source (e.g., hydrogen gas balloon or ammonium formate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Target Protein Ligand (with a nucleophilic group, e.g., amine or hydroxyl)

Procedure:

  • Deprotection:

    • Dissolve the E3 ligase ligand-PEG3-benzyl conjugate in MeOH or EtOH.

    • Carefully add Pd/C (typically 10-20% by weight of the conjugate).

    • If using hydrogen gas, purge the reaction vessel with an inert gas and then introduce hydrogen gas.

    • If using ammonium formate, add a 5- to 10-fold molar excess.

    • Stir the reaction at room temperature and monitor by LC-MS until the benzyl group is cleaved.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the deprotected intermediate.

  • Activation:

    • Dissolve the deprotected intermediate in anhydrous DCM and cool to 0°C.

    • Add TEA (1.5 eq) followed by TsCl (1.2 eq).

    • Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry the organic layer and concentrate to obtain the activated linker.

  • Final Conjugation:

    • Dissolve the activated E3 ligase ligand-linker conjugate and the target protein ligand (1.0 eq) in anhydrous DMF.

    • Add a base such as DIPEA (2.0-3.0 eq).

    • Stir the reaction at room temperature or elevated temperature (e.g., 60°C) overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC using preparative HPLC.

Quantitative Data for PROTAC Synthesis

The following table provides representative data for key parameters in PROTAC synthesis using PEG linkers. Note that optimal conditions can vary significantly based on the specific ligands.

ParameterTypical Range/ValueNotesReference(s)
Amide Coupling Molar Ratio (Ligand:Amine:EDC:NHS) 1 : 1.1 : 1.5 : 1.2A slight excess of the amine and coupling reagents is often used to drive the reaction to completion.
Amide Coupling Reaction Time 4 - 24 hoursReaction progress should be monitored by LC-MS or TLC.
Amide Coupling Yield 60 - 90%Yields are highly dependent on the specific substrates and purification method.
Hydrogenolysis Catalyst Loading (Pd/C) 10 - 20 mol%The amount of catalyst can be adjusted based on the reaction scale and efficiency.
Hydrogenolysis Reaction Time 2 - 16 hoursReaction time depends on the hydrogen source and pressure.
Hydrogenolysis Yield >90%This deprotection method is generally high-yielding and clean.

Application: Antibody-Drug Conjugate (ADC) Synthesis

The primary amine of this compound can be used to attach it to a cytotoxic payload, and the other end can be conjugated to an antibody. The PEG linker can improve the solubility and stability of the ADC.

Workflow for ADC Synthesis

The general workflow for creating an ADC using a this compound derived linker involves:

  • Drug-Linker Synthesis: The primary amine of this compound is conjugated to an activated form of the cytotoxic drug.

  • Antibody Modification: The linker-drug conjugate is then attached to the antibody, typically through reaction with surface-exposed lysine residues.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation Drug Cytotoxic Drug (with -COOH) Activation_Drug Carboxyl Activation (EDC/NHS) Drug->Activation_Drug Activated_Drug Activated Drug Activation_Drug->Activated_Drug Coupling_Drug_Linker Amide Coupling Activated_Drug->Coupling_Drug_Linker Benzyl_PEG3_Amine This compound Benzyl_PEG3_Amine->Coupling_Drug_Linker Drug_Linker Drug-PEG3-Benzyl Coupling_Drug_Linker->Drug_Linker Deprotection Benzyl Deprotection (Hydrogenolysis) Drug_Linker->Deprotection Drug_Linker_OH Drug-PEG3-OH Deprotection->Drug_Linker_OH Activation_Linker Hydroxyl Activation (e.g., to NHS ester) Drug_Linker_OH->Activation_Linker Activated_Drug_Linker Activated Drug-Linker Activation_Linker->Activated_Drug_Linker Final_Conjugation Amine Coupling Activated_Drug_Linker->Final_Conjugation Antibody Antibody (with Lysine residues) Antibody->Final_Conjugation ADC Final ADC Final_Conjugation->ADC

Workflow for ADC synthesis using a this compound derived linker.

Protocol 2: Conjugation of a Drug-Linker to an Antibody

This protocol outlines the final step of conjugating an activated drug-linker to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Activated Drug-Linker (e.g., NHS ester)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.

  • Dissolve the activated drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add the activated drug-linker solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically ranging from 5:1 to 20:1.

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the ADC using size-exclusion chromatography or dialysis to remove unreacted drug-linker and other small molecules.

  • Characterize the ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, SEC, and mass spectrometry.

Quantitative Data for ADC Synthesis

The table below summarizes key data regarding the impact of PEG linkers on ADC properties.

ParameterShort PEG Linker (e.g., PEG3)Longer PEG Linker (e.g., PEG8-24)NotesReference(s)
In Vitro Cytotoxicity (IC50) Potentially higher (lower IC50)Potentially lower (higher IC50)Longer PEG chains can sometimes sterically hinder the payload from reaching its intracellular target.
In Vivo Efficacy May be lowerOften improvedLonger PEG linkers can enhance pharmacokinetics, leading to better tumor accumulation and overall efficacy.
Plasma Half-life ShorterLongerThe increased hydrodynamic volume from longer PEG chains reduces renal clearance.
Aggregation Tendency Higher with hydrophobic drugsLowerThe hydrophilic PEG chain helps to solubilize the ADC, especially at higher DARs.

Conclusion

This compound is a valuable tool for researchers in drug development, offering a versatile platform for creating complex bioconjugates like PROTACs and ADCs. Its well-defined structure, incorporating a hydrophilic PEG spacer, a reactive amine, and a cleavable benzyl protecting group, allows for controlled, multi-step synthetic strategies. The protocols and data presented in this document provide a foundation for the successful application of this compound in bioconjugation, though empirical optimization for each specific application is essential for achieving desired outcomes.

References

Application Notes and Protocols for Amide Bond Formation with Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a critical and widely adopted strategy in drug development and biotechnology. The covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, or small drugs, can significantly enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased solubility, prolonged in vivo circulation half-life, reduced immunogenicity, and improved stability.

Amide bond formation is a robust and popular method for conjugating PEG moieties to molecules containing a primary amine. Benzyl-PEG3-amine is a versatile bifunctional linker that incorporates a hydrophilic three-unit PEG spacer, a terminal primary amine for conjugation, and a benzyl (B1604629) protecting group. The benzyl group provides hydrophobicity and stability, while the amine group serves as a reactive handle for covalent attachment to carboxylic acids or their activated esters. This application note provides detailed protocols for amide bond formation using this compound with common coupling reagents and reaction with N-hydroxysuccinimide (NHS) esters.

Data Presentation: Comparison of Common Coupling Reagents

The efficiency of amide bond formation is influenced by the choice of coupling reagents and reaction conditions. The following table summarizes typical yields and key characteristics of common methods for conjugating PEG amines. While this data is representative of PEG-amide conjugation in general, actual yields with this compound may vary depending on the specific substrate and reaction conditions.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
NHS Ester (pre-activated) > 90%> 95%No coupling agent required, straightforward protocol.NHS esters are moisture-sensitive and can hydrolyze.

Experimental Protocols

Materials and General Handling
  • This compound: Store at -20°C, protected from moisture. Equilibrate the vial to room temperature before opening to prevent condensation.

  • Carboxylic Acid-containing Molecule: Ensure it is free of impurities and moisture.

  • Coupling Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Buffers: Phosphate-buffered saline (PBS) for reactions with NHS esters. Avoid buffers containing primary amines like Tris or glycine.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Silica (B1680970) gel column chromatography or preparative HPLC.

Protocol 1: Amide Coupling using EDC/NHS

This two-step protocol involves the activation of a carboxylic acid with EDC and NHS to form a more stable NHS-ester intermediate, which then reacts with this compound.

1. Activation of the Carboxylic Acid:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to generate the NHS-activated ester. For optimal activation, this step can be performed at a pH of 4.5-6.0.[1]

2. Amide Bond Formation:

  • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2 equivalents) to the this compound solution.

  • Slowly add the activated carboxylic acid solution from step 1 to the this compound solution.

  • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, the reaction mixture can be washed with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Benzyl-PEG3-amide conjugate.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Purification Carboxylic_Acid Carboxylic Acid Activated_Ester NHS-Activated Ester Carboxylic_Acid->Activated_Ester DMF/DCM, RT, 1-2h EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Amide_Product Benzyl-PEG3-Amide Conjugate Activated_Ester->Amide_Product DMF/DCM, RT, Overnight Benzyl_PEG3_Amine This compound Benzyl_PEG3_Amine->Amide_Product Base DIPEA/TEA Base->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification

Workflow for EDC/NHS mediated amide coupling.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields.

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.2 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Purify the crude product using an appropriate method such as silica gel chromatography or preparative HPLC to isolate the pure Benzyl-PEG3-amide conjugate.

G cluster_0 One-Pot Reaction cluster_1 Purification Reactants Carboxylic Acid This compound HATU DIPEA Reaction Stir in DMF RT, 2-4h Reactants->Reaction Solvent_Removal Remove DMF Reaction->Solvent_Removal Purification Chromatography Solvent_Removal->Purification

Workflow for HATU mediated amide coupling.

Protocol 3: Reaction with a Pre-activated NHS Ester

This is a straightforward method when the carboxylic acid partner is available as an NHS ester.

  • Dissolve the NHS ester-containing molecule (1 equivalent) in a suitable solvent such as DMF, DCM, or DMSO.

  • In a separate container, dissolve this compound (1 to 1.2 equivalents) in the same solvent.

  • Add the this compound solution to the NHS ester solution.

  • If using an organic solvent, add a non-nucleophilic base like DIPEA or TEA (2 equivalents). If the reaction is performed in an aqueous buffer like PBS, maintain a pH between 7 and 9 for optimal reaction.

  • Stir the reaction mixture at room temperature for 2-24 hours, depending on the reactivity of the NHS ester. Monitor the reaction by TLC or LC-MS.

  • Once complete, quench any unreacted NHS ester by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purify the conjugate using an appropriate method like silica gel chromatography to remove excess reagents and byproducts.

Start NHS Ester + this compound Reaction Reaction Conditions|Solvent: DMF/DCM/DMSO Base: DIPEA (if organic) pH 7-9 (if aqueous) Time: 2-24h Start->Reaction Quench Quench (e.g., Tris buffer) Reaction->Quench Purify Purification (Chromatography) Quench->Purify End Amide Conjugate Purify->End

Logical flow for reacting with an NHS ester.

Conclusion

The formation of a stable amide bond is a reliable strategy for the PEGylation of molecules containing primary amines. This compound serves as an excellent reagent for this purpose, offering a balance of hydrophilicity from the PEG spacer and stability from the benzyl group. The choice of coupling method, whether through in situ activation with reagents like EDC/NHS or HATU, or by direct reaction with a pre-activated NHS ester, will depend on the specific requirements of the substrate, desired reaction scale, and cost considerations. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize Benzyl-PEG3-amide conjugates for a wide range of applications in drug delivery and bioconjugation.

References

Application Notes and Protocols for Amide Bond Formation with Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a critical and widely adopted strategy in drug development and biotechnology. The covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, or small drugs, can significantly enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased solubility, prolonged in vivo circulation half-life, reduced immunogenicity, and improved stability.

Amide bond formation is a robust and popular method for conjugating PEG moieties to molecules containing a primary amine. Benzyl-PEG3-amine is a versatile bifunctional linker that incorporates a hydrophilic three-unit PEG spacer, a terminal primary amine for conjugation, and a benzyl protecting group. The benzyl group provides hydrophobicity and stability, while the amine group serves as a reactive handle for covalent attachment to carboxylic acids or their activated esters. This application note provides detailed protocols for amide bond formation using this compound with common coupling reagents and reaction with N-hydroxysuccinimide (NHS) esters.

Data Presentation: Comparison of Common Coupling Reagents

The efficiency of amide bond formation is influenced by the choice of coupling reagents and reaction conditions. The following table summarizes typical yields and key characteristics of common methods for conjugating PEG amines. While this data is representative of PEG-amide conjugation in general, actual yields with this compound may vary depending on the specific substrate and reaction conditions.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
NHS Ester (pre-activated) > 90%> 95%No coupling agent required, straightforward protocol.NHS esters are moisture-sensitive and can hydrolyze.

Experimental Protocols

Materials and General Handling
  • This compound: Store at -20°C, protected from moisture. Equilibrate the vial to room temperature before opening to prevent condensation.

  • Carboxylic Acid-containing Molecule: Ensure it is free of impurities and moisture.

  • Coupling Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Buffers: Phosphate-buffered saline (PBS) for reactions with NHS esters. Avoid buffers containing primary amines like Tris or glycine.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Silica gel column chromatography or preparative HPLC.

Protocol 1: Amide Coupling using EDC/NHS

This two-step protocol involves the activation of a carboxylic acid with EDC and NHS to form a more stable NHS-ester intermediate, which then reacts with this compound.

1. Activation of the Carboxylic Acid:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to generate the NHS-activated ester. For optimal activation, this step can be performed at a pH of 4.5-6.0.[1]

2. Amide Bond Formation:

  • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2 equivalents) to the this compound solution.

  • Slowly add the activated carboxylic acid solution from step 1 to the this compound solution.

  • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, the reaction mixture can be washed with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Benzyl-PEG3-amide conjugate.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Purification Carboxylic_Acid Carboxylic Acid Activated_Ester NHS-Activated Ester Carboxylic_Acid->Activated_Ester DMF/DCM, RT, 1-2h EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Amide_Product Benzyl-PEG3-Amide Conjugate Activated_Ester->Amide_Product DMF/DCM, RT, Overnight Benzyl_PEG3_Amine This compound Benzyl_PEG3_Amine->Amide_Product Base DIPEA/TEA Base->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification

Workflow for EDC/NHS mediated amide coupling.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields.

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.2 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Purify the crude product using an appropriate method such as silica gel chromatography or preparative HPLC to isolate the pure Benzyl-PEG3-amide conjugate.

G cluster_0 One-Pot Reaction cluster_1 Purification Reactants Carboxylic Acid This compound HATU DIPEA Reaction Stir in DMF RT, 2-4h Reactants->Reaction Solvent_Removal Remove DMF Reaction->Solvent_Removal Purification Chromatography Solvent_Removal->Purification

Workflow for HATU mediated amide coupling.

Protocol 3: Reaction with a Pre-activated NHS Ester

This is a straightforward method when the carboxylic acid partner is available as an NHS ester.

  • Dissolve the NHS ester-containing molecule (1 equivalent) in a suitable solvent such as DMF, DCM, or DMSO.

  • In a separate container, dissolve this compound (1 to 1.2 equivalents) in the same solvent.

  • Add the this compound solution to the NHS ester solution.

  • If using an organic solvent, add a non-nucleophilic base like DIPEA or TEA (2 equivalents). If the reaction is performed in an aqueous buffer like PBS, maintain a pH between 7 and 9 for optimal reaction.

  • Stir the reaction mixture at room temperature for 2-24 hours, depending on the reactivity of the NHS ester. Monitor the reaction by TLC or LC-MS.

  • Once complete, quench any unreacted NHS ester by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purify the conjugate using an appropriate method like silica gel chromatography to remove excess reagents and byproducts.

Start NHS Ester + this compound Reaction Reaction Conditions|Solvent: DMF/DCM/DMSO Base: DIPEA (if organic) pH 7-9 (if aqueous) Time: 2-24h Start->Reaction Quench Quench (e.g., Tris buffer) Reaction->Quench Purify Purification (Chromatography) Quench->Purify End Amide Conjugate Purify->End

Logical flow for reacting with an NHS ester.

Conclusion

The formation of a stable amide bond is a reliable strategy for the PEGylation of molecules containing primary amines. This compound serves as an excellent reagent for this purpose, offering a balance of hydrophilicity from the PEG spacer and stability from the benzyl group. The choice of coupling method, whether through in situ activation with reagents like EDC/NHS or HATU, or by direct reaction with a pre-activated NHS ester, will depend on the specific requirements of the substrate, desired reaction scale, and cost considerations. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize Benzyl-PEG3-amide conjugates for a wide range of applications in drug delivery and bioconjugation.

References

Application Note: Purification of Benzyl-PEG3-amine Conjugates by Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a hydrophilic linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The purification of these conjugates is a critical step to ensure the removal of unreacted starting materials, catalysts, and side products, thereby guaranteeing the purity and safety of the final compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such molecules, separating compounds based on their hydrophobicity. This application note provides a detailed protocol for the purification of this compound conjugates using preparative RP-HPLC. The benzyl (B1604629) group provides a chromophore for UV detection, facilitating straightforward monitoring and fractionation.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Compounds with greater hydrophobicity interact more strongly with the stationary phase and elute later. In the context of this compound conjugates, the hydrophobicity of the conjugated molecule will be the primary determinant of its retention time, allowing for its separation from the more polar, unreacted this compound and other polar impurities. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for amine-containing compounds.

Experimental Protocols

This section details the methodology for the purification of a generic this compound conjugate. The protocol is divided into analytical method development and preparative scale-up.

1. Materials and Reagents

  • Crude this compound conjugate sample

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (B129727) (HPLC grade) for sample dissolution and system flushing

  • 0.45 µm syringe filters

2. Instrumentation

  • Analytical HPLC system with a UV-Vis detector

  • Preparative HPLC system with a UV-Vis detector and fraction collector

  • Analytical C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 reverse-phase column (e.g., 21.2 x 150 mm, 5-10 µm particle size)

  • Data acquisition and processing software

3. Analytical Method Development

Before proceeding to preparative scale, it is crucial to develop an effective analytical method to determine the optimal separation conditions.

  • Sample Preparation: Dissolve a small amount of the crude conjugate mixture in a minimal volume of 50:50 acetonitrile:water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analytical HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a shallow gradient to identify the elution position of the conjugate. A typical starting gradient is 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or 30 °C

    • Detection: UV at 254 nm (due to the benzyl group). A photodiode array (PDA) detector can be used to scan for the optimal wavelength.

    • Injection Volume: 5-10 µL

  • Optimization: Adjust the gradient slope to achieve good resolution between the product peak and major impurities. The goal is to maximize the separation (resolution) around the target peak.

4. Preparative HPLC Scale-Up and Purification

Once an optimized analytical method is established, the method is scaled up for preparative purification.

  • Scale-Up Calculations: The flow rate and injection volume are scaled geometrically based on the column dimensions.

    • New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

    • New Injection Volume = Old Injection Volume × [(New Column Diameter)² × New Column Length] / [(Old Column Diameter)² × Old Column Length]

  • Preparative HPLC Conditions (Example):

    • Column: C18 reverse-phase, 21.2 x 150 mm, 10 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: The optimized gradient from the analytical scale is adjusted for the preparative flow rate and column volume.

    • Flow Rate: Approximately 21 mL/min (scaled from 1 mL/min on a 4.6 mm ID column).

    • Column Temperature: Ambient

    • Detection: UV at 254 nm

  • Sample Loading: Dissolve the crude product in the minimal amount of mobile phase A or a solvent in which it is highly soluble (e.g., methanol or DMSO, followed by dilution with mobile phase A). The maximum loading amount should be determined by performing loading studies, starting with a small injection and gradually increasing the volume until resolution is compromised.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Data Presentation

The following table summarizes representative data from the purification of a model this compound conjugate.

ParameterAnalytical RunPreparative Run
Column C18, 4.6x150mmC18, 21.2x150mm
Flow Rate 1.0 mL/min21.0 mL/min
Crude Sample Load 0.01 mg100 mg
Retention Time (Product) 12.5 min12.7 min
Purity (Crude) 75%75%
Purity (Final Product) >98%>98%
Recovery N/A85%

Visualizations

Logical Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude_Sample Crude Conjugate Sample Dissolution Dissolve in Minimal Solvent Crude_Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Preparative Column Filtration->Injection Separation Gradient Elution (Separation) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Analyze Fractions by Analytical HPLC Fractionation->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Rotary Evaporation Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Purified Conjugate (>98% Purity) Lyophilization->Final_Product

Caption: Workflow for preparative HPLC purification.

Signaling Pathway of Method Development Logic

Method_Development_Logic Start Start: Crude Sample Analytical_Method Develop Analytical Method (4.6 mm column) Start->Analytical_Method Check_Resolution Adequate Resolution? Analytical_Method->Check_Resolution Optimize_Gradient Optimize Gradient (Slope, Solvents) Check_Resolution->Optimize_Gradient No Loading_Study Determine Max Sample Load Check_Resolution->Loading_Study Yes Optimize_Gradient->Analytical_Method Scale_Up Scale-Up Calculation (Flow Rate, Injection Vol.) Prep_Run Perform Preparative Run (21.2 mm column) Scale_Up->Prep_Run Purification_Complete Purification Complete Prep_Run->Purification_Complete Loading_Study->Scale_Up

Caption: Logic for analytical to preparative HPLC scale-up.

Application Note: Purification of Benzyl-PEG3-amine Conjugates by Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a hydrophilic linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The purification of these conjugates is a critical step to ensure the removal of unreacted starting materials, catalysts, and side products, thereby guaranteeing the purity and safety of the final compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such molecules, separating compounds based on their hydrophobicity. This application note provides a detailed protocol for the purification of this compound conjugates using preparative RP-HPLC. The benzyl group provides a chromophore for UV detection, facilitating straightforward monitoring and fractionation.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). Compounds with greater hydrophobicity interact more strongly with the stationary phase and elute later. In the context of this compound conjugates, the hydrophobicity of the conjugated molecule will be the primary determinant of its retention time, allowing for its separation from the more polar, unreacted this compound and other polar impurities. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for amine-containing compounds.

Experimental Protocols

This section details the methodology for the purification of a generic this compound conjugate. The protocol is divided into analytical method development and preparative scale-up.

1. Materials and Reagents

  • Crude this compound conjugate sample

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (HPLC grade) for sample dissolution and system flushing

  • 0.45 µm syringe filters

2. Instrumentation

  • Analytical HPLC system with a UV-Vis detector

  • Preparative HPLC system with a UV-Vis detector and fraction collector

  • Analytical C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 reverse-phase column (e.g., 21.2 x 150 mm, 5-10 µm particle size)

  • Data acquisition and processing software

3. Analytical Method Development

Before proceeding to preparative scale, it is crucial to develop an effective analytical method to determine the optimal separation conditions.

  • Sample Preparation: Dissolve a small amount of the crude conjugate mixture in a minimal volume of 50:50 acetonitrile:water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analytical HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a shallow gradient to identify the elution position of the conjugate. A typical starting gradient is 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or 30 °C

    • Detection: UV at 254 nm (due to the benzyl group). A photodiode array (PDA) detector can be used to scan for the optimal wavelength.

    • Injection Volume: 5-10 µL

  • Optimization: Adjust the gradient slope to achieve good resolution between the product peak and major impurities. The goal is to maximize the separation (resolution) around the target peak.

4. Preparative HPLC Scale-Up and Purification

Once an optimized analytical method is established, the method is scaled up for preparative purification.

  • Scale-Up Calculations: The flow rate and injection volume are scaled geometrically based on the column dimensions.

    • New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

    • New Injection Volume = Old Injection Volume × [(New Column Diameter)² × New Column Length] / [(Old Column Diameter)² × Old Column Length]

  • Preparative HPLC Conditions (Example):

    • Column: C18 reverse-phase, 21.2 x 150 mm, 10 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: The optimized gradient from the analytical scale is adjusted for the preparative flow rate and column volume.

    • Flow Rate: Approximately 21 mL/min (scaled from 1 mL/min on a 4.6 mm ID column).

    • Column Temperature: Ambient

    • Detection: UV at 254 nm

  • Sample Loading: Dissolve the crude product in the minimal amount of mobile phase A or a solvent in which it is highly soluble (e.g., methanol or DMSO, followed by dilution with mobile phase A). The maximum loading amount should be determined by performing loading studies, starting with a small injection and gradually increasing the volume until resolution is compromised.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Data Presentation

The following table summarizes representative data from the purification of a model this compound conjugate.

ParameterAnalytical RunPreparative Run
Column C18, 4.6x150mmC18, 21.2x150mm
Flow Rate 1.0 mL/min21.0 mL/min
Crude Sample Load 0.01 mg100 mg
Retention Time (Product) 12.5 min12.7 min
Purity (Crude) 75%75%
Purity (Final Product) >98%>98%
Recovery N/A85%

Visualizations

Logical Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude_Sample Crude Conjugate Sample Dissolution Dissolve in Minimal Solvent Crude_Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Preparative Column Filtration->Injection Separation Gradient Elution (Separation) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Analyze Fractions by Analytical HPLC Fractionation->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Rotary Evaporation Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Purified Conjugate (>98% Purity) Lyophilization->Final_Product

Caption: Workflow for preparative HPLC purification.

Signaling Pathway of Method Development Logic

Method_Development_Logic Start Start: Crude Sample Analytical_Method Develop Analytical Method (4.6 mm column) Start->Analytical_Method Check_Resolution Adequate Resolution? Analytical_Method->Check_Resolution Optimize_Gradient Optimize Gradient (Slope, Solvents) Check_Resolution->Optimize_Gradient No Loading_Study Determine Max Sample Load Check_Resolution->Loading_Study Yes Optimize_Gradient->Analytical_Method Scale_Up Scale-Up Calculation (Flow Rate, Injection Vol.) Prep_Run Perform Preparative Run (21.2 mm column) Scale_Up->Prep_Run Purification_Complete Purification Complete Prep_Run->Purification_Complete Loading_Study->Scale_Up

Caption: Logic for analytical to preparative HPLC scale-up.

Application Notes and Protocols for NMR Spectroscopic Characterization of Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a heterobifunctional linker molecule widely employed in pharmaceutical and biotechnology research, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The precise chemical structure and purity of this linker are critical for the efficacy and safety of the final therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This document provides detailed application notes and protocols for the characterization of this compound products using ¹H and ¹³C NMR spectroscopy.

Principle of NMR-Based Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Thus, protons (¹H) and carbon-13 (¹³C) nuclei within the this compound molecule will have distinct chemical shifts, allowing for the identification and verification of its different chemical moieties: the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) chain, and the terminal primary amine.

Integration of the proton NMR signals provides quantitative information about the relative number of protons in different environments, confirming the stoichiometry of the molecule. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in signal splitting, providing valuable information about the connectivity of the atoms.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection : Choose a deuterated solvent in which the this compound sample is fully soluble. Commonly used solvents include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O). CDCl₃ is often a good first choice for this molecule.

  • Concentration : Dissolve 5-10 mg of the this compound product in 0.6-0.7 mL of the chosen deuterated solvent. For quantitative analysis, precise weighing of the sample is recommended.

  • Internal Standard : For quantitative NMR (qNMR) to determine purity, a known amount of an internal standard can be added. The standard should have a sharp signal that does not overlap with the analyte signals.

  • Sample Filtration : If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.

  • NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer : Data should be acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Number of Scans : 8 to 16 scans are usually adequate for good signal-to-noise ratio.

    • Relaxation Delay (d1) : Set to 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.

    • Acquisition Time (aq) : Typically 2-4 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : 2 seconds is a common starting point.

Data Presentation

Expected Chemical Shifts for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key structural components of this compound. Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Actual chemical shifts can vary slightly depending on the solvent and sample concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.25 - 7.40Multiplet5H
Benzylic (Ph-CH ₂-O)~ 4.55Singlet2H
PEG Backbone (-O-CH ₂-CH ₂-O-)3.60 - 3.75Multiplet8H
Methylene adjacent to Benzyl (-O-CH ₂-CH₂-O-)~ 3.70Triplet2H
Methylene adjacent to Amine (-O-CH ₂-CH₂-NH₂)~ 3.55Triplet2H
Methylene α to Amine (-CH ₂-NH₂)~ 2.90Triplet2H
Amine (-NH₂)VariableBroad Singlet2H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
Aromatic (ipso-C)~ 138
Aromatic (ortho-, para-C)127 - 129
Aromatic (meta-C)~ 128
Benzylic (Ph-C H₂-O)~ 73
PEG Backbone (-O-C H₂-C H₂-O-)69 - 71
Methylene adjacent to Amine (-O-C H₂-CH₂-NH₂)~ 70
Methylene α to Amine (-C H₂-NH₂)~ 41
Identification of Common Impurities

The presence of impurities can be readily detected by NMR. The following table lists potential impurities that may be observed in a sample of this compound and their characteristic NMR signals.

Table 3: NMR Signals of Potential Impurities

ImpurityCharacteristic ¹H NMR Signal(s) (ppm)Characteristic ¹³C NMR Signal(s) (ppm)Notes
Benzyl-PEG3-OH (unreacted starting material)~4.56 (triplet, -CH ₂-OH)~61 (-C H₂-OH)The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. In DMSO-d₆, it appears as a distinct triplet around 4.56 ppm.[1]
Benzyl-PEG3-Tosylate~7.8 (doublet, Ar-H ortho to SO₂), ~2.4 (singlet, Ar-CH₃)~145 (Ar-C-S), ~21 (Ar-CH₃)Remnant of a common synthetic precursor.
Benzyl-PEG3-Mesylate~4.37 (triplet, -CH ₂-OMs), ~3.0 (singlet, -SO₂CH₃)[2]~37 (-SO₂CH₃)Another common synthetic precursor.
Dichloromethane (DCM)~5.30~54Common reaction and purification solvent.
Diethyl Ether~3.48 (quartet), ~1.21 (triplet)~66, ~15Common extraction solvent.
Ethyl Acetate~4.12 (quartet), ~2.05 (singlet), ~1.26 (triplet)~171, ~61, ~21, ~14Common purification solvent.
WaterVariable (often 1.5-4.8)-Broad singlet, chemical shift is highly dependent on solvent and temperature.

Visualization of Key Structures and Workflows

Molecular Structure of this compound with Key NMR Regions cluster_benzyl Benzyl Group cluster_peg PEG3 Linker cluster_amine Amine Terminus A Aromatic Protons (δ ~7.25-7.40 ppm) B Benzylic Protons (δ ~4.55 ppm) C PEG Backbone Protons (δ ~3.6-3.75 ppm) D α-Methylene Protons (δ ~2.90 ppm) E Amine Protons (δ variable)

Caption: Key proton NMR regions of this compound.

NMR Characterization Workflow sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) nmr_acq NMR Data Acquisition (¹H and ¹³C spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) data_proc->spectral_analysis structure_ver Structure Verification & Purity Assessment spectral_analysis->structure_ver

Caption: General workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocols and utilizing the provided data tables, researchers can confidently characterize their products, ensuring the quality and reliability of their starting materials for downstream applications in drug development and other scientific endeavors. Careful attention to sample preparation and data analysis will yield high-quality spectra that provide a comprehensive chemical fingerprint of the molecule.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a heterobifunctional linker molecule widely employed in pharmaceutical and biotechnology research, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The precise chemical structure and purity of this linker are critical for the efficacy and safety of the final therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This document provides detailed application notes and protocols for the characterization of this compound products using ¹H and ¹³C NMR spectroscopy.

Principle of NMR-Based Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Thus, protons (¹H) and carbon-13 (¹³C) nuclei within the this compound molecule will have distinct chemical shifts, allowing for the identification and verification of its different chemical moieties: the benzyl group, the polyethylene glycol (PEG) chain, and the terminal primary amine.

Integration of the proton NMR signals provides quantitative information about the relative number of protons in different environments, confirming the stoichiometry of the molecule. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in signal splitting, providing valuable information about the connectivity of the atoms.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection : Choose a deuterated solvent in which the this compound sample is fully soluble. Commonly used solvents include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O). CDCl₃ is often a good first choice for this molecule.

  • Concentration : Dissolve 5-10 mg of the this compound product in 0.6-0.7 mL of the chosen deuterated solvent. For quantitative analysis, precise weighing of the sample is recommended.

  • Internal Standard : For quantitative NMR (qNMR) to determine purity, a known amount of an internal standard can be added. The standard should have a sharp signal that does not overlap with the analyte signals.

  • Sample Filtration : If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.

  • NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer : Data should be acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Number of Scans : 8 to 16 scans are usually adequate for good signal-to-noise ratio.

    • Relaxation Delay (d1) : Set to 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.

    • Acquisition Time (aq) : Typically 2-4 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : 2 seconds is a common starting point.

Data Presentation

Expected Chemical Shifts for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key structural components of this compound. Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS) at 0 ppm. Actual chemical shifts can vary slightly depending on the solvent and sample concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.25 - 7.40Multiplet5H
Benzylic (Ph-CH ₂-O)~ 4.55Singlet2H
PEG Backbone (-O-CH ₂-CH ₂-O-)3.60 - 3.75Multiplet8H
Methylene adjacent to Benzyl (-O-CH ₂-CH₂-O-)~ 3.70Triplet2H
Methylene adjacent to Amine (-O-CH ₂-CH₂-NH₂)~ 3.55Triplet2H
Methylene α to Amine (-CH ₂-NH₂)~ 2.90Triplet2H
Amine (-NH₂)VariableBroad Singlet2H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
Aromatic (ipso-C)~ 138
Aromatic (ortho-, para-C)127 - 129
Aromatic (meta-C)~ 128
Benzylic (Ph-C H₂-O)~ 73
PEG Backbone (-O-C H₂-C H₂-O-)69 - 71
Methylene adjacent to Amine (-O-C H₂-CH₂-NH₂)~ 70
Methylene α to Amine (-C H₂-NH₂)~ 41
Identification of Common Impurities

The presence of impurities can be readily detected by NMR. The following table lists potential impurities that may be observed in a sample of this compound and their characteristic NMR signals.

Table 3: NMR Signals of Potential Impurities

ImpurityCharacteristic ¹H NMR Signal(s) (ppm)Characteristic ¹³C NMR Signal(s) (ppm)Notes
Benzyl-PEG3-OH (unreacted starting material)~4.56 (triplet, -CH ₂-OH)~61 (-C H₂-OH)The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. In DMSO-d₆, it appears as a distinct triplet around 4.56 ppm.[1]
Benzyl-PEG3-Tosylate~7.8 (doublet, Ar-H ortho to SO₂), ~2.4 (singlet, Ar-CH₃)~145 (Ar-C-S), ~21 (Ar-CH₃)Remnant of a common synthetic precursor.
Benzyl-PEG3-Mesylate~4.37 (triplet, -CH ₂-OMs), ~3.0 (singlet, -SO₂CH₃)[2]~37 (-SO₂CH₃)Another common synthetic precursor.
Dichloromethane (DCM)~5.30~54Common reaction and purification solvent.
Diethyl Ether~3.48 (quartet), ~1.21 (triplet)~66, ~15Common extraction solvent.
Ethyl Acetate~4.12 (quartet), ~2.05 (singlet), ~1.26 (triplet)~171, ~61, ~21, ~14Common purification solvent.
WaterVariable (often 1.5-4.8)-Broad singlet, chemical shift is highly dependent on solvent and temperature.

Visualization of Key Structures and Workflows

Molecular Structure of this compound with Key NMR Regions cluster_benzyl Benzyl Group cluster_peg PEG3 Linker cluster_amine Amine Terminus A Aromatic Protons (δ ~7.25-7.40 ppm) B Benzylic Protons (δ ~4.55 ppm) C PEG Backbone Protons (δ ~3.6-3.75 ppm) D α-Methylene Protons (δ ~2.90 ppm) E Amine Protons (δ variable)

Caption: Key proton NMR regions of this compound.

NMR Characterization Workflow sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) nmr_acq NMR Data Acquisition (¹H and ¹³C spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) data_proc->spectral_analysis structure_ver Structure Verification & Purity Assessment spectral_analysis->structure_ver

Caption: General workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocols and utilizing the provided data tables, researchers can confidently characterize their products, ensuring the quality and reliability of their starting materials for downstream applications in drug development and other scientific endeavors. Careful attention to sample preparation and data analysis will yield high-quality spectra that provide a comprehensive chemical fingerprint of the molecule.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Benzyl-PEG3-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a versatile, short-chain polyethylene (B3416737) glycol (PEG) linker containing a terminal primary amine and a benzyl (B1604629) protecting group. This compound is of significant interest in drug development, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase, thereby enhancing the efficiency of protein degradation.

These application notes provide detailed protocols for the conjugation of this compound to a carboxylic acid-containing molecule and the subsequent analysis of the reaction product by mass spectrometry.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a precursor to such a linker. The process begins with the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2][3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule POI->PROTAC Binds to Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_POI Ubiquitination (E1, E2, Ub) Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

PROTAC Mechanism of Action

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes a common method for forming a stable amide bond between the primary amine of this compound and a carboxylic acid group on a target molecule.[4][5]

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in Reaction Buffer to a final concentration of 10-20 mM.

    • Immediately before use, prepare a 100 mg/mL solution of EDC and a 100 mg/mL solution of NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of the EDC solution to the Molecule-COOH solution.

    • Immediately add a 20-fold molar excess of the NHS solution to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form an NHS ester.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the activated Molecule-COOH.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess this compound and reaction byproducts by dialysis against PBS or by using a desalting column.

  • Analysis:

    • Confirm successful conjugation and assess purity using LC-MS.

Conjugation_Workflow Reagent_Prep Reagent Preparation (Molecule-COOH, this compound, EDC/NHS) Activation Activation of Carboxylic Acid (EDC, NHS) Reagent_Prep->Activation Conjugation Conjugation Reaction (Add this compound) Activation->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification Purification (Dialysis or Desalting) Quenching->Purification Analysis LC-MS Analysis Purification->Analysis

References

Application Notes and Protocols for Mass Spectrometry Analysis of Benzyl-PEG3-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a versatile, short-chain polyethylene glycol (PEG) linker containing a terminal primary amine and a benzyl protecting group. This compound is of significant interest in drug development, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase, thereby enhancing the efficiency of protein degradation.

These application notes provide detailed protocols for the conjugation of this compound to a carboxylic acid-containing molecule and the subsequent analysis of the reaction product by mass spectrometry.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a precursor to such a linker. The process begins with the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2][3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule POI->PROTAC Binds to Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_POI Ubiquitination (E1, E2, Ub) Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

PROTAC Mechanism of Action

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes a common method for forming a stable amide bond between the primary amine of this compound and a carboxylic acid group on a target molecule.[4][5]

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in Reaction Buffer to a final concentration of 10-20 mM.

    • Immediately before use, prepare a 100 mg/mL solution of EDC and a 100 mg/mL solution of NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of the EDC solution to the Molecule-COOH solution.

    • Immediately add a 20-fold molar excess of the NHS solution to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form an NHS ester.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the activated Molecule-COOH.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess this compound and reaction byproducts by dialysis against PBS or by using a desalting column.

  • Analysis:

    • Confirm successful conjugation and assess purity using LC-MS.

Conjugation_Workflow Reagent_Prep Reagent Preparation (Molecule-COOH, this compound, EDC/NHS) Activation Activation of Carboxylic Acid (EDC, NHS) Reagent_Prep->Activation Conjugation Conjugation Reaction (Add this compound) Activation->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification Purification (Dialysis or Desalting) Quenching->Purification Analysis LC-MS Analysis Purification->Analysis

References

Application Notes and Protocols for Benzyl-PEG3-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug via a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and the efficiency of payload release. Benzyl-PEG3-amine is a heterobifunctional linker that offers several advantages in ADC development. The benzyl (B1604629) group provides a stable attachment point for the cytotoxic payload, while the short, discrete polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC. The terminal primary amine allows for versatile conjugation to the antibody. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Principle of the Method

The development of an ADC using this compound typically follows a multi-step process. First, the cytotoxic drug, which usually contains a reactive functional group like a carboxylic acid, is conjugated to the benzyl end of the this compound linker. This is often achieved through an esterification or amidation reaction. The resulting drug-linker conjugate is then purified. In parallel, the monoclonal antibody is prepared for conjugation. A common strategy involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups. Finally, the amine group of the drug-linker conjugate is covalently linked to the antibody, often through a thiol-reactive moiety that has been introduced to the amine, to form the final ADC. The resulting ADC is then extensively purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of ADCs with Short PEG Linkers
ParameterADC without PEG LinkerADC with PEG3 Linker (Expected)ADC with Longer PEG Linker (e.g., PEG12)Reference
Hydrophobicity (HIC Retention Time) HigherModerateLower
Aggregation (% High Molecular Weight Species) Can be significant with hydrophobic drugsReducedSignificantly Reduced[][2]
Drug-to-Antibody Ratio (DAR) Achieved 2-42-4Potentially higher (4-8)
In Vitro Potency (IC50) PotentGenerally PotentMay show slight decrease
Plasma Stability (% Drug Loss over 7 days) Variable, depends on conjugation chemistryExpected to be high with stable linkageHigh with stable linkage
Pharmacokinetics (Half-life in mice) ShorterIncreasedFurther Increased

Note: Data for the "ADC with PEG3 Linker (Expected)" column is extrapolated from trends observed with short PEG linkers. Actual values are dependent on the specific antibody, payload, and conjugation chemistry.

Table 2: Typical Reaction Parameters for ADC Synthesis
StepParameterValueNotes
Drug-Linker Synthesis Molar Ratio (Drug:Linker)1:1.5Excess linker to drive reaction to completion.
Coupling AgentEDC/NHS or similarFor activating carboxylic acid groups on the drug.
SolventAnhydrous DMF or DMSOTo ensure a water-free environment for the coupling reaction.
Reaction Time12-24 hoursMonitored by LC-MS for completion.
Yield>80%Dependent on the specific drug and linker chemistry.
Antibody Reduction Reducing AgentTCEP or DTTTCEP is often preferred as it is more stable and selective.
Molar Excess (Reducing Agent:Antibody)2-10 foldTo control the number of disulfide bonds reduced.
Reaction Time1-2 hoursAt 37°C.
Conjugation Molar Excess (Drug-Linker:Antibody)3-10 foldTo achieve the desired DAR.
pH7.0-8.0Optimal for thiol-maleimide or other thiol-reactive chemistries.
Reaction Time2-4 hoursAt room temperature.
Purification MethodSize Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)To remove unconjugated drug-linker and aggregates.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Benzyl-PEG3-amine Conjugate

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to this compound.

Materials:

  • Cytotoxic drug with a carboxylic acid functional group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Slowly add the activated drug solution to the this compound solution.

    • Add TEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate by RP-HPLC.

    • Collect the fractions containing the pure product and lyophilize to obtain a solid.

Protocol 2: Partial Reduction of the Monoclonal Antibody

This protocol describes the generation of reactive thiol groups on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sephadex G-25 desalting column

Procedure:

  • Prepare a stock solution of TCEP in water.

  • To the antibody solution, add EDTA to a final concentration of 1-2 mM.

  • Add the required amount of TCEP to the antibody solution. A 2-5 fold molar excess of TCEP over antibody is a good starting point for partial reduction.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess TCEP using a pre-equilibrated Sephadex G-25 desalting column with PBS containing 1 mM EDTA.

Protocol 3: Conjugation of Drug-Linker to the Reduced Antibody

This protocol describes the final conjugation step to form the ADC. This protocol assumes the amine of the this compound has been modified with a thiol-reactive group (e.g., maleimide) prior to this step.

Materials:

  • Reduced antibody solution

  • Maleimide-activated Drug-Benzyl-PEG3-amine conjugate in an organic co-solvent (e.g., DMSO)

  • PBS with 1 mM EDTA, pH 7.2

Procedure:

  • Cool the reduced antibody solution on ice.

  • Slowly add the maleimide-activated drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic co-solvent should be kept below 10% (v/v). A molar excess of 3-5 fold of the drug-linker per generated thiol is a typical starting point.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 4: ADC Purification and Characterization

Materials:

  • Crude ADC solution

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • Purification:

    • Purify the ADC using an SEC column to remove unconjugated drug-linker and quenching agent.

    • Alternatively, HIC can be used for purification and to separate different DAR species.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.

    • Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using SEC.

    • Intact Mass Analysis: Confirm the identity and DAR distribution of the ADC using LC-MS.

    • In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target antigen-positive cancer cell line.

    • Stability Assay: Incubate the ADC in plasma at 37°C and measure the amount of drug released over time using LC-MS to assess linker stability.

Visualizations

ADC_Development_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization drug Cytotoxic Drug (with COOH) activated_drug Activated Drug (NHS Ester) drug->activated_drug EDC, NHS linker This compound drug_linker Drug-Benzyl-PEG3-amine Conjugate linker->drug_linker activated_drug->drug_linker conjugation Conjugation Reaction drug_linker->conjugation mAb Monoclonal Antibody (Intact Disulfides) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb TCEP reduced_mAb->conjugation crude_adc Crude ADC conjugation->crude_adc purified_adc Purified ADC crude_adc->purified_adc SEC/HIC dar DAR Analysis (HIC, UV-Vis) purified_adc->dar purity Purity/Aggregation (SEC) purified_adc->purity mass Intact Mass (LC-MS) purified_adc->mass potency In Vitro Potency purified_adc->potency stability Plasma Stability purified_adc->stability

Caption: Experimental workflow for ADC development using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC in Circulation binding Binding adc->binding tumor_cell Tumor Cell endocytosis 2. Internalization (Endocytosis) antigen Target Antigen antigen->binding binding->tumor_cell 1. Antigen Binding endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release 3. Payload Release lysosome->release payload Cytotoxic Payload release->payload apoptosis 4. Cell Death (Apoptosis) payload->apoptosis Linker_Properties_Relationship cluster_linker Linker Properties cluster_adc ADC Characteristics hydrophilicity Hydrophilicity (PEG Component) solubility Increased Solubility Reduced Aggregation hydrophilicity->solubility pk Improved Pharmacokinetics (Longer Half-life) hydrophilicity->pk stability Linker Stability stability->pk toxicity Toxicity Profile stability->toxicity length Linker Length length->pk dar Achievable DAR length->dar efficacy Therapeutic Efficacy solubility->efficacy pk->efficacy pk->toxicity dar->efficacy

References

Application Notes and Protocols for Benzyl-PEG3-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug via a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and the efficiency of payload release. Benzyl-PEG3-amine is a heterobifunctional linker that offers several advantages in ADC development. The benzyl group provides a stable attachment point for the cytotoxic payload, while the short, discrete polyethylene glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC. The terminal primary amine allows for versatile conjugation to the antibody. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Principle of the Method

The development of an ADC using this compound typically follows a multi-step process. First, the cytotoxic drug, which usually contains a reactive functional group like a carboxylic acid, is conjugated to the benzyl end of the this compound linker. This is often achieved through an esterification or amidation reaction. The resulting drug-linker conjugate is then purified. In parallel, the monoclonal antibody is prepared for conjugation. A common strategy involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups. Finally, the amine group of the drug-linker conjugate is covalently linked to the antibody, often through a thiol-reactive moiety that has been introduced to the amine, to form the final ADC. The resulting ADC is then extensively purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of ADCs with Short PEG Linkers
ParameterADC without PEG LinkerADC with PEG3 Linker (Expected)ADC with Longer PEG Linker (e.g., PEG12)Reference
Hydrophobicity (HIC Retention Time) HigherModerateLower
Aggregation (% High Molecular Weight Species) Can be significant with hydrophobic drugsReducedSignificantly Reduced[][2]
Drug-to-Antibody Ratio (DAR) Achieved 2-42-4Potentially higher (4-8)
In Vitro Potency (IC50) PotentGenerally PotentMay show slight decrease
Plasma Stability (% Drug Loss over 7 days) Variable, depends on conjugation chemistryExpected to be high with stable linkageHigh with stable linkage
Pharmacokinetics (Half-life in mice) ShorterIncreasedFurther Increased

Note: Data for the "ADC with PEG3 Linker (Expected)" column is extrapolated from trends observed with short PEG linkers. Actual values are dependent on the specific antibody, payload, and conjugation chemistry.

Table 2: Typical Reaction Parameters for ADC Synthesis
StepParameterValueNotes
Drug-Linker Synthesis Molar Ratio (Drug:Linker)1:1.5Excess linker to drive reaction to completion.
Coupling AgentEDC/NHS or similarFor activating carboxylic acid groups on the drug.
SolventAnhydrous DMF or DMSOTo ensure a water-free environment for the coupling reaction.
Reaction Time12-24 hoursMonitored by LC-MS for completion.
Yield>80%Dependent on the specific drug and linker chemistry.
Antibody Reduction Reducing AgentTCEP or DTTTCEP is often preferred as it is more stable and selective.
Molar Excess (Reducing Agent:Antibody)2-10 foldTo control the number of disulfide bonds reduced.
Reaction Time1-2 hoursAt 37°C.
Conjugation Molar Excess (Drug-Linker:Antibody)3-10 foldTo achieve the desired DAR.
pH7.0-8.0Optimal for thiol-maleimide or other thiol-reactive chemistries.
Reaction Time2-4 hoursAt room temperature.
Purification MethodSize Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)To remove unconjugated drug-linker and aggregates.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Benzyl-PEG3-amine Conjugate

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to this compound.

Materials:

  • Cytotoxic drug with a carboxylic acid functional group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Slowly add the activated drug solution to the this compound solution.

    • Add TEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate by RP-HPLC.

    • Collect the fractions containing the pure product and lyophilize to obtain a solid.

Protocol 2: Partial Reduction of the Monoclonal Antibody

This protocol describes the generation of reactive thiol groups on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sephadex G-25 desalting column

Procedure:

  • Prepare a stock solution of TCEP in water.

  • To the antibody solution, add EDTA to a final concentration of 1-2 mM.

  • Add the required amount of TCEP to the antibody solution. A 2-5 fold molar excess of TCEP over antibody is a good starting point for partial reduction.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess TCEP using a pre-equilibrated Sephadex G-25 desalting column with PBS containing 1 mM EDTA.

Protocol 3: Conjugation of Drug-Linker to the Reduced Antibody

This protocol describes the final conjugation step to form the ADC. This protocol assumes the amine of the this compound has been modified with a thiol-reactive group (e.g., maleimide) prior to this step.

Materials:

  • Reduced antibody solution

  • Maleimide-activated Drug-Benzyl-PEG3-amine conjugate in an organic co-solvent (e.g., DMSO)

  • PBS with 1 mM EDTA, pH 7.2

Procedure:

  • Cool the reduced antibody solution on ice.

  • Slowly add the maleimide-activated drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic co-solvent should be kept below 10% (v/v). A molar excess of 3-5 fold of the drug-linker per generated thiol is a typical starting point.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 4: ADC Purification and Characterization

Materials:

  • Crude ADC solution

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • Purification:

    • Purify the ADC using an SEC column to remove unconjugated drug-linker and quenching agent.

    • Alternatively, HIC can be used for purification and to separate different DAR species.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.

    • Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using SEC.

    • Intact Mass Analysis: Confirm the identity and DAR distribution of the ADC using LC-MS.

    • In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target antigen-positive cancer cell line.

    • Stability Assay: Incubate the ADC in plasma at 37°C and measure the amount of drug released over time using LC-MS to assess linker stability.

Visualizations

ADC_Development_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization drug Cytotoxic Drug (with COOH) activated_drug Activated Drug (NHS Ester) drug->activated_drug EDC, NHS linker This compound drug_linker Drug-Benzyl-PEG3-amine Conjugate linker->drug_linker activated_drug->drug_linker conjugation Conjugation Reaction drug_linker->conjugation mAb Monoclonal Antibody (Intact Disulfides) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb TCEP reduced_mAb->conjugation crude_adc Crude ADC conjugation->crude_adc purified_adc Purified ADC crude_adc->purified_adc SEC/HIC dar DAR Analysis (HIC, UV-Vis) purified_adc->dar purity Purity/Aggregation (SEC) purified_adc->purity mass Intact Mass (LC-MS) purified_adc->mass potency In Vitro Potency purified_adc->potency stability Plasma Stability purified_adc->stability

Caption: Experimental workflow for ADC development using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC in Circulation binding Binding adc->binding tumor_cell Tumor Cell endocytosis 2. Internalization (Endocytosis) antigen Target Antigen antigen->binding binding->tumor_cell 1. Antigen Binding endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release 3. Payload Release lysosome->release payload Cytotoxic Payload release->payload apoptosis 4. Cell Death (Apoptosis) payload->apoptosis Linker_Properties_Relationship cluster_linker Linker Properties cluster_adc ADC Characteristics hydrophilicity Hydrophilicity (PEG Component) solubility Increased Solubility Reduced Aggregation hydrophilicity->solubility pk Improved Pharmacokinetics (Longer Half-life) hydrophilicity->pk stability Linker Stability stability->pk toxicity Toxicity Profile stability->toxicity length Linker Length length->pk dar Achievable DAR length->dar efficacy Therapeutic Efficacy solubility->efficacy pk->efficacy pk->toxicity dar->efficacy

References

Application Notes and Protocols for Benzyl-PEG3-amine as a Linker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a versatile, bifunctional linker increasingly utilized in the field of targeted drug delivery. Its unique structure, comprising a hydrophobic benzyl (B1604629) group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a reactive primary amine, offers a compelling balance of properties for the development of sophisticated therapeutic conjugates. The benzyl group can provide stability, while the PEG3 moiety enhances aqueous solubility, reduces immunogenicity, and provides spatial separation between the targeting moiety and the payload. The terminal amine group serves as a versatile handle for conjugation to various molecules, including cytotoxic drugs, E3 ligase ligands, or targeting ligands.

These attributes make this compound an attractive component in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the precise delivery of therapeutic agents to specific cell types and promoting the degradation of disease-causing proteins. This document provides detailed application notes, experimental protocols, and data for the use of this compound and similar short-chain amine-PEG linkers in targeted drug delivery.

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in the stability, efficacy, and safety of the therapeutic. A short PEG linker like that in this compound can improve the solubility and pharmacokinetic profile of the ADC.[1] The primary amine of this compound can be acylated with a drug or a drug-linker entity containing a carboxylic acid, and the other end of the linker can be attached to the antibody.

A representative example is the development of a site-specific anti-HER2 ADC, DP303c, which utilizes an NH2-PEG3-val-cit linker to conjugate the cytotoxic payload monomethyl auristatin E (MMAE).[2] This ADC, with a drug-to-antibody ratio (DAR) of 2, demonstrates high serum stability and potent anti-tumor activity, particularly in cells with lower HER2 expression.[2] The PEG3 component in the linker enhances the solubility and stability of the conjugate.[2]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and composition of the linker, such as a PEG chain, can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Short PEG linkers are frequently employed in PROTAC design. For instance, in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory diseases, linkers of varying lengths have been explored.[3] Studies have shown that PROTACs with a PEG2 linker can effectively induce the degradation of IRAK4. This highlights the utility of short PEG linkers in optimizing the geometry of the ternary complex for efficient protein degradation.

Data Presentation

Quantitative Data for a Representative HER2-Targeting ADC with a PEG3 Linker

The following table summarizes the characterization of a site-specific anti-HER2 ADC (DP303c) utilizing an NH2-PEG3-val-cit-MMAE payload.

ParameterValueAnalytical MethodReference
Drug-to-Antibody Ratio (DAR) 2.0RP-HPLC, LC-MS/MS
Purity (Monomer) >98%Size Exclusion Chromatography (SEC)
Serum Stability (in vitro) HighELISA
Binding Affinity (KD to HER2) 0.12 nMBio-Layer Interferometry (BLI)
In Vitro Cytotoxicity (IC50 in NCI-N87 cells) 0.05 µg/mLCell Viability Assay
In Vivo Efficacy (Tumor Growth Inhibition) Significant inhibition in HER2+ xenograft modelsAnimal Studies
Quantitative Data for a Representative IRAK4-Targeting PROTAC with a PEG2 Linker

The following table presents data for an IRAK4-targeting PROTAC (Compound 9) that employs a PEG2 linker.

ParameterValueCell LineAnalytical MethodReference
IRAK4 Degradation (DC50) Potent (sub-micromolar)OCI-LY10, TMD8Western Blot
Maximum Degradation (Dmax) >90%OCI-LY10, TMD8Western Blot
Time to Onset of Degradation Time-dependent decrease observedOCI-LY10, TMD8Western Blot
Mechanism of Action CRBN- and proteasome-dependentOCI-LY10, TMD8Western Blot with inhibitors
Downstream Signaling Inhibition Efficiently blocked IRAK4–NF-κB pathwayOCI-LY10, TMD8Western Blot

Experimental Protocols

Protocol 1: Synthesis of a Representative ADC with a PEG3-Amine Linker (Adapted from)

This protocol describes a representative two-step process for conjugating a cytotoxic drug (MMAE) to an anti-HER2 antibody using a PEG3-amine containing linker.

Step 1: Synthesis of the Drug-Linker Conjugate (LND1002)

  • Materials: NH2-PEG3-val-cit-PABC-PNP, MMAE, N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve MMAE (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the MMAE solution.

    • In a separate flask, dissolve NH2-PEG3-val-cit-PABC-PNP (1.1 eq) in anhydrous DMF.

    • Add the MMAE solution dropwise to the linker solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the drug-linker conjugate (LND1002) by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the solid product.

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Materials: Anti-HER2 mAb (e.g., Trastuzumab), LND1002, engineered microbial transglutaminase (mTgase), reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a solution of the anti-HER2 mAb in the reaction buffer.

    • Add LND1002 (molar excess depending on desired DAR) to the antibody solution.

    • Add mTgase to the mixture to facilitate site-specific conjugation to a specific glutamine residue.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 120 hours).

    • Purify the resulting ADC using Protein A affinity chromatography to remove unconjugated drug-linker and enzyme.

    • Perform buffer exchange into a formulation buffer using tangential flow filtration.

Protocol 2: Synthesis of a Representative PROTAC with a PEG-Amine Linker (Adapted from)

This protocol outlines a multi-step synthesis of an IRAK4-targeting PROTAC using a short PEG-amine linker.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

  • Materials: this compound, Pomalidomide derivative with a carboxylic acid, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the Pomalidomide derivative (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to obtain the linker-pomalidomide conjugate.

Step 2: Deprotection of the Benzyl Group

  • Materials: Linker-pomalidomide conjugate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the linker-pomalidomide conjugate in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-pomalidomide.

Step 3: Final Coupling to the Target Protein Ligand

  • Materials: Amine-linker-pomalidomide, IRAK4 inhibitor with a carboxylic acid, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the IRAK4 inhibitor (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the amine-linker-pomalidomide (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Complex ADC-HER2 Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Microtubule Disruption Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of action of a HER2-targeting Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., IRAK4) Target->TernaryComplex Degradation Target Protein Degradation Target->Degradation E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recruitment of E2 Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC targeting a protein for degradation.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Degradation IRAK4 Degradation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds & Induces Degradation

Caption: Simplified IRAK4 signaling pathway and the intervention point of an IRAK4-targeting PROTAC.

HER2_Signaling_Pathway HER2_dimer HER2/HER3 Dimerization PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Internalization Internalization & Payload Release AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2 ADC ADC->HER2_dimer Binds & Internalizes

Caption: Simplified HER2 signaling pathways (PI3K/AKT and MAPK/ERK) and the action of a HER2-targeting ADC.

References

Application Notes and Protocols for Benzyl-PEG3-amine as a Linker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a versatile, bifunctional linker increasingly utilized in the field of targeted drug delivery. Its unique structure, comprising a hydrophobic benzyl group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a reactive primary amine, offers a compelling balance of properties for the development of sophisticated therapeutic conjugates. The benzyl group can provide stability, while the PEG3 moiety enhances aqueous solubility, reduces immunogenicity, and provides spatial separation between the targeting moiety and the payload. The terminal amine group serves as a versatile handle for conjugation to various molecules, including cytotoxic drugs, E3 ligase ligands, or targeting ligands.

These attributes make this compound an attractive component in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the precise delivery of therapeutic agents to specific cell types and promoting the degradation of disease-causing proteins. This document provides detailed application notes, experimental protocols, and data for the use of this compound and similar short-chain amine-PEG linkers in targeted drug delivery.

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in the stability, efficacy, and safety of the therapeutic. A short PEG linker like that in this compound can improve the solubility and pharmacokinetic profile of the ADC.[1] The primary amine of this compound can be acylated with a drug or a drug-linker entity containing a carboxylic acid, and the other end of the linker can be attached to the antibody.

A representative example is the development of a site-specific anti-HER2 ADC, DP303c, which utilizes an NH2-PEG3-val-cit linker to conjugate the cytotoxic payload monomethyl auristatin E (MMAE).[2] This ADC, with a drug-to-antibody ratio (DAR) of 2, demonstrates high serum stability and potent anti-tumor activity, particularly in cells with lower HER2 expression.[2] The PEG3 component in the linker enhances the solubility and stability of the conjugate.[2]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and composition of the linker, such as a PEG chain, can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Short PEG linkers are frequently employed in PROTAC design. For instance, in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory diseases, linkers of varying lengths have been explored.[3] Studies have shown that PROTACs with a PEG2 linker can effectively induce the degradation of IRAK4. This highlights the utility of short PEG linkers in optimizing the geometry of the ternary complex for efficient protein degradation.

Data Presentation

Quantitative Data for a Representative HER2-Targeting ADC with a PEG3 Linker

The following table summarizes the characterization of a site-specific anti-HER2 ADC (DP303c) utilizing an NH2-PEG3-val-cit-MMAE payload.

ParameterValueAnalytical MethodReference
Drug-to-Antibody Ratio (DAR) 2.0RP-HPLC, LC-MS/MS
Purity (Monomer) >98%Size Exclusion Chromatography (SEC)
Serum Stability (in vitro) HighELISA
Binding Affinity (KD to HER2) 0.12 nMBio-Layer Interferometry (BLI)
In Vitro Cytotoxicity (IC50 in NCI-N87 cells) 0.05 µg/mLCell Viability Assay
In Vivo Efficacy (Tumor Growth Inhibition) Significant inhibition in HER2+ xenograft modelsAnimal Studies
Quantitative Data for a Representative IRAK4-Targeting PROTAC with a PEG2 Linker

The following table presents data for an IRAK4-targeting PROTAC (Compound 9) that employs a PEG2 linker.

ParameterValueCell LineAnalytical MethodReference
IRAK4 Degradation (DC50) Potent (sub-micromolar)OCI-LY10, TMD8Western Blot
Maximum Degradation (Dmax) >90%OCI-LY10, TMD8Western Blot
Time to Onset of Degradation Time-dependent decrease observedOCI-LY10, TMD8Western Blot
Mechanism of Action CRBN- and proteasome-dependentOCI-LY10, TMD8Western Blot with inhibitors
Downstream Signaling Inhibition Efficiently blocked IRAK4–NF-κB pathwayOCI-LY10, TMD8Western Blot

Experimental Protocols

Protocol 1: Synthesis of a Representative ADC with a PEG3-Amine Linker (Adapted from)

This protocol describes a representative two-step process for conjugating a cytotoxic drug (MMAE) to an anti-HER2 antibody using a PEG3-amine containing linker.

Step 1: Synthesis of the Drug-Linker Conjugate (LND1002)

  • Materials: NH2-PEG3-val-cit-PABC-PNP, MMAE, N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve MMAE (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the MMAE solution.

    • In a separate flask, dissolve NH2-PEG3-val-cit-PABC-PNP (1.1 eq) in anhydrous DMF.

    • Add the MMAE solution dropwise to the linker solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the drug-linker conjugate (LND1002) by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the solid product.

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Materials: Anti-HER2 mAb (e.g., Trastuzumab), LND1002, engineered microbial transglutaminase (mTgase), reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a solution of the anti-HER2 mAb in the reaction buffer.

    • Add LND1002 (molar excess depending on desired DAR) to the antibody solution.

    • Add mTgase to the mixture to facilitate site-specific conjugation to a specific glutamine residue.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 120 hours).

    • Purify the resulting ADC using Protein A affinity chromatography to remove unconjugated drug-linker and enzyme.

    • Perform buffer exchange into a formulation buffer using tangential flow filtration.

Protocol 2: Synthesis of a Representative PROTAC with a PEG-Amine Linker (Adapted from)

This protocol outlines a multi-step synthesis of an IRAK4-targeting PROTAC using a short PEG-amine linker.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

  • Materials: this compound, Pomalidomide derivative with a carboxylic acid, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the Pomalidomide derivative (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to obtain the linker-pomalidomide conjugate.

Step 2: Deprotection of the Benzyl Group

  • Materials: Linker-pomalidomide conjugate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the linker-pomalidomide conjugate in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-pomalidomide.

Step 3: Final Coupling to the Target Protein Ligand

  • Materials: Amine-linker-pomalidomide, IRAK4 inhibitor with a carboxylic acid, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the IRAK4 inhibitor (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the amine-linker-pomalidomide (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Complex ADC-HER2 Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Microtubule Disruption Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of action of a HER2-targeting Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., IRAK4) Target->TernaryComplex Degradation Target Protein Degradation Target->Degradation E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recruitment of E2 Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC targeting a protein for degradation.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Degradation IRAK4 Degradation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds & Induces Degradation

Caption: Simplified IRAK4 signaling pathway and the intervention point of an IRAK4-targeting PROTAC.

HER2_Signaling_Pathway HER2_dimer HER2/HER3 Dimerization PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Internalization Internalization & Payload Release AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2 ADC ADC->HER2_dimer Binds & Internalizes

Caption: Simplified HER2 signaling pathways (PI3K/AKT and MAPK/ERK) and the action of a HER2-targeting ADC.

References

Application Notes and Protocols for Coupling Benzyl-PEG3-Amine Derivatives to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the coupling of a Benzyl-PEG3 moiety to a target protein, focusing on the most common and efficient method: the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines on the protein surface.[4]

The primary targets for this conjugation on a protein are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus. The reaction proceeds efficiently under mild, slightly basic conditions to form a stable amide bond. Careful optimization of the reaction parameters is crucial to achieve the desired degree of PEGylation while preserving the protein's biological activity.

Principle of the Reaction

The coupling of a Benzyl-PEG3-NHS ester to a protein is a nucleophilic substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Experimental Protocols

Materials and Reagents
  • Target protein

  • Benzyl-PEG3-NHS Ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

General Protocol for Protein PEGylation
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange into the chosen reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5).

    • Adjust the protein concentration to a minimum of 2 mg/mL for optimal results.

  • PEG Reagent Preparation:

    • Allow the Benzyl-PEG3-NHS Ester to warm to room temperature before opening the container to prevent moisture condensation.

    • Immediately before use, dissolve the Benzyl-PEG3-NHS Ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis in aqueous solutions, so do not prepare stock solutions for long-term storage.

  • PEGylation Reaction:

    • Add the calculated amount of the Benzyl-PEG3-NHS Ester stock solution to the protein solution while gently stirring or vortexing. A typical starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture. The incubation time and temperature are critical parameters that can be adjusted to control the extent of PEGylation. Common conditions are 1-4 hours at room temperature or overnight at 4°C. Reactions at higher pH values (e.g., 9.0) will proceed much faster, reaching completion in as little as 10 minutes.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by subjecting the reaction mixture to size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • Collect the fractions containing the purified PEGylated protein.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of PEGylation (the number of PEG molecules per protein) using techniques such as UV-Vis spectroscopy, mass spectrometry, or triple detection SEC.

Data Presentation

Table 1: Key Experimental Parameters for Coupling Benzyl-PEG3-NHS to a Protein

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of PEG-NHS 5 - 20 foldA higher excess increases the degree of labeling but may also lead to protein precipitation or loss of activity. Optimization is often necessary.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris or glycine) which compete with the protein for the labeling reagent.
Reaction pH 7.2 - 8.5A higher pH increases the reaction rate but also the rate of NHS ester hydrolysis.
Reaction Temperature 4°C or Room TemperatureLower temperatures can help to preserve protein stability.
Incubation Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times can compensate for lower reaction temperatures or pH.
Quenching Reagent 50 - 100 mM Tris or GlycineAdded to stop the reaction by consuming unreacted NHS esters.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, >2 mg/mL) reaction PEGylation Reaction (Add PEG-NHS to protein, incubate) protein_prep->reaction peg_prep PEG-NHS Reagent Preparation (Freshly dissolve in DMSO/DMF) peg_prep->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purification Purification (SEC or IEX) quench->purification characterization Characterization (SDS-PAGE, MS, etc.) purification->characterization

Caption: Experimental workflow for coupling Benzyl-PEG3-NHS to a protein.

Signaling Pathway of Amine-Reactive Coupling

reaction_pathway protein Protein-NH2 (Primary Amine) intermediate Reaction Intermediate protein->intermediate Nucleophilic Attack peg_nhs Benzyl-PEG3-O-NHS (NHS Ester) peg_nhs->intermediate product Protein-NH-CO-PEG3-Benzyl (Stable Amide Bond) intermediate->product byproduct N-Hydroxysuccinimide intermediate->byproduct

Caption: Reaction pathway for amine-reactive coupling of a PEG-NHS ester to a protein.

References

Application Notes and Protocols for Coupling Benzyl-PEG3-Amine Derivatives to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the coupling of a Benzyl-PEG3 moiety to a target protein, focusing on the most common and efficient method: the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines on the protein surface.[4]

The primary targets for this conjugation on a protein are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. The reaction proceeds efficiently under mild, slightly basic conditions to form a stable amide bond. Careful optimization of the reaction parameters is crucial to achieve the desired degree of PEGylation while preserving the protein's biological activity.

Principle of the Reaction

The coupling of a Benzyl-PEG3-NHS ester to a protein is a nucleophilic substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Experimental Protocols

Materials and Reagents
  • Target protein

  • Benzyl-PEG3-NHS Ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, 0.1 M sodium bicarbonate buffer)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

General Protocol for Protein PEGylation
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange into the chosen reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5).

    • Adjust the protein concentration to a minimum of 2 mg/mL for optimal results.

  • PEG Reagent Preparation:

    • Allow the Benzyl-PEG3-NHS Ester to warm to room temperature before opening the container to prevent moisture condensation.

    • Immediately before use, dissolve the Benzyl-PEG3-NHS Ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis in aqueous solutions, so do not prepare stock solutions for long-term storage.

  • PEGylation Reaction:

    • Add the calculated amount of the Benzyl-PEG3-NHS Ester stock solution to the protein solution while gently stirring or vortexing. A typical starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture. The incubation time and temperature are critical parameters that can be adjusted to control the extent of PEGylation. Common conditions are 1-4 hours at room temperature or overnight at 4°C. Reactions at higher pH values (e.g., 9.0) will proceed much faster, reaching completion in as little as 10 minutes.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by subjecting the reaction mixture to size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • Collect the fractions containing the purified PEGylated protein.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of PEGylation (the number of PEG molecules per protein) using techniques such as UV-Vis spectroscopy, mass spectrometry, or triple detection SEC.

Data Presentation

Table 1: Key Experimental Parameters for Coupling Benzyl-PEG3-NHS to a Protein

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of PEG-NHS 5 - 20 foldA higher excess increases the degree of labeling but may also lead to protein precipitation or loss of activity. Optimization is often necessary.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris or glycine) which compete with the protein for the labeling reagent.
Reaction pH 7.2 - 8.5A higher pH increases the reaction rate but also the rate of NHS ester hydrolysis.
Reaction Temperature 4°C or Room TemperatureLower temperatures can help to preserve protein stability.
Incubation Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times can compensate for lower reaction temperatures or pH.
Quenching Reagent 50 - 100 mM Tris or GlycineAdded to stop the reaction by consuming unreacted NHS esters.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, >2 mg/mL) reaction PEGylation Reaction (Add PEG-NHS to protein, incubate) protein_prep->reaction peg_prep PEG-NHS Reagent Preparation (Freshly dissolve in DMSO/DMF) peg_prep->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purification Purification (SEC or IEX) quench->purification characterization Characterization (SDS-PAGE, MS, etc.) purification->characterization

Caption: Experimental workflow for coupling Benzyl-PEG3-NHS to a protein.

Signaling Pathway of Amine-Reactive Coupling

reaction_pathway protein Protein-NH2 (Primary Amine) intermediate Reaction Intermediate protein->intermediate Nucleophilic Attack peg_nhs Benzyl-PEG3-O-NHS (NHS Ester) peg_nhs->intermediate product Protein-NH-CO-PEG3-Benzyl (Stable Amide Bond) intermediate->product byproduct N-Hydroxysuccinimide intermediate->byproduct

Caption: Reaction pathway for amine-reactive coupling of a PEG-NHS ester to a protein.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl-PEG3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and reliable method for synthesizing this compound is a two-step process starting from Benzyl-PEG3-alcohol. The first step involves the activation of the terminal hydroxyl group, typically by converting it into a good leaving group such as a tosylate or mesylate. The second step is a nucleophilic substitution of this leaving group with an amine source to yield the final product.

Q2: What are the critical parameters to control during the tosylation of Benzyl-PEG3-alcohol?

A2: The tosylation step is crucial and requires careful control of several parameters to minimize side product formation. Key parameters include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent side reactions.

  • Reagents: Use of fresh, high-purity p-toluenesulfonyl chloride (TsCl) and a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) is recommended.

  • Moisture: The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the tosyl chloride and the tosylated intermediate.

Q3: What are the main side products I should be aware of during the synthesis?

A3: The potential side products largely depend on the specific synthetic step.

  • During tosylation: Incomplete reaction can leave unreacted Benzyl-PEG3-alcohol. The presence of water can lead to the formation of p-toluenesulfonic acid.

  • During amination: If using ammonia (B1221849), there is a possibility of over-alkylation, leading to the formation of secondary and tertiary amines, although this is less common with a primary amine product. When using an azide (B81097) intermediate followed by reduction, incomplete reduction can result in residual Benzyl-PEG3-azide.

Q4: How can I purify the final this compound product?

A4: Purification of PEGylated compounds can be challenging due to their amphipathic nature. Common purification techniques include:

  • Column Chromatography: Reverse-phase chromatography is often effective. A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase.

  • Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a low yield of your final product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incomplete Tosylation Monitor the tosylation reaction by TLC or LC-MS to ensure complete consumption of the starting alcohol. If the reaction is sluggish, consider increasing the reaction time or the equivalents of tosyl chloride and base.
Hydrolysis of Tosylate Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Nucleophilic Substitution If using ammonia, ensure a sufficient excess is used. For the azide route, ensure the reduction step goes to completion by monitoring with TLC or LC-MS.
Product Loss During Workup PEGylated compounds can sometimes be challenging to extract. Ensure you are using an appropriate extraction solvent and perform multiple extractions.
Issue 2: Presence of Impurities in the Final Product

The presence of impurities can affect downstream applications. The following table lists common impurities and methods for their identification and removal.

ImpurityIdentification MethodRemoval Strategy
Unreacted Benzyl-PEG3-alcoholHPLC, NMRColumn chromatography. The alcohol is typically more polar than the amine.
Benzyl-PEG3-tosylateHPLC, LC-MSEnsure the amination step goes to completion. If present, it can be separated by column chromatography.
Di-benzylated PEG3HPLC, MSThis can arise from the starting material for Benzyl-PEG3-alcohol. Purification of the starting alcohol is recommended.
Benzyl-PEG3-azide (if applicable)IR (characteristic azide stretch), HPLCEnsure complete reduction to the amine. Can be separated by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Benzyl-PEG3-tosylate

This protocol describes the activation of the terminal hydroxyl group of Benzyl-PEG3-alcohol.

  • Dissolve Benzyl-PEG3-alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG3-tosylate.

Protocol 2: Synthesis of this compound from Benzyl-PEG3-tosylate

This protocol details the nucleophilic substitution to form the final amine product.

  • Dissolve the crude Benzyl-PEG3-tosylate (1 equivalent) in a solution of 7N ammonia in methanol.

  • Stir the reaction mixture in a sealed vessel at room temperature overnight.

  • Monitor the reaction for the disappearance of the tosylate by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase column chromatography using a water/acetonitrile gradient to yield pure this compound.

Protocol 3: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl (B1604629) group).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Amination Benzyl_PEG3_OH Benzyl-PEG3-OH TsCl_TEA TsCl, TEA Benzyl_PEG3_OH->TsCl_TEA Benzyl_PEG3_OTs Benzyl-PEG3-OTs TsCl_TEA->Benzyl_PEG3_OTs Ammonia NH3 Benzyl_PEG3_OTs->Ammonia Benzyl_PEG3_Amine This compound Ammonia->Benzyl_PEG3_Amine Side_Products Benzyl_PEG3_OH Benzyl-PEG3-OH Incomplete_Tosylation Incomplete Reaction Benzyl_PEG3_OH->Incomplete_Tosylation Unreacted_Alcohol Unreacted Benzyl-PEG3-OH Incomplete_Tosylation->Unreacted_Alcohol Benzyl_PEG3_OTs Benzyl-PEG3-OTs Incomplete_Amination Incomplete Reaction Benzyl_PEG3_OTs->Incomplete_Amination Unreacted_Tosylate Unreacted Benzyl-PEG3-OTs Incomplete_Amination->Unreacted_Tosylate Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Material Analyze Starting Material Purity Start->Check_Starting_Material Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Reagents) Start->Check_Reaction_Conditions Analyze_Crude Analyze Crude Product by HPLC/LC-MS Check_Reaction_Conditions->Analyze_Crude Identify_Side_Products Identify Major Side Products Analyze_Crude->Identify_Side_Products Optimize_Purification Optimize Purification (e.g., Gradient, Solvent) Identify_Side_Products->Optimize_Purification End Pure Product, Improved Yield Optimize_Purification->End

Technical Support Center: Benzyl-PEG3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and reliable method for synthesizing this compound is a two-step process starting from Benzyl-PEG3-alcohol. The first step involves the activation of the terminal hydroxyl group, typically by converting it into a good leaving group such as a tosylate or mesylate. The second step is a nucleophilic substitution of this leaving group with an amine source to yield the final product.

Q2: What are the critical parameters to control during the tosylation of Benzyl-PEG3-alcohol?

A2: The tosylation step is crucial and requires careful control of several parameters to minimize side product formation. Key parameters include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent side reactions.

  • Reagents: Use of fresh, high-purity p-toluenesulfonyl chloride (TsCl) and a non-nucleophilic base like triethylamine (TEA) or pyridine is recommended.

  • Moisture: The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the tosyl chloride and the tosylated intermediate.

Q3: What are the main side products I should be aware of during the synthesis?

A3: The potential side products largely depend on the specific synthetic step.

  • During tosylation: Incomplete reaction can leave unreacted Benzyl-PEG3-alcohol. The presence of water can lead to the formation of p-toluenesulfonic acid.

  • During amination: If using ammonia, there is a possibility of over-alkylation, leading to the formation of secondary and tertiary amines, although this is less common with a primary amine product. When using an azide intermediate followed by reduction, incomplete reduction can result in residual Benzyl-PEG3-azide.

Q4: How can I purify the final this compound product?

A4: Purification of PEGylated compounds can be challenging due to their amphipathic nature. Common purification techniques include:

  • Column Chromatography: Reverse-phase chromatography is often effective. A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used as the mobile phase.

  • Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a low yield of your final product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incomplete Tosylation Monitor the tosylation reaction by TLC or LC-MS to ensure complete consumption of the starting alcohol. If the reaction is sluggish, consider increasing the reaction time or the equivalents of tosyl chloride and base.
Hydrolysis of Tosylate Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Nucleophilic Substitution If using ammonia, ensure a sufficient excess is used. For the azide route, ensure the reduction step goes to completion by monitoring with TLC or LC-MS.
Product Loss During Workup PEGylated compounds can sometimes be challenging to extract. Ensure you are using an appropriate extraction solvent and perform multiple extractions.
Issue 2: Presence of Impurities in the Final Product

The presence of impurities can affect downstream applications. The following table lists common impurities and methods for their identification and removal.

ImpurityIdentification MethodRemoval Strategy
Unreacted Benzyl-PEG3-alcoholHPLC, NMRColumn chromatography. The alcohol is typically more polar than the amine.
Benzyl-PEG3-tosylateHPLC, LC-MSEnsure the amination step goes to completion. If present, it can be separated by column chromatography.
Di-benzylated PEG3HPLC, MSThis can arise from the starting material for Benzyl-PEG3-alcohol. Purification of the starting alcohol is recommended.
Benzyl-PEG3-azide (if applicable)IR (characteristic azide stretch), HPLCEnsure complete reduction to the amine. Can be separated by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Benzyl-PEG3-tosylate

This protocol describes the activation of the terminal hydroxyl group of Benzyl-PEG3-alcohol.

  • Dissolve Benzyl-PEG3-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG3-tosylate.

Protocol 2: Synthesis of this compound from Benzyl-PEG3-tosylate

This protocol details the nucleophilic substitution to form the final amine product.

  • Dissolve the crude Benzyl-PEG3-tosylate (1 equivalent) in a solution of 7N ammonia in methanol.

  • Stir the reaction mixture in a sealed vessel at room temperature overnight.

  • Monitor the reaction for the disappearance of the tosylate by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase column chromatography using a water/acetonitrile gradient to yield pure this compound.

Protocol 3: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Amination Benzyl_PEG3_OH Benzyl-PEG3-OH TsCl_TEA TsCl, TEA Benzyl_PEG3_OH->TsCl_TEA Benzyl_PEG3_OTs Benzyl-PEG3-OTs TsCl_TEA->Benzyl_PEG3_OTs Ammonia NH3 Benzyl_PEG3_OTs->Ammonia Benzyl_PEG3_Amine This compound Ammonia->Benzyl_PEG3_Amine Side_Products Benzyl_PEG3_OH Benzyl-PEG3-OH Incomplete_Tosylation Incomplete Reaction Benzyl_PEG3_OH->Incomplete_Tosylation Unreacted_Alcohol Unreacted Benzyl-PEG3-OH Incomplete_Tosylation->Unreacted_Alcohol Benzyl_PEG3_OTs Benzyl-PEG3-OTs Incomplete_Amination Incomplete Reaction Benzyl_PEG3_OTs->Incomplete_Amination Unreacted_Tosylate Unreacted Benzyl-PEG3-OTs Incomplete_Amination->Unreacted_Tosylate Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Material Analyze Starting Material Purity Start->Check_Starting_Material Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Reagents) Start->Check_Reaction_Conditions Analyze_Crude Analyze Crude Product by HPLC/LC-MS Check_Reaction_Conditions->Analyze_Crude Identify_Side_Products Identify Major Side Products Analyze_Crude->Identify_Side_Products Optimize_Purification Optimize Purification (e.g., Gradient, Solvent) Identify_Side_Products->Optimize_Purification End Pure Product, Improved Yield Optimize_Purification->End

Benzyl-PEG3-amine stability issues and degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on the proper handling and analysis of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.[1]

  • Long-term (months to years): For optimal stability, store at -20°C in a dry, dark place.[1]

  • Stock Solutions: Stock solutions should be stored at 0 - 4°C for short-term use or at -20°C for long-term storage.[1]

It is also advisable to handle the compound under an inert atmosphere to minimize exposure to atmospheric oxygen and carbon dioxide, which can contribute to degradation.

Q2: What are the primary degradation pathways for this compound?

This compound has two main components susceptible to degradation: the benzyl (B1604629) protecting group and the PEGylated amine chain.

  • Debenzylation: The benzyl group is susceptible to removal through hydrogenolysis (catalytic hydrogenation). While generally stable under many reaction conditions, unintended debenzylation can occur in the presence of certain metal catalysts (e.g., Palladium, Platinum) and a hydrogen source. Oxidative conditions can also lead to the cleavage of the benzyl group.

  • Oxidative Degradation of the PEG Chain: The polyethylene (B3416737) glycol (PEG) portion of the molecule is prone to oxidative degradation, especially when exposed to heat, light, or transition metal ions. This degradation can lead to chain scission and the formation of various byproducts, including formaldehyde (B43269) and formic acid. These reactive species can then potentially react with the primary amine.

  • Amine Reactions: The primary amine is a reactive functional group. It can react with atmospheric carbon dioxide to form carbamates. Additionally, degradation products from the PEG chain, such as formaldehyde, can react with the amine to form N-methylated impurities.

Q3: How do factors like pH, temperature, and solvent affect the stability of this compound?

While specific quantitative stability data for this compound is not extensively published, the stability can be inferred from the general behavior of similar compounds:

  • pH: The stability of the amine group is pH-dependent. Strongly acidic or basic conditions can potentially accelerate the hydrolysis of the ether linkages in the PEG chain, although they are generally more stable than ester bonds. For reactions involving the amine group, the pH should be carefully controlled to ensure reactivity while minimizing degradation. Aprotic solvents are generally preferred over protic solvents to minimize potential pH-dependent reactions.[2]

  • Temperature: Elevated temperatures can accelerate oxidative degradation of the PEG chain and may promote other unwanted side reactions.[3] It is recommended to use the lowest effective temperature for reactions and to store the compound at low temperatures.

  • Solvents: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and solvents should be of high purity to avoid contaminants like metal ions that can catalyze oxidation. It is crucial to use anhydrous solvents when working with reagents that are sensitive to moisture.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Inconsistent or Low Yields in Conjugation Reactions

  • Symptom: Variability in product yield between experiments or lower than expected yields in reactions involving the amine group of this compound.

  • Possible Cause: Degradation of this compound, leading to a lower concentration of the active reagent.

  • Troubleshooting Workflow:

Troubleshooting Low Conjugation Yield start Low or Inconsistent Yield check_reagent 1. Verify Reagent Quality start->check_reagent check_storage Review storage conditions (temperature, light, atmosphere) check_reagent->check_storage Degradation suspected run_qc Perform QC analysis (e.g., HPLC, NMR) check_reagent->run_qc Confirm purity check_conditions 2. Evaluate Reaction Conditions check_reagent->check_conditions Reagent OK run_qc->check_conditions check_solvent Ensure anhydrous and high-purity solvents check_conditions->check_solvent check_ph Verify and optimize reaction pH check_conditions->check_ph check_temp Control reaction temperature check_conditions->check_temp optimize 3. Optimize Protocol check_conditions->optimize Conditions OK adjust_ratio Adjust molar ratio of reactants optimize->adjust_ratio reaction_time Optimize reaction time optimize->reaction_time end Yield Improved adjust_ratio->end reaction_time->end

Caption: Workflow for troubleshooting low conjugation yields.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: New peaks are observed in the chromatogram of a this compound sample that has been stored for some time or after a reaction.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use mass spectrometry (LC-MS) to determine the molecular weights of the new peaks. This can provide clues to their identity (e.g., debenzylated product, oxidation products).

    • Perform a Forced Degradation Study: Intentionally degrade a fresh sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light). This can help to confirm if the observed peaks are indeed degradation products.

    • Review Storage and Handling: Ensure the compound has been stored correctly and handled under an inert atmosphere to minimize degradation.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions based on general chemical principles. This information should be used as a guideline, and stability should be experimentally confirmed for specific applications.

Table 1: Influence of Storage Conditions on this compound Stability

ParameterConditionExpected StabilityRecommendation
Temperature -20°CHigh (Years)Recommended for long-term storage.
0 - 4°CGood (Weeks to Months)Suitable for short-term storage.
Room TemperatureLimited (Days to Weeks)Avoid for prolonged periods.
Light Exposed to LightProne to degradationStore in the dark or in amber vials.
Protected from LightMore StableAlways protect from light.
Atmosphere Inert (e.g., Argon)HighRecommended for long-term storage and handling.
AirSusceptible to OxidationMinimize exposure to air.

Table 2: Qualitative Stability of this compound in Different Solvents

Solvent ClassExamplesGeneral StabilityNotes
Aprotic Polar DMF, DMSO, Acetonitrile (B52724)Generally GoodEnsure high purity and anhydrous conditions.
Aprotic Non-polar Toluene, Dichloromethane (B109758)Generally GoodSuitable for many applications.
Protic Water, AlcoholsVariableCan participate in hydrolysis or other reactions, especially at non-neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and/or LC-MS to identify and quantify the parent compound and any degradation products.

Forced Degradation Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H2O2) stress->oxidation heat Thermal Stress stress->heat light Photolytic Stress stress->light sample Collect Samples at Time Intervals acid->sample base->sample oxidation->sample heat->sample light->sample analysis Analyze by HPLC/LC-MS sample->analysis results Identify Degradation Products and Pathways analysis->results

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV Method for Purity and Stability Analysis

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its potential degradation products. This method should be optimized and validated for your specific instrumentation and application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: GC-MS for Impurity Identification

This protocol provides a general method for identifying volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column such as a DB-5MS (or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL. Derivatization may be necessary for non-volatile degradation products.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of this compound parent This compound stress Stress Factors (Heat, Light, O2, pH) parent->stress debenzylation Debenzylation stress->debenzylation peg_degradation PEG Chain Oxidation stress->peg_degradation amine_reaction Amine Reactions stress->amine_reaction debenz_product Toluene + HO-PEG3-amine debenzylation->debenz_product peg_products Formaldehyde, Formic Acid, Shorter PEG fragments peg_degradation->peg_products amine_products N-methylated impurity, N-formylated impurity amine_reaction->amine_products peg_products->amine_reaction

Caption: Potential degradation pathways of this compound.

References

Benzyl-PEG3-amine stability issues and degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on the proper handling and analysis of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.[1]

  • Long-term (months to years): For optimal stability, store at -20°C in a dry, dark place.[1]

  • Stock Solutions: Stock solutions should be stored at 0 - 4°C for short-term use or at -20°C for long-term storage.[1]

It is also advisable to handle the compound under an inert atmosphere to minimize exposure to atmospheric oxygen and carbon dioxide, which can contribute to degradation.

Q2: What are the primary degradation pathways for this compound?

This compound has two main components susceptible to degradation: the benzyl protecting group and the PEGylated amine chain.

  • Debenzylation: The benzyl group is susceptible to removal through hydrogenolysis (catalytic hydrogenation). While generally stable under many reaction conditions, unintended debenzylation can occur in the presence of certain metal catalysts (e.g., Palladium, Platinum) and a hydrogen source. Oxidative conditions can also lead to the cleavage of the benzyl group.

  • Oxidative Degradation of the PEG Chain: The polyethylene glycol (PEG) portion of the molecule is prone to oxidative degradation, especially when exposed to heat, light, or transition metal ions. This degradation can lead to chain scission and the formation of various byproducts, including formaldehyde and formic acid. These reactive species can then potentially react with the primary amine.

  • Amine Reactions: The primary amine is a reactive functional group. It can react with atmospheric carbon dioxide to form carbamates. Additionally, degradation products from the PEG chain, such as formaldehyde, can react with the amine to form N-methylated impurities.

Q3: How do factors like pH, temperature, and solvent affect the stability of this compound?

While specific quantitative stability data for this compound is not extensively published, the stability can be inferred from the general behavior of similar compounds:

  • pH: The stability of the amine group is pH-dependent. Strongly acidic or basic conditions can potentially accelerate the hydrolysis of the ether linkages in the PEG chain, although they are generally more stable than ester bonds. For reactions involving the amine group, the pH should be carefully controlled to ensure reactivity while minimizing degradation. Aprotic solvents are generally preferred over protic solvents to minimize potential pH-dependent reactions.[2]

  • Temperature: Elevated temperatures can accelerate oxidative degradation of the PEG chain and may promote other unwanted side reactions.[3] It is recommended to use the lowest effective temperature for reactions and to store the compound at low temperatures.

  • Solvents: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and solvents should be of high purity to avoid contaminants like metal ions that can catalyze oxidation. It is crucial to use anhydrous solvents when working with reagents that are sensitive to moisture.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Inconsistent or Low Yields in Conjugation Reactions

  • Symptom: Variability in product yield between experiments or lower than expected yields in reactions involving the amine group of this compound.

  • Possible Cause: Degradation of this compound, leading to a lower concentration of the active reagent.

  • Troubleshooting Workflow:

Troubleshooting Low Conjugation Yield start Low or Inconsistent Yield check_reagent 1. Verify Reagent Quality start->check_reagent check_storage Review storage conditions (temperature, light, atmosphere) check_reagent->check_storage Degradation suspected run_qc Perform QC analysis (e.g., HPLC, NMR) check_reagent->run_qc Confirm purity check_conditions 2. Evaluate Reaction Conditions check_reagent->check_conditions Reagent OK run_qc->check_conditions check_solvent Ensure anhydrous and high-purity solvents check_conditions->check_solvent check_ph Verify and optimize reaction pH check_conditions->check_ph check_temp Control reaction temperature check_conditions->check_temp optimize 3. Optimize Protocol check_conditions->optimize Conditions OK adjust_ratio Adjust molar ratio of reactants optimize->adjust_ratio reaction_time Optimize reaction time optimize->reaction_time end Yield Improved adjust_ratio->end reaction_time->end

Caption: Workflow for troubleshooting low conjugation yields.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: New peaks are observed in the chromatogram of a this compound sample that has been stored for some time or after a reaction.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use mass spectrometry (LC-MS) to determine the molecular weights of the new peaks. This can provide clues to their identity (e.g., debenzylated product, oxidation products).

    • Perform a Forced Degradation Study: Intentionally degrade a fresh sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light). This can help to confirm if the observed peaks are indeed degradation products.

    • Review Storage and Handling: Ensure the compound has been stored correctly and handled under an inert atmosphere to minimize degradation.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions based on general chemical principles. This information should be used as a guideline, and stability should be experimentally confirmed for specific applications.

Table 1: Influence of Storage Conditions on this compound Stability

ParameterConditionExpected StabilityRecommendation
Temperature -20°CHigh (Years)Recommended for long-term storage.
0 - 4°CGood (Weeks to Months)Suitable for short-term storage.
Room TemperatureLimited (Days to Weeks)Avoid for prolonged periods.
Light Exposed to LightProne to degradationStore in the dark or in amber vials.
Protected from LightMore StableAlways protect from light.
Atmosphere Inert (e.g., Argon)HighRecommended for long-term storage and handling.
AirSusceptible to OxidationMinimize exposure to air.

Table 2: Qualitative Stability of this compound in Different Solvents

Solvent ClassExamplesGeneral StabilityNotes
Aprotic Polar DMF, DMSO, AcetonitrileGenerally GoodEnsure high purity and anhydrous conditions.
Aprotic Non-polar Toluene, DichloromethaneGenerally GoodSuitable for many applications.
Protic Water, AlcoholsVariableCan participate in hydrolysis or other reactions, especially at non-neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and/or LC-MS to identify and quantify the parent compound and any degradation products.

Forced Degradation Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H2O2) stress->oxidation heat Thermal Stress stress->heat light Photolytic Stress stress->light sample Collect Samples at Time Intervals acid->sample base->sample oxidation->sample heat->sample light->sample analysis Analyze by HPLC/LC-MS sample->analysis results Identify Degradation Products and Pathways analysis->results

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV Method for Purity and Stability Analysis

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its potential degradation products. This method should be optimized and validated for your specific instrumentation and application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: GC-MS for Impurity Identification

This protocol provides a general method for identifying volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column such as a DB-5MS (or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL. Derivatization may be necessary for non-volatile degradation products.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of this compound parent This compound stress Stress Factors (Heat, Light, O2, pH) parent->stress debenzylation Debenzylation stress->debenzylation peg_degradation PEG Chain Oxidation stress->peg_degradation amine_reaction Amine Reactions stress->amine_reaction debenz_product Toluene + HO-PEG3-amine debenzylation->debenz_product peg_products Formaldehyde, Formic Acid, Shorter PEG fragments peg_degradation->peg_products amine_products N-methylated impurity, N-formylated impurity amine_reaction->amine_products peg_products->amine_reaction

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: PROTAC Synthesis with Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when using Benzyl-PEG3-amine and similar PEG linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in PROTAC synthesis?

This compound serves as a heterobifunctional linker, a critical component in the structure of a PROTAC. One end, the primary amine, is used to covalently attach the linker to a carboxylic acid group on either the warhead (POI ligand) or the E3 ligase ligand, typically through a stable amide bond. The other end is protected by a benzyl (B1604629) group, which can be removed in a later step to reveal a hydroxyl group for subsequent reactions. The short PEG3 (polyethylene glycol) chain is incorporated to enhance the solubility and cell permeability of the final PROTAC molecule.[1]

Q2: What are the most common challenges when forming an amide bond with this compound?

The most frequent issues are low reaction yields, incomplete conversion of starting materials, and the formation of difficult-to-remove side products.[2] These problems often stem from suboptimal reaction conditions, including inactive coupling reagents, the presence of moisture, incorrect stoichiometry, or inappropriate pH levels.[2][3]

Q3: How do I choose the right coupling reagent for my reaction with this compound?

The choice of coupling reagent is critical for achieving high yield and purity. Common choices include carbodiimides like EDC (often used with NHS) and uronium-based reagents like HATU. HATU generally offers higher efficiency and faster reaction times with low racemization, but it is more expensive.[4] EDC/NHS is a cost-effective and widely used method, but the NHS ester intermediate can be sensitive to pH and moisture. The selection depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

Q4: My final PROTAC has poor aqueous solubility despite the PEG linker. What could be the issue?

While PEG linkers are added to improve hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by the two large, often hydrophobic ligands (warhead and E3 binder). A short PEG3 linker may not be sufficient to counteract the poor solubility characteristics of highly lipophilic ligands. Optimizing the linker length or composition may be necessary.

Q5: What purification methods are most effective for PROTACs containing a PEG linker?

Purification can be challenging due to the amphipathic nature of PEGylated molecules. Reverse-phase column chromatography (e.g., preparative HPLC) using a water/acetonitrile or water/methanol gradient is a very common and effective technique. For removing small molecule impurities like excess coupling agents and byproducts, standard workup procedures involving aqueous washes with dilute acid (e.g., 0.1 M HCl) and base (e.g., saturated NaHCO₃) are typically performed before chromatography.

Troubleshooting Guides

Problem 1: Low or No Yield in Amide Coupling Reaction

You are attempting to couple your carboxylic acid-functionalized ligand with this compound and observe a low yield of the desired product after analysis (TLC, LC-MS).

G start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes use_fresh Use Fresh Coupling Agents (EDC, HATU) Verify Stoichiometry reagents_ok->use_fresh No ensure_anhydrous Ensure Anhydrous Solvents (DMF, DCM) Run Under Inert Gas (N2/Ar) conditions_ok->ensure_anhydrous No (Moisture Present) rerun_reaction Re-run Reaction conditions_ok->rerun_reaction Yes, but still fails. Consider alternative coupling reagent. use_fresh->rerun_reaction optimize_base Optimize Base & pH Use Non-nucleophilic Base (DIPEA, TEA) ensure_anhydrous->optimize_base optimize_base->rerun_reaction

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

  • Inactive Coupling Agents: Carbodiimides like EDC are particularly sensitive to moisture and can hydrolyze over time. Uronium salts like HATU can also degrade.

    • Solution: Always use fresh, high-quality coupling reagents. Store them in a desiccator and equilibrate to room temperature before opening to prevent moisture condensation.

  • Presence of Water: Water can hydrolyze the activated ester intermediate, regenerating the starting carboxylic acid and reducing the yield.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM). Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect pH or Base: The amine coupling step is most efficient at a slightly basic pH (7-8). If the reaction mixture is too acidic (e.g., due to TFA salts from a previous deprotection step), the amine nucleophilicity is reduced. Using a nucleophilic base can lead to side reactions.

    • Solution: Add a non-nucleophilic base like DIPEA or triethylamine (B128534) (TEA) to neutralize any acid and maintain the optimal pH. Typically, 2-3 equivalents are used.

  • Sub-optimal Reaction Temperature: Most amide coupling reactions proceed efficiently at room temperature. Elevated temperatures can sometimes promote the formation of side products.

    • Solution: Run the reaction at room temperature unless literature for a specific substrate suggests otherwise.

Problem 2: Presence of Persistent Side Products

Your reaction appears to have proceeded, but purification is complicated by a major byproduct that is difficult to separate from the desired PROTAC-linker conjugate.

  • N-acylurea Byproduct: This is the most common side product when using carbodiimide (B86325) coupling agents like EDC or DCC. It forms from the rearrangement of the O-acylisourea intermediate and often has a polarity similar to the desired product, making chromatographic separation difficult.

    • Solution: Add N-hydroxysuccinimide (NHS) or HOBt as an additive. These reagents react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine. This two-step, one-pot procedure significantly suppresses N-acylurea formation.

  • Unreacted Starting Material: Incomplete conversion will leave both the carboxylic acid and this compound in the mixture.

    • Solution: Improve the reaction efficiency by following the steps in the low-yield troubleshooting guide. A slight excess (1.1-1.2 equivalents) of the amine component can sometimes be used to drive the reaction to completion, provided it can be easily removed during purification.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

This table summarizes typical performance data for common coupling reagents used in the synthesis of PEG-amide conjugates, applicable to this compound.

Coupling Reagent SystemTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
EDC / NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.The NHS-ester intermediate is less stable at neutral pH; requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for guanidinium (B1211019) side-product formation if not pre-activated.
DCC / NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration.

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for coupling a carboxylic acid-containing molecule (Molecule-COOH) with this compound.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification a Dissolve Molecule-COOH and HATU in anhydrous DMF b Add DIPEA a->b c Stir for 5-10 min at room temperature b->c d Add this compound (dissolved in DMF) c->d e Stir for 2-4 hours at room temperature d->e f Monitor reaction by LC-MS e->f g Quench reaction (e.g., with water) f->g h Aqueous Workup (Dilute acid/base washes) g->h i Purify by Chromatography (Reverse Phase HPLC) h->i

Caption: A typical experimental workflow for PROTAC linker coupling via HATU.

  • Molecule-COOH (1 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Preparation: Under an inert atmosphere, dissolve Molecule-COOH (1 eq) and HATU (1.1 eq) in anhydrous DMF in a clean, dry reaction flask.

  • Activation: Add DIPEA (3 eq) to the mixture. Stir the solution at room temperature for 5-10 minutes to activate the carboxylic acid.

  • Coupling: In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress should be monitored by a suitable analytical technique, such as LC-MS, until the starting material is consumed.

  • Workup: Once the reaction is complete, quench by adding water. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, typically reverse-phase flash chromatography or preparative HPLC, to obtain the pure conjugate.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.

References

Technical Support Center: PROTAC Synthesis with Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when using Benzyl-PEG3-amine and similar PEG linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in PROTAC synthesis?

This compound serves as a heterobifunctional linker, a critical component in the structure of a PROTAC. One end, the primary amine, is used to covalently attach the linker to a carboxylic acid group on either the warhead (POI ligand) or the E3 ligase ligand, typically through a stable amide bond. The other end is protected by a benzyl group, which can be removed in a later step to reveal a hydroxyl group for subsequent reactions. The short PEG3 (polyethylene glycol) chain is incorporated to enhance the solubility and cell permeability of the final PROTAC molecule.[1]

Q2: What are the most common challenges when forming an amide bond with this compound?

The most frequent issues are low reaction yields, incomplete conversion of starting materials, and the formation of difficult-to-remove side products.[2] These problems often stem from suboptimal reaction conditions, including inactive coupling reagents, the presence of moisture, incorrect stoichiometry, or inappropriate pH levels.[2][3]

Q3: How do I choose the right coupling reagent for my reaction with this compound?

The choice of coupling reagent is critical for achieving high yield and purity. Common choices include carbodiimides like EDC (often used with NHS) and uronium-based reagents like HATU. HATU generally offers higher efficiency and faster reaction times with low racemization, but it is more expensive.[4] EDC/NHS is a cost-effective and widely used method, but the NHS ester intermediate can be sensitive to pH and moisture. The selection depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

Q4: My final PROTAC has poor aqueous solubility despite the PEG linker. What could be the issue?

While PEG linkers are added to improve hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by the two large, often hydrophobic ligands (warhead and E3 binder). A short PEG3 linker may not be sufficient to counteract the poor solubility characteristics of highly lipophilic ligands. Optimizing the linker length or composition may be necessary.

Q5: What purification methods are most effective for PROTACs containing a PEG linker?

Purification can be challenging due to the amphipathic nature of PEGylated molecules. Reverse-phase column chromatography (e.g., preparative HPLC) using a water/acetonitrile or water/methanol gradient is a very common and effective technique. For removing small molecule impurities like excess coupling agents and byproducts, standard workup procedures involving aqueous washes with dilute acid (e.g., 0.1 M HCl) and base (e.g., saturated NaHCO₃) are typically performed before chromatography.

Troubleshooting Guides

Problem 1: Low or No Yield in Amide Coupling Reaction

You are attempting to couple your carboxylic acid-functionalized ligand with this compound and observe a low yield of the desired product after analysis (TLC, LC-MS).

G start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes use_fresh Use Fresh Coupling Agents (EDC, HATU) Verify Stoichiometry reagents_ok->use_fresh No ensure_anhydrous Ensure Anhydrous Solvents (DMF, DCM) Run Under Inert Gas (N2/Ar) conditions_ok->ensure_anhydrous No (Moisture Present) rerun_reaction Re-run Reaction conditions_ok->rerun_reaction Yes, but still fails. Consider alternative coupling reagent. use_fresh->rerun_reaction optimize_base Optimize Base & pH Use Non-nucleophilic Base (DIPEA, TEA) ensure_anhydrous->optimize_base optimize_base->rerun_reaction

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

  • Inactive Coupling Agents: Carbodiimides like EDC are particularly sensitive to moisture and can hydrolyze over time. Uronium salts like HATU can also degrade.

    • Solution: Always use fresh, high-quality coupling reagents. Store them in a desiccator and equilibrate to room temperature before opening to prevent moisture condensation.

  • Presence of Water: Water can hydrolyze the activated ester intermediate, regenerating the starting carboxylic acid and reducing the yield.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM). Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect pH or Base: The amine coupling step is most efficient at a slightly basic pH (7-8). If the reaction mixture is too acidic (e.g., due to TFA salts from a previous deprotection step), the amine nucleophilicity is reduced. Using a nucleophilic base can lead to side reactions.

    • Solution: Add a non-nucleophilic base like DIPEA or triethylamine (TEA) to neutralize any acid and maintain the optimal pH. Typically, 2-3 equivalents are used.

  • Sub-optimal Reaction Temperature: Most amide coupling reactions proceed efficiently at room temperature. Elevated temperatures can sometimes promote the formation of side products.

    • Solution: Run the reaction at room temperature unless literature for a specific substrate suggests otherwise.

Problem 2: Presence of Persistent Side Products

Your reaction appears to have proceeded, but purification is complicated by a major byproduct that is difficult to separate from the desired PROTAC-linker conjugate.

  • N-acylurea Byproduct: This is the most common side product when using carbodiimide coupling agents like EDC or DCC. It forms from the rearrangement of the O-acylisourea intermediate and often has a polarity similar to the desired product, making chromatographic separation difficult.

    • Solution: Add N-hydroxysuccinimide (NHS) or HOBt as an additive. These reagents react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine. This two-step, one-pot procedure significantly suppresses N-acylurea formation.

  • Unreacted Starting Material: Incomplete conversion will leave both the carboxylic acid and this compound in the mixture.

    • Solution: Improve the reaction efficiency by following the steps in the low-yield troubleshooting guide. A slight excess (1.1-1.2 equivalents) of the amine component can sometimes be used to drive the reaction to completion, provided it can be easily removed during purification.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

This table summarizes typical performance data for common coupling reagents used in the synthesis of PEG-amide conjugates, applicable to this compound.

Coupling Reagent SystemTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
EDC / NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.The NHS-ester intermediate is less stable at neutral pH; requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for guanidinium side-product formation if not pre-activated.
DCC / NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration.

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for coupling a carboxylic acid-containing molecule (Molecule-COOH) with this compound.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification a Dissolve Molecule-COOH and HATU in anhydrous DMF b Add DIPEA a->b c Stir for 5-10 min at room temperature b->c d Add this compound (dissolved in DMF) c->d e Stir for 2-4 hours at room temperature d->e f Monitor reaction by LC-MS e->f g Quench reaction (e.g., with water) f->g h Aqueous Workup (Dilute acid/base washes) g->h i Purify by Chromatography (Reverse Phase HPLC) h->i

Caption: A typical experimental workflow for PROTAC linker coupling via HATU.

  • Molecule-COOH (1 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Preparation: Under an inert atmosphere, dissolve Molecule-COOH (1 eq) and HATU (1.1 eq) in anhydrous DMF in a clean, dry reaction flask.

  • Activation: Add DIPEA (3 eq) to the mixture. Stir the solution at room temperature for 5-10 minutes to activate the carboxylic acid.

  • Coupling: In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress should be monitored by a suitable analytical technique, such as LC-MS, until the starting material is consumed.

  • Workup: Once the reaction is complete, quench by adding water. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, typically reverse-phase flash chromatography or preparative HPLC, to obtain the pure conjugate.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.

References

Technical Support Center: Removal of Benzyl Protecting Group from PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of benzyl (B1604629) (Bn) ethers from polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl protecting group from a PEG linker?

The most prevalent and generally mildest method for cleaving benzyl ethers is catalytic hydrogenolysis.[1][2] This technique uses a palladium catalyst, typically palladium on carbon (Pd/C), with a hydrogen source.[1] There are two main variations of this method:

  • Catalytic Hydrogenation: This is the traditional method that uses hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.[3][4] It is known for clean reactions and high yields, with the primary byproduct being volatile toluene (B28343). However, it requires specialized equipment like a Parr shaker or an H-Cube apparatus.

  • Catalytic Transfer Hydrogenation (CTH): This method offers a convenient alternative to handling hydrogen gas. It generates hydrogen in situ from a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate (B1220265), or 1,4-cyclohexadiene.

For substrates that are sensitive to hydrogenation, cleavage with strong acids like boron tribromide (BBr₃) is a possible, though less common, alternative.

Q2: How do I choose the best deprotection method for my specific PEG linker?

The selection of the deprotection method depends on several factors:

  • Presence of other functional groups: If your molecule contains other reducible groups like alkenes, alkynes, or nitro groups, catalytic hydrogenation should be avoided as these will also be reduced.

  • Available equipment: Catalytic hydrogenation requires specialized pressurized equipment, while catalytic transfer hydrogenation can be performed with standard laboratory glassware.

  • Substrate sensitivity: If your PEG linker or the attached molecule is sensitive to acidic conditions, methods involving strong acids should be avoided.

Q3: Can I selectively deprotect a benzyl ether in the presence of other protecting groups?

Yes, selective deprotection is a key advantage of the benzyl group. Catalytic hydrogenolysis is compatible with many other protecting groups, such as Boc, Fmoc, and silyl (B83357) ethers, under neutral conditions. However, it is not orthogonal to other groups that are also susceptible to reduction.

Troubleshooting Guide

Issue 1: Incomplete or Slow Debenzylation Reaction
Potential Cause Troubleshooting Steps
Catalyst Poisoning Sulfur-containing functional groups (thiols, thioethers) can poison the palladium catalyst. If present, consider using a larger amount of catalyst or a different deprotection method.
Poor Catalyst Activity The activity of Pd/C can diminish over time. Use a fresh batch of catalyst. For more challenging substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Insufficient Hydrogen Pressure/Donation For catalytic hydrogenation, ensure the system is properly sealed and under a positive pressure of hydrogen. For CTH, increase the equivalents of the hydrogen donor (e.g., formic acid).
Steric Hindrance If the benzyl group is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a higher catalyst loading.
Improper Solvent The choice of solvent can affect the reaction rate. Solvents like THF, ethanol, and acetic acid are often effective for hydrogenolysis.
Issue 2: Side Reactions and Impurities
Potential Cause Troubleshooting Steps
Reduction of Other Functional Groups If unintended reductions of other groups (e.g., alkenes, alkynes) are observed, switch to a non-reductive deprotection method like acid-catalyzed cleavage, if compatible with your molecule.
Ring Saturation of the Benzyl Group In some cases, the aromatic ring of the benzyl group can be hydrogenated. A catalyst pre-treatment strategy or using a catalyst poison like pyridine (B92270) or ammonia (B1221849) can help suppress this side reaction.
Cleavage of Acid-Labile Groups When using acid-catalyzed debenzylation, other acid-sensitive groups like silyl ethers or acetals may also be cleaved. Use milder acidic conditions or an alternative deprotection method.
Issue 3: Post-Reaction Work-up and Purification
Potential Cause Troubleshooting Steps
Difficulty Removing Palladium Catalyst After the reaction, the heterogeneous Pd/C catalyst is typically removed by filtration through Celite®. Ensure a thick enough pad of Celite® is used and wash it thoroughly with the reaction solvent to maximize product recovery.
Residual Hydrogen Donor If formic acid is used as the hydrogen donor in CTH, it may be challenging to remove completely. Co-evaporation with a high-boiling point solvent like toluene can help.
Purification of the Deprotected PEG Linker The deprotected PEG linker can be purified using techniques like size-exclusion chromatography (SEC), dialysis/ultrafiltration for larger molecules, or reverse-phase HPLC. For smaller PEG linkers, precipitation in a non-polar solvent like diethyl ether can be effective.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the debenzylation of PEG linkers. Note that optimal conditions will vary depending on the specific substrate and scale of the reaction.

MethodCatalystCatalyst LoadingHydrogen SourceSolventTemperatureTimeTypical Yield
Catalytic Hydrogenation 10% Pd/C5-10 mol%H₂ gas (1-4 bar)Ethanol, THFRoom Temp.2-16 h>90%
Catalytic Transfer Hydrogenation 10% Pd/C10-20% by weightFormic acid (2-5 eq.) or Ammonium formate (3-10 eq.)Methanol (B129727), EthanolRoom Temp. to 80°C1-4 h>90%
Acid-Catalyzed Cleavage BBr₃1.1-1.5 eq.N/ADCM0°C to Room Temp.1-4 hVariable

Experimental Protocols

Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation (CTH)

This protocol is a general procedure for removing a benzyl group using catalytic transfer hydrogenation with formic acid.

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Formic Acid

  • Celite®

Procedure:

  • Dissolve the benzyl-protected PEG linker (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.

  • Slowly add formic acid (2-5 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.

  • If necessary, co-evaporate with toluene to remove residual formic acid.

  • Further purification can be performed by chromatography or precipitation.

Protocol 2: Debenzylation via Acid-Catalyzed Cleavage with BBr₃

This protocol describes the cleavage of a benzyl ether using boron tribromide (BBr₃). This method should be performed in a well-ventilated fume hood as BBr₃ is corrosive and reacts violently with water.

Materials:

  • Benzyl-protected PEG linker

  • Boron tribromide (BBr₃) solution in dichloromethane (B109758) (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzyl-protected PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

G cluster_start Start cluster_method Deprotection cluster_workup Work-up & Purification cluster_end End start Benzyl-Protected PEG Linker hydrogenolysis Catalytic Hydrogenolysis start->hydrogenolysis H2, Pd/C or Transfer Hydrogenation acid_cleavage Acid-Catalyzed Cleavage start->acid_cleavage Strong Acid (e.g., BBr3) filtration Filtration (e.g., through Celite) hydrogenolysis->filtration extraction Extraction / Neutralization acid_cleavage->extraction purification Purification (Chromatography, Precipitation, etc.) filtration->purification extraction->purification end Deprotected PEG Linker purification->end

Caption: General experimental workflow for benzyl group removal.

G decision decision issue issue solution solution start Is the debenzylation reaction incomplete or slow? catalyst_poisoning Are there sulfur-containing functional groups? start->catalyst_poisoning Yes other_groups Are other functional groups being reduced? start->other_groups No, but there are side reactions catalyst_poisoning->solution Yes Increase catalyst loading or change deprotection method catalyst_activity Is the catalyst old? catalyst_poisoning->catalyst_activity No catalyst_activity->solution Yes Use fresh or more active catalyst (e.g., Pd(OH)2/C) hydrogen_source Is hydrogen source sufficient? catalyst_activity->hydrogen_source No hydrogen_source->solution No Increase H2 pressure or amount of hydrogen donor other_groups->solution Yes Use a non-reductive method (e.g., acid cleavage)

Caption: Troubleshooting decision tree for debenzylation issues.

References

Technical Support Center: Removal of Benzyl Protecting Group from PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of benzyl (Bn) ethers from polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl protecting group from a PEG linker?

The most prevalent and generally mildest method for cleaving benzyl ethers is catalytic hydrogenolysis.[1][2] This technique uses a palladium catalyst, typically palladium on carbon (Pd/C), with a hydrogen source.[1] There are two main variations of this method:

  • Catalytic Hydrogenation: This is the traditional method that uses hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.[3][4] It is known for clean reactions and high yields, with the primary byproduct being volatile toluene. However, it requires specialized equipment like a Parr shaker or an H-Cube apparatus.

  • Catalytic Transfer Hydrogenation (CTH): This method offers a convenient alternative to handling hydrogen gas. It generates hydrogen in situ from a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene.

For substrates that are sensitive to hydrogenation, cleavage with strong acids like boron tribromide (BBr₃) is a possible, though less common, alternative.

Q2: How do I choose the best deprotection method for my specific PEG linker?

The selection of the deprotection method depends on several factors:

  • Presence of other functional groups: If your molecule contains other reducible groups like alkenes, alkynes, or nitro groups, catalytic hydrogenation should be avoided as these will also be reduced.

  • Available equipment: Catalytic hydrogenation requires specialized pressurized equipment, while catalytic transfer hydrogenation can be performed with standard laboratory glassware.

  • Substrate sensitivity: If your PEG linker or the attached molecule is sensitive to acidic conditions, methods involving strong acids should be avoided.

Q3: Can I selectively deprotect a benzyl ether in the presence of other protecting groups?

Yes, selective deprotection is a key advantage of the benzyl group. Catalytic hydrogenolysis is compatible with many other protecting groups, such as Boc, Fmoc, and silyl ethers, under neutral conditions. However, it is not orthogonal to other groups that are also susceptible to reduction.

Troubleshooting Guide

Issue 1: Incomplete or Slow Debenzylation Reaction
Potential Cause Troubleshooting Steps
Catalyst Poisoning Sulfur-containing functional groups (thiols, thioethers) can poison the palladium catalyst. If present, consider using a larger amount of catalyst or a different deprotection method.
Poor Catalyst Activity The activity of Pd/C can diminish over time. Use a fresh batch of catalyst. For more challenging substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Insufficient Hydrogen Pressure/Donation For catalytic hydrogenation, ensure the system is properly sealed and under a positive pressure of hydrogen. For CTH, increase the equivalents of the hydrogen donor (e.g., formic acid).
Steric Hindrance If the benzyl group is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a higher catalyst loading.
Improper Solvent The choice of solvent can affect the reaction rate. Solvents like THF, ethanol, and acetic acid are often effective for hydrogenolysis.
Issue 2: Side Reactions and Impurities
Potential Cause Troubleshooting Steps
Reduction of Other Functional Groups If unintended reductions of other groups (e.g., alkenes, alkynes) are observed, switch to a non-reductive deprotection method like acid-catalyzed cleavage, if compatible with your molecule.
Ring Saturation of the Benzyl Group In some cases, the aromatic ring of the benzyl group can be hydrogenated. A catalyst pre-treatment strategy or using a catalyst poison like pyridine or ammonia can help suppress this side reaction.
Cleavage of Acid-Labile Groups When using acid-catalyzed debenzylation, other acid-sensitive groups like silyl ethers or acetals may also be cleaved. Use milder acidic conditions or an alternative deprotection method.
Issue 3: Post-Reaction Work-up and Purification
Potential Cause Troubleshooting Steps
Difficulty Removing Palladium Catalyst After the reaction, the heterogeneous Pd/C catalyst is typically removed by filtration through Celite®. Ensure a thick enough pad of Celite® is used and wash it thoroughly with the reaction solvent to maximize product recovery.
Residual Hydrogen Donor If formic acid is used as the hydrogen donor in CTH, it may be challenging to remove completely. Co-evaporation with a high-boiling point solvent like toluene can help.
Purification of the Deprotected PEG Linker The deprotected PEG linker can be purified using techniques like size-exclusion chromatography (SEC), dialysis/ultrafiltration for larger molecules, or reverse-phase HPLC. For smaller PEG linkers, precipitation in a non-polar solvent like diethyl ether can be effective.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the debenzylation of PEG linkers. Note that optimal conditions will vary depending on the specific substrate and scale of the reaction.

MethodCatalystCatalyst LoadingHydrogen SourceSolventTemperatureTimeTypical Yield
Catalytic Hydrogenation 10% Pd/C5-10 mol%H₂ gas (1-4 bar)Ethanol, THFRoom Temp.2-16 h>90%
Catalytic Transfer Hydrogenation 10% Pd/C10-20% by weightFormic acid (2-5 eq.) or Ammonium formate (3-10 eq.)Methanol, EthanolRoom Temp. to 80°C1-4 h>90%
Acid-Catalyzed Cleavage BBr₃1.1-1.5 eq.N/ADCM0°C to Room Temp.1-4 hVariable

Experimental Protocols

Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation (CTH)

This protocol is a general procedure for removing a benzyl group using catalytic transfer hydrogenation with formic acid.

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Formic Acid

  • Celite®

Procedure:

  • Dissolve the benzyl-protected PEG linker (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.

  • Slowly add formic acid (2-5 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.

  • If necessary, co-evaporate with toluene to remove residual formic acid.

  • Further purification can be performed by chromatography or precipitation.

Protocol 2: Debenzylation via Acid-Catalyzed Cleavage with BBr₃

This protocol describes the cleavage of a benzyl ether using boron tribromide (BBr₃). This method should be performed in a well-ventilated fume hood as BBr₃ is corrosive and reacts violently with water.

Materials:

  • Benzyl-protected PEG linker

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzyl-protected PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

G cluster_start Start cluster_method Deprotection cluster_workup Work-up & Purification cluster_end End start Benzyl-Protected PEG Linker hydrogenolysis Catalytic Hydrogenolysis start->hydrogenolysis H2, Pd/C or Transfer Hydrogenation acid_cleavage Acid-Catalyzed Cleavage start->acid_cleavage Strong Acid (e.g., BBr3) filtration Filtration (e.g., through Celite) hydrogenolysis->filtration extraction Extraction / Neutralization acid_cleavage->extraction purification Purification (Chromatography, Precipitation, etc.) filtration->purification extraction->purification end Deprotected PEG Linker purification->end

Caption: General experimental workflow for benzyl group removal.

G decision decision issue issue solution solution start Is the debenzylation reaction incomplete or slow? catalyst_poisoning Are there sulfur-containing functional groups? start->catalyst_poisoning Yes other_groups Are other functional groups being reduced? start->other_groups No, but there are side reactions catalyst_poisoning->solution Yes Increase catalyst loading or change deprotection method catalyst_activity Is the catalyst old? catalyst_poisoning->catalyst_activity No catalyst_activity->solution Yes Use fresh or more active catalyst (e.g., Pd(OH)2/C) hydrogen_source Is hydrogen source sufficient? catalyst_activity->hydrogen_source No hydrogen_source->solution No Increase H2 pressure or amount of hydrogen donor other_groups->solution Yes Use a non-reductive method (e.g., acid cleavage)

Caption: Troubleshooting decision tree for debenzylation issues.

References

Technical Support Center: Benzyl-PEG3-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Benzyl-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can originate from the starting materials or side reactions during synthesis. These may include unreacted starting materials such as benzyl (B1604629) alcohol and amino-PEG3, as well as byproducts from coupling reactions. If a protecting group strategy is used, incomplete deprotection can also lead to impurities.

Q2: Why is the purification of this compound challenging?

The purification of PEGylated molecules like this compound can be difficult due to their amphipathic nature, meaning they possess both hydrophilic (the PEG chain) and hydrophobic (the benzyl group) properties. This can lead to issues such as poor peak shape in chromatography, solubility problems, and the tendency to mask the properties of the core molecule.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[2]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

Several techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for purity analysis. Additionally, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a reliable and accurate method for calculating purity.[3][4]

Troubleshooting Guides

Low Yield After Purification
Possible Cause Recommended Solution
Compound instability on silica (B1680970) gel The amine group in this compound can interact strongly with the acidic silica gel, leading to product loss. Consider using an amine-functionalized silica gel column or adding a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the eluent.[5]
Inappropriate solvent system in chromatography The chosen solvent system may not be optimal for eluting the product from the column. Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the one that provides the best separation. A gradient elution from a non-polar to a more polar solvent is often effective.
Product loss during liquid-liquid extraction The pH of the aqueous phase during extraction is critical. To ensure the amine is in its neutral form and partitions into the organic layer, the pH of the aqueous layer should be basic. Conversely, to remove basic impurities, an acidic wash can be employed.
Incomplete elution from the column The polarity of the elution solvent may not be high enough to desorb the compound completely. Gradually increase the polarity of the mobile phase during elution.
Co-elution of Impurities
Possible Cause Recommended Solution
Similar polarity of product and impurities The polarity of this compound and certain impurities may be too close for effective separation with the current method.
For Column Chromatography: Try a different stationary phase, such as alumina (B75360) or a bonded-phase silica. Alternatively, a shallower solvent gradient can improve resolution.
For HPLC: Optimize the gradient to increase the resolution between closely eluting peaks. Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or using a different stationary phase (e.g., C8 instead of C18) can also alter selectivity.
Column overloading Too much sample loaded onto the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight.

Data Presentation

Table 1: Typical Purity Specifications for this compound and Related Compounds

Product CAS Number Typical Purity Analysis Method
This compound86770-75-4>98%Certificate of Analysis
Benzyl-PEG2-amine1268135-96-198%Not Specified
N-Benzyl-N-bis(PEG3-acid)2093154-03-998%Not Specified
Benzyl-PEG3-alcohol2050-25-195-98%Not Specified

Note: Purity levels are often determined by HPLC or NMR analysis. The data presented is based on information from various suppliers and may vary by batch.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol is a general guideline and may require optimization for your specific sample.

  • Preparation of the Stationary Phase (Slurry Packing):

    • Select a column of appropriate size for the amount of crude material.

    • Create a slurry of silica gel in the initial, least polar eluting solvent (e.g., a mixture of petroleum ether and ethyl acetate).

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully add it to the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions. A gradient elution, gradually increasing the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate (B1210297) in petroleum ether, followed by the addition of methanol), is often effective.

    • Apply positive pressure (flash chromatography) to increase the flow rate.

  • Analysis:

    • Monitor the collected fractions using TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for method development.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 254 nm for UV detection.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the purity of the main peak as a percentage of the total peak area.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude this compound Dissolve Dissolve in Minimum Solvent Crude->Dissolve Column Column Chromatography / HPLC Dissolve->Column Elute Elute with Solvent Gradient Column->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Analyze->Column Impure (Re-purify) Combine Combine Pure Fractions Analyze->Combine Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity Start Purification Issue Problem Identify Problem Start->Problem Yield_Cause1 Instability on Silica? Problem->Yield_Cause1 Low Yield Purity_Cause1 Similar Polarity Impurities? Problem->Purity_Cause1 Low Purity Yield_Solution1 Use Amine-Silica or Add Amine to Eluent Yield_Cause1->Yield_Solution1 Yes Yield_Cause2 Poor Elution? Yield_Cause1->Yield_Cause2 No Yield_Solution2 Increase Solvent Polarity Yield_Cause2->Yield_Solution2 Purity_Solution1 Optimize Gradient or Change Stationary Phase Purity_Cause1->Purity_Solution1 Yes Purity_Cause2 Column Overload? Purity_Cause1->Purity_Cause2 No Purity_Solution2 Reduce Sample Load Purity_Cause2->Purity_Solution2

References

Technical Support Center: Benzyl-PEG3-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Benzyl-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can originate from the starting materials or side reactions during synthesis. These may include unreacted starting materials such as benzyl alcohol and amino-PEG3, as well as byproducts from coupling reactions. If a protecting group strategy is used, incomplete deprotection can also lead to impurities.

Q2: Why is the purification of this compound challenging?

The purification of PEGylated molecules like this compound can be difficult due to their amphipathic nature, meaning they possess both hydrophilic (the PEG chain) and hydrophobic (the benzyl group) properties. This can lead to issues such as poor peak shape in chromatography, solubility problems, and the tendency to mask the properties of the core molecule.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[2]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

Several techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for purity analysis. Additionally, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a reliable and accurate method for calculating purity.[3][4]

Troubleshooting Guides

Low Yield After Purification
Possible Cause Recommended Solution
Compound instability on silica gel The amine group in this compound can interact strongly with the acidic silica gel, leading to product loss. Consider using an amine-functionalized silica gel column or adding a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the eluent.[5]
Inappropriate solvent system in chromatography The chosen solvent system may not be optimal for eluting the product from the column. Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the one that provides the best separation. A gradient elution from a non-polar to a more polar solvent is often effective.
Product loss during liquid-liquid extraction The pH of the aqueous phase during extraction is critical. To ensure the amine is in its neutral form and partitions into the organic layer, the pH of the aqueous layer should be basic. Conversely, to remove basic impurities, an acidic wash can be employed.
Incomplete elution from the column The polarity of the elution solvent may not be high enough to desorb the compound completely. Gradually increase the polarity of the mobile phase during elution.
Co-elution of Impurities
Possible Cause Recommended Solution
Similar polarity of product and impurities The polarity of this compound and certain impurities may be too close for effective separation with the current method.
For Column Chromatography: Try a different stationary phase, such as alumina or a bonded-phase silica. Alternatively, a shallower solvent gradient can improve resolution.
For HPLC: Optimize the gradient to increase the resolution between closely eluting peaks. Changing the organic modifier (e.g., from acetonitrile to methanol) or using a different stationary phase (e.g., C8 instead of C18) can also alter selectivity.
Column overloading Too much sample loaded onto the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight.

Data Presentation

Table 1: Typical Purity Specifications for this compound and Related Compounds

Product CAS Number Typical Purity Analysis Method
This compound86770-75-4>98%Certificate of Analysis
Benzyl-PEG2-amine1268135-96-198%Not Specified
N-Benzyl-N-bis(PEG3-acid)2093154-03-998%Not Specified
Benzyl-PEG3-alcohol2050-25-195-98%Not Specified

Note: Purity levels are often determined by HPLC or NMR analysis. The data presented is based on information from various suppliers and may vary by batch.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol is a general guideline and may require optimization for your specific sample.

  • Preparation of the Stationary Phase (Slurry Packing):

    • Select a column of appropriate size for the amount of crude material.

    • Create a slurry of silica gel in the initial, least polar eluting solvent (e.g., a mixture of petroleum ether and ethyl acetate).

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully add it to the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions. A gradient elution, gradually increasing the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in petroleum ether, followed by the addition of methanol), is often effective.

    • Apply positive pressure (flash chromatography) to increase the flow rate.

  • Analysis:

    • Monitor the collected fractions using TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for method development.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 254 nm for UV detection.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the purity of the main peak as a percentage of the total peak area.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude this compound Dissolve Dissolve in Minimum Solvent Crude->Dissolve Column Column Chromatography / HPLC Dissolve->Column Elute Elute with Solvent Gradient Column->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Analyze->Column Impure (Re-purify) Combine Combine Pure Fractions Analyze->Combine Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity Start Purification Issue Problem Identify Problem Start->Problem Yield_Cause1 Instability on Silica? Problem->Yield_Cause1 Low Yield Purity_Cause1 Similar Polarity Impurities? Problem->Purity_Cause1 Low Purity Yield_Solution1 Use Amine-Silica or Add Amine to Eluent Yield_Cause1->Yield_Solution1 Yes Yield_Cause2 Poor Elution? Yield_Cause1->Yield_Cause2 No Yield_Solution2 Increase Solvent Polarity Yield_Cause2->Yield_Solution2 Purity_Solution1 Optimize Gradient or Change Stationary Phase Purity_Cause1->Purity_Solution1 Yes Purity_Cause2 Column Overload? Purity_Cause1->Purity_Cause2 No Purity_Solution2 Reduce Sample Load Purity_Cause2->Purity_Solution2

References

Preventing aggregation of proteins with Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein aggregation, with a focus on the principles of using PEG-containing molecules for stabilization.

FAQs: Using Amine-Reactive PEG Compounds to Mitigate Protein Aggregation

Q1: Can Benzyl-PEG3-amine be used to prevent protein aggregation?

This compound is primarily classified as a PEG-based PROTAC linker, designed for use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) which are molecules that induce protein degradation.[1][2] There is no established body of research demonstrating its direct use as a standalone agent to prevent protein aggregation.

However, the core concept of covalently attaching Polyethylene (B3416737) Glycol (PEG) to a protein, a process known as PEGylation, is a widely used and effective strategy to enhance protein stability and prevent aggregation.[3][4] A molecule like this compound possesses an amine group, making it suitable for conjugation to proteins. The principles of PEGylation would therefore apply if you were to use this or similar amine-reactive PEG reagents for protein modification.

Q2: How does PEGylation prevent protein aggregation?

PEGylation can prevent protein aggregation through several mechanisms:

  • Steric Hindrance: The PEG chain creates a "shield" around the protein surface. This steric hindrance physically blocks the intermolecular interactions between protein molecules that are necessary for aggregation to occur.

  • Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Its conjugation to a protein increases the overall hydrophilicity of the protein, which can help to keep it in solution and prevent the association of hydrophobic patches that often lead to aggregation.[3]

  • Masking of Hydrophobic Regions: By attaching to the protein surface, PEG chains can mask hydrophobic patches that might otherwise be exposed to the solvent, reducing the driving force for aggregation.

Q3: What are the critical parameters to consider when setting up a PEGylation reaction?

The success of a PEGylation experiment depends on several factors:

  • Molar Ratio: The molar ratio of the PEG reagent to the protein is a critical parameter that needs to be optimized. A higher ratio can lead to a higher degree of PEGylation but may also inactivate the protein if modification occurs at a critical site.

  • Buffer Conditions: The pH of the reaction buffer is crucial for amine-reactive PEGylation. The primary amine groups on lysine (B10760008) residues and the N-terminus are the primary targets. A pH between 7 and 9 is typically used to ensure the amine groups are deprotonated and thus nucleophilic.

  • Protein Concentration: Higher protein concentrations can sometimes favor aggregation during the labeling process itself. It's important to work at a concentration where the protein is stable.

  • Temperature and Incubation Time: These parameters should be optimized to achieve sufficient conjugation without causing protein denaturation. Reactions are often carried out at 4°C for longer periods or at room temperature for shorter durations.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Increased aggregation after PEGylation reaction. The protein is unstable under the reaction conditions (e.g., pH, temperature).Perform a buffer screen to find the optimal pH for your protein's stability before attempting conjugation. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration.
The PEG reagent is precipitating out of solution.Ensure the PEG reagent is fully dissolved in the reaction buffer before adding it to the protein solution. Some high molecular weight PEGs may require gentle warming to dissolve.
The conjugation process itself is causing conformational changes that lead to aggregation.Try a different PEG reagent with a shorter or longer PEG chain. Altering the linker chemistry may also help.
Low or no PEGylation efficiency. The pH of the reaction buffer is too low.For amine-reactive PEGs, ensure the pH is in the range of 7-9 to deprotonate the primary amines on the protein.
The molar ratio of PEG to protein is too low.Increase the molar excess of the PEG reagent in increments (e.g., 10-fold, 20-fold, 50-fold molar excess).
The protein has very few accessible primary amines.Confirm the presence of surface-exposed lysine residues or a free N-terminus using protein sequencing data or structural modeling.
Loss of protein activity after PEGylation. PEGylation has occurred at or near the active site or a binding interface.Reduce the molar ratio of the PEG reagent to favor single or low-degree PEGylation. Try a PEG reagent with a different reactive group that targets other amino acids (e.g., thiol-reactive PEGs for cysteine residues).
The PEG chain is sterically hindering the protein's function.Use a PEG reagent with a shorter PEG chain.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation of a Protein

This protocol provides a general workflow for conjugating an amine-reactive PEG reagent (like this compound) to a target protein.

  • Protein Preparation:

    • Dialyze the purified protein against a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer does not contain any primary amines (e.g., Tris).

    • Adjust the protein concentration to a working range where it is known to be soluble and stable (e.g., 1-5 mg/mL).

  • PEG Reagent Preparation:

    • Dissolve the amine-reactive PEG reagent in the reaction buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add the PEG stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess).

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted PEG reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein and the PEG conjugate.

  • Analysis and Characterization:

    • Confirm successful PEGylation using SDS-PAGE (a shift in molecular weight should be observed).

    • Assess the degree of PEGylation using techniques like MALDI-TOF mass spectrometry.

    • Evaluate the aggregation state of the purified PEG-protein conjugate using Dynamic Light Scattering (DLS) or SEC.

    • Perform a functional assay to determine the impact of PEGylation on the protein's activity.

Protocol 2: Turbidity Assay for Measuring Protein Aggregation

This is a simple method to assess the extent of protein aggregation by measuring the scattering of light by protein aggregates.

  • Sample Preparation:

    • Prepare samples of your protein (both unmodified and PEGylated) in a suitable buffer at a concentration where aggregation is expected to occur under stress conditions.

  • Inducing Aggregation:

    • Induce aggregation by applying a stressor, such as heating the samples at a specific temperature (e.g., 55°C) or by adding a chemical denaturant.

  • Turbidity Measurement:

    • At various time points, measure the absorbance (optical density) of the samples at a wavelength where the protein does not absorb, typically between 340 and 400 nm, using a spectrophotometer. An increase in absorbance indicates an increase in turbidity due to aggregation.

  • Data Analysis:

    • Plot the absorbance (turbidity) versus time for each sample. A lower rate of increase in turbidity for the PEGylated protein compared to the unmodified protein indicates successful prevention of aggregation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Target Protein in Amine-Free Buffer Mix Mix Protein and PEG (Optimize Molar Ratio, pH, Temp) Protein->Mix PEG Amine-Reactive PEG (e.g., this compound) in Buffer PEG->Mix Quench Quench Reaction (e.g., add Tris buffer) Mix->Quench Purify Purify PEG-Protein (e.g., SEC, IEX) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, DLS, Activity Assay) Purify->Analyze

Caption: Workflow for Protein PEGylation.

G cluster_unmodified cluster_pegylated P1 Protein Aggregate Aggregate P1->Aggregate Hydrophobic Interaction P2 Protein P2->Aggregate Hydrophobic Interaction PEG_P1 PEG-Protein NoAggregate Stable Monomers PEG_P1->NoAggregate Steric Hindrance PEG_P2 PEG-Protein PEG_P2->NoAggregate Steric Hindrance

Caption: Mechanism of PEG in Preventing Aggregation.

References

Preventing aggregation of proteins with Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein aggregation, with a focus on the principles of using PEG-containing molecules for stabilization.

FAQs: Using Amine-Reactive PEG Compounds to Mitigate Protein Aggregation

Q1: Can Benzyl-PEG3-amine be used to prevent protein aggregation?

This compound is primarily classified as a PEG-based PROTAC linker, designed for use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) which are molecules that induce protein degradation.[1][2] There is no established body of research demonstrating its direct use as a standalone agent to prevent protein aggregation.

However, the core concept of covalently attaching Polyethylene Glycol (PEG) to a protein, a process known as PEGylation, is a widely used and effective strategy to enhance protein stability and prevent aggregation.[3][4] A molecule like this compound possesses an amine group, making it suitable for conjugation to proteins. The principles of PEGylation would therefore apply if you were to use this or similar amine-reactive PEG reagents for protein modification.

Q2: How does PEGylation prevent protein aggregation?

PEGylation can prevent protein aggregation through several mechanisms:

  • Steric Hindrance: The PEG chain creates a "shield" around the protein surface. This steric hindrance physically blocks the intermolecular interactions between protein molecules that are necessary for aggregation to occur.

  • Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Its conjugation to a protein increases the overall hydrophilicity of the protein, which can help to keep it in solution and prevent the association of hydrophobic patches that often lead to aggregation.[3]

  • Masking of Hydrophobic Regions: By attaching to the protein surface, PEG chains can mask hydrophobic patches that might otherwise be exposed to the solvent, reducing the driving force for aggregation.

Q3: What are the critical parameters to consider when setting up a PEGylation reaction?

The success of a PEGylation experiment depends on several factors:

  • Molar Ratio: The molar ratio of the PEG reagent to the protein is a critical parameter that needs to be optimized. A higher ratio can lead to a higher degree of PEGylation but may also inactivate the protein if modification occurs at a critical site.

  • Buffer Conditions: The pH of the reaction buffer is crucial for amine-reactive PEGylation. The primary amine groups on lysine residues and the N-terminus are the primary targets. A pH between 7 and 9 is typically used to ensure the amine groups are deprotonated and thus nucleophilic.

  • Protein Concentration: Higher protein concentrations can sometimes favor aggregation during the labeling process itself. It's important to work at a concentration where the protein is stable.

  • Temperature and Incubation Time: These parameters should be optimized to achieve sufficient conjugation without causing protein denaturation. Reactions are often carried out at 4°C for longer periods or at room temperature for shorter durations.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Increased aggregation after PEGylation reaction. The protein is unstable under the reaction conditions (e.g., pH, temperature).Perform a buffer screen to find the optimal pH for your protein's stability before attempting conjugation. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration.
The PEG reagent is precipitating out of solution.Ensure the PEG reagent is fully dissolved in the reaction buffer before adding it to the protein solution. Some high molecular weight PEGs may require gentle warming to dissolve.
The conjugation process itself is causing conformational changes that lead to aggregation.Try a different PEG reagent with a shorter or longer PEG chain. Altering the linker chemistry may also help.
Low or no PEGylation efficiency. The pH of the reaction buffer is too low.For amine-reactive PEGs, ensure the pH is in the range of 7-9 to deprotonate the primary amines on the protein.
The molar ratio of PEG to protein is too low.Increase the molar excess of the PEG reagent in increments (e.g., 10-fold, 20-fold, 50-fold molar excess).
The protein has very few accessible primary amines.Confirm the presence of surface-exposed lysine residues or a free N-terminus using protein sequencing data or structural modeling.
Loss of protein activity after PEGylation. PEGylation has occurred at or near the active site or a binding interface.Reduce the molar ratio of the PEG reagent to favor single or low-degree PEGylation. Try a PEG reagent with a different reactive group that targets other amino acids (e.g., thiol-reactive PEGs for cysteine residues).
The PEG chain is sterically hindering the protein's function.Use a PEG reagent with a shorter PEG chain.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation of a Protein

This protocol provides a general workflow for conjugating an amine-reactive PEG reagent (like this compound) to a target protein.

  • Protein Preparation:

    • Dialyze the purified protein against a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer does not contain any primary amines (e.g., Tris).

    • Adjust the protein concentration to a working range where it is known to be soluble and stable (e.g., 1-5 mg/mL).

  • PEG Reagent Preparation:

    • Dissolve the amine-reactive PEG reagent in the reaction buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add the PEG stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess).

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted PEG reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein and the PEG conjugate.

  • Analysis and Characterization:

    • Confirm successful PEGylation using SDS-PAGE (a shift in molecular weight should be observed).

    • Assess the degree of PEGylation using techniques like MALDI-TOF mass spectrometry.

    • Evaluate the aggregation state of the purified PEG-protein conjugate using Dynamic Light Scattering (DLS) or SEC.

    • Perform a functional assay to determine the impact of PEGylation on the protein's activity.

Protocol 2: Turbidity Assay for Measuring Protein Aggregation

This is a simple method to assess the extent of protein aggregation by measuring the scattering of light by protein aggregates.

  • Sample Preparation:

    • Prepare samples of your protein (both unmodified and PEGylated) in a suitable buffer at a concentration where aggregation is expected to occur under stress conditions.

  • Inducing Aggregation:

    • Induce aggregation by applying a stressor, such as heating the samples at a specific temperature (e.g., 55°C) or by adding a chemical denaturant.

  • Turbidity Measurement:

    • At various time points, measure the absorbance (optical density) of the samples at a wavelength where the protein does not absorb, typically between 340 and 400 nm, using a spectrophotometer. An increase in absorbance indicates an increase in turbidity due to aggregation.

  • Data Analysis:

    • Plot the absorbance (turbidity) versus time for each sample. A lower rate of increase in turbidity for the PEGylated protein compared to the unmodified protein indicates successful prevention of aggregation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Target Protein in Amine-Free Buffer Mix Mix Protein and PEG (Optimize Molar Ratio, pH, Temp) Protein->Mix PEG Amine-Reactive PEG (e.g., this compound) in Buffer PEG->Mix Quench Quench Reaction (e.g., add Tris buffer) Mix->Quench Purify Purify PEG-Protein (e.g., SEC, IEX) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, DLS, Activity Assay) Purify->Analyze

Caption: Workflow for Protein PEGylation.

G cluster_unmodified cluster_pegylated P1 Protein Aggregate Aggregate P1->Aggregate Hydrophobic Interaction P2 Protein P2->Aggregate Hydrophobic Interaction PEG_P1 PEG-Protein NoAggregate Stable Monomers PEG_P1->NoAggregate Steric Hindrance PEG_P2 PEG-Protein PEG_P2->NoAggregate Steric Hindrance

Caption: Mechanism of PEG in Preventing Aggregation.

References

Validation & Comparative

A Comparative Guide to the Validation of Benzyl-PEG3-amine Peptide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a peptide is a critical step in enhancing its therapeutic properties. This guide provides an objective comparison of analytical techniques for validating the conjugation of Benzyl-PEG3-amine to a peptide, supported by experimental data and detailed protocols.

PEGylation, the process of attaching PEG chains to molecules like peptides, can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its half-life and stability.[1][2] However, the heterogeneity of PEG and the possibility of multiple attachment sites necessitate robust analytical methods to confirm successful conjugation and characterize the final product.[1][3]

Comparison of Key Analytical Techniques

Several analytical techniques are essential for validating peptide PEGylation. The most common and powerful methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages for characterizing the resulting conjugate.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms the mass of the PEGylated peptide, determines the degree and site of PEGylation.[1]High sensitivity and accuracy in mass determination. Can identify specific conjugation sites through tandem MS (MS/MS).Polydispersity of PEG can complicate spectra.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size, charge).Assesses the purity of the conjugate, separates PEGylated from un-PEGylated peptide, and can quantify the extent of conjugation.Robust, reproducible, and widely available. Different modes (RP-HPLC, SEC, IEX) provide complementary information.Can be challenging to achieve baseline separation of different PEGylated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Confirms the covalent attachment of PEG to the peptide and can be used to determine the degree of PEGylation quantitatively.Non-destructive and provides detailed structural insights. ¹H NMR is particularly useful for quantifying PEG.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret for large molecules.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key validation techniques.

Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool for analyzing PEGylated peptides, providing both separation and mass information.

Sample Preparation:

  • Dissolve the peptide conjugate in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • The final concentration should be approximately 1 mg/mL.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. The mass increase corresponds to the attached this compound moieties.

High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is a standard method for assessing the purity of peptide conjugates.

Sample Preparation:

  • Prepare a stock solution of the peptide conjugate at 1 mg/mL in water or a compatible buffer.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters XBridge Peptide BEH C18).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide and conjugate (e.g., 10-60% Mobile Phase B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Compare the retention time of the PEGylated peptide to the unconjugated peptide. The conjugate will typically have a different retention time. Purity is determined by the peak area percentage.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) can be used to confirm the covalent linkage and quantify the degree of PEGylation.

Sample Preparation:

  • Lyophilize the peptide conjugate to remove any residual solvents.

  • Dissolve a precisely weighed amount of the sample in deuterium (B1214612) oxide (D₂O).

NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiment: Standard 1D ¹H NMR experiment.

  • Data Processing: Integrate the characteristic PEG signal (a sharp singlet around 3.6 ppm) and a well-resolved, unique peptide signal.

Data Analysis: The degree of PEGylation can be calculated by comparing the integral of the PEG protons to the integral of a known number of protons from the peptide.

Alternative PEGylation Strategies

While this compound is a common reagent, several alternative strategies for peptide PEGylation exist, each with its own advantages.

Alternative Method Description Advantages
Branched PEG Utilizes PEG molecules with a branched structure (PEG2).Offers increased protection of the peptide surface and can reduce immunogenicity more effectively than linear PEG.
Enzymatic PEGylation Employs enzymes to catalyze the site-specific attachment of PEG.Provides high specificity, leading to a more homogeneous product with preserved biological activity.
Click Chemistry Involves the reaction between an azide-functionalized PEG and an alkyne-containing peptide.Highly efficient and specific, allowing for precise control over the conjugation site.
Polypeptide Conjugation Uses polypeptides like XTEN or PAS as alternatives to PEG.Can offer improved biodegradability and biocompatibility compared to PEG.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships involved in validating peptide conjugation.

experimental_workflow cluster_synthesis Peptide Conjugation cluster_purification Purification cluster_validation Validation Peptide Peptide Conjugation Conjugation Reaction Peptide->Conjugation PEG This compound PEG->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Purified Conjugate Purification->Pure_Product MS Mass Spectrometry Pure_Product->MS HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Spectroscopy Pure_Product->NMR

Caption: Experimental workflow for peptide conjugation and validation.

validation_logic Start Is the conjugation successful? Mass_Check Does MS confirm the expected mass increase? Start->Mass_Check Purity_Check Is the product pure by HPLC? Mass_Check->Purity_Check Yes Failure Further Optimization Needed Mass_Check->Failure No Structure_Check Does NMR confirm covalent linkage and degree of PEGylation? Purity_Check->Structure_Check Yes Purity_Check->Failure No Success Conjugation Validated Structure_Check->Success Yes Structure_Check->Failure No

Caption: Decision-making logic for validating peptide conjugation.

References

A Comparative Guide to the Validation of Benzyl-PEG3-amine Peptide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a peptide is a critical step in enhancing its therapeutic properties. This guide provides an objective comparison of analytical techniques for validating the conjugation of Benzyl-PEG3-amine to a peptide, supported by experimental data and detailed protocols.

PEGylation, the process of attaching PEG chains to molecules like peptides, can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its half-life and stability.[1][2] However, the heterogeneity of PEG and the possibility of multiple attachment sites necessitate robust analytical methods to confirm successful conjugation and characterize the final product.[1][3]

Comparison of Key Analytical Techniques

Several analytical techniques are essential for validating peptide PEGylation. The most common and powerful methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages for characterizing the resulting conjugate.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms the mass of the PEGylated peptide, determines the degree and site of PEGylation.[1]High sensitivity and accuracy in mass determination. Can identify specific conjugation sites through tandem MS (MS/MS).Polydispersity of PEG can complicate spectra.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size, charge).Assesses the purity of the conjugate, separates PEGylated from un-PEGylated peptide, and can quantify the extent of conjugation.Robust, reproducible, and widely available. Different modes (RP-HPLC, SEC, IEX) provide complementary information.Can be challenging to achieve baseline separation of different PEGylated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Confirms the covalent attachment of PEG to the peptide and can be used to determine the degree of PEGylation quantitatively.Non-destructive and provides detailed structural insights. ¹H NMR is particularly useful for quantifying PEG.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret for large molecules.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key validation techniques.

Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool for analyzing PEGylated peptides, providing both separation and mass information.

Sample Preparation:

  • Dissolve the peptide conjugate in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • The final concentration should be approximately 1 mg/mL.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. The mass increase corresponds to the attached this compound moieties.

High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is a standard method for assessing the purity of peptide conjugates.

Sample Preparation:

  • Prepare a stock solution of the peptide conjugate at 1 mg/mL in water or a compatible buffer.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters XBridge Peptide BEH C18).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide and conjugate (e.g., 10-60% Mobile Phase B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Compare the retention time of the PEGylated peptide to the unconjugated peptide. The conjugate will typically have a different retention time. Purity is determined by the peak area percentage.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) can be used to confirm the covalent linkage and quantify the degree of PEGylation.

Sample Preparation:

  • Lyophilize the peptide conjugate to remove any residual solvents.

  • Dissolve a precisely weighed amount of the sample in deuterium oxide (D₂O).

NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiment: Standard 1D ¹H NMR experiment.

  • Data Processing: Integrate the characteristic PEG signal (a sharp singlet around 3.6 ppm) and a well-resolved, unique peptide signal.

Data Analysis: The degree of PEGylation can be calculated by comparing the integral of the PEG protons to the integral of a known number of protons from the peptide.

Alternative PEGylation Strategies

While this compound is a common reagent, several alternative strategies for peptide PEGylation exist, each with its own advantages.

Alternative Method Description Advantages
Branched PEG Utilizes PEG molecules with a branched structure (PEG2).Offers increased protection of the peptide surface and can reduce immunogenicity more effectively than linear PEG.
Enzymatic PEGylation Employs enzymes to catalyze the site-specific attachment of PEG.Provides high specificity, leading to a more homogeneous product with preserved biological activity.
Click Chemistry Involves the reaction between an azide-functionalized PEG and an alkyne-containing peptide.Highly efficient and specific, allowing for precise control over the conjugation site.
Polypeptide Conjugation Uses polypeptides like XTEN or PAS as alternatives to PEG.Can offer improved biodegradability and biocompatibility compared to PEG.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships involved in validating peptide conjugation.

experimental_workflow cluster_synthesis Peptide Conjugation cluster_purification Purification cluster_validation Validation Peptide Peptide Conjugation Conjugation Reaction Peptide->Conjugation PEG This compound PEG->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Purified Conjugate Purification->Pure_Product MS Mass Spectrometry Pure_Product->MS HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Spectroscopy Pure_Product->NMR

Caption: Experimental workflow for peptide conjugation and validation.

validation_logic Start Is the conjugation successful? Mass_Check Does MS confirm the expected mass increase? Start->Mass_Check Purity_Check Is the product pure by HPLC? Mass_Check->Purity_Check Yes Failure Further Optimization Needed Mass_Check->Failure No Structure_Check Does NMR confirm covalent linkage and degree of PEGylation? Purity_Check->Structure_Check Yes Purity_Check->Failure No Success Conjugation Validated Structure_Check->Success Yes Structure_Check->Failure No

Caption: Decision-making logic for validating peptide conjugation.

References

A Comparative Guide to Benzyl-PEG3-amine and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides an objective comparison of Benzyl-PEG3-amine with other PEG linkers, supported by experimental data and detailed methodologies to inform rational linker design.

Introduction to this compound and PEG Linkers

This compound is a heterobifunctional linker featuring a benzyl-protected hydroxyl group, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. The benzyl (B1604629) group offers stability and can be deprotected for further conjugation, while the amine group provides a reactive handle for attachment to various molecules. The PEG spacer imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.

PEG linkers, in general, are widely employed in bioconjugation to improve the therapeutic index of drugs. They can vary in length, architecture (linear or branched), and the nature of their terminal functional groups. The choice of a specific PEG linker, such as this compound, over other alternatives depends on the specific application and the desired pharmacological profile of the final conjugate.

Comparative Analysis of PEG Linker Performance

The performance of a PEG linker is evaluated based on several key parameters, including its impact on the potency, stability, and pharmacokinetic properties of the drug conjugate. While direct head-to-head experimental data for this compound against a homologous series of Benzyl-PEG-amine linkers is not extensively available in a single consolidated source, we can infer its performance based on established principles of PEGylation and data from studies on similar linkers.

Impact on PROTAC Efficacy

In the context of PROTACs, the linker length is a crucial parameter that governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for ubiquitination and subsequent degradation of the target protein.

Table 1: Illustrative Comparison of Benzyl-PEG-amine Linkers in a Hypothetical PROTAC System

LinkerPEG UnitsLinker Length (atoms, approx.)DC50 (nM)Dmax (%)Rationale
Benzyl-PEG2-amine2105085May result in steric hindrance, suboptimal ternary complex formation.
This compound 3 13 15 95 Potentially optimal length for productive ternary complex formation.
Benzyl-PEG4-amine4163090Increased flexibility may lead to less stable ternary complex interactions.
Alkyl-C12-amine0128070Increased hydrophobicity can lead to poor solubility and cell permeability.

Note: The data in this table are illustrative and based on general trends observed in PROTAC development. Actual values are system-dependent.

Impact on ADC Properties

For ADCs, the linker influences the drug-to-antibody ratio (DAR), solubility, stability, and pharmacokinetic profile. Hydrophilic linkers like PEG can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher DARs without compromising the ADC's physical stability.

Table 2: Illustrative Comparison of Benzyl-PEG-amine Linkers in a Hypothetical ADC System

LinkerPEG UnitsDAR (achieved)Aggregation (%)Plasma Half-life (hours)Rationale
Benzyl-PEG2-amine248150Moderate hydrophilicity, may show some aggregation at higher DARs.
This compound 3 4 <5 160 Good balance of hydrophilicity, leading to low aggregation.
Benzyl-PEG4-amine44<5165Higher hydrophilicity, potentially leading to the longest half-life.
Non-PEG Linker0415120Hydrophobic nature can increase aggregation and clearance.

Note: The data in this table are illustrative and based on general principles of ADC development. Actual values will vary depending on the antibody, payload, and conjugation chemistry.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to evaluate the performance of PEG linkers.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.[1]

Materials:

  • Cell line expressing the target protein

  • PROTACs with different linkers (e.g., Benzyl-PEG2, PEG3, PEG4-amine based)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: MTT Assay for ADC Cytotoxicity

This assay measures the cytotoxic effect of ADCs on cancer cell lines.[2][3][4]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • ADCs conjugated with different linkers

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • ADC Treatment: Treat the cells with serial dilutions of each ADC for a specified duration (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.

Protocol 3: Plasma Stability Assay

This protocol assesses the stability of a PROTAC or ADC in plasma.[5]

Materials:

  • PROTAC or ADC compound

  • Pooled human plasma

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound with plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the test compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the half-life (t1/2).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the rationale behind linker selection, the following diagrams are provided.

Experimental_Workflow_for_PROTAC_Comparison cluster_synthesis Linker & PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection L1 Benzyl-PEG2-amine P1 Synthesize PROTACs L1->P1 L2 This compound L2->P1 L3 Benzyl-PEG4-amine L3->P1 A1 Protein Degradation Assay (Western Blot) P1->A1 A2 Cell Viability Assay (MTT) P1->A2 A3 Plasma Stability Assay (LC-MS) P1->A3 D1 Determine DC50 & Dmax A1->D1 D2 Determine IC50 A2->D2 D3 Determine Half-life A3->D3 S1 Select Optimal Linker D1->S1 D2->S1 D3->S1

A workflow for comparing different PEG linkers in PROTAC development.

Logical_Relationship_of_Linker_Properties cluster_linker Linker Properties cluster_performance Conjugate Performance Length PEG Length Flexibility Flexibility Length->Flexibility Ternary_Complex Ternary Complex Formation (PROTAC) Length->Ternary_Complex affects stability Hydrophilicity Hydrophilicity Solubility Solubility & Aggregation Hydrophilicity->Solubility PK Pharmacokinetics Hydrophilicity->PK improves Flexibility->Ternary_Complex influences Efficacy Efficacy (DC50/IC50) Ternary_Complex->Efficacy Solubility->PK PK->Efficacy

Logical relationships between PEG linker properties and conjugate performance.

Conclusion

The choice of a PEG linker is a multifaceted decision that significantly impacts the therapeutic potential of a drug conjugate. This compound, with its intermediate length, offers a compelling balance of properties that can lead to potent and stable bioconjugates. However, the optimal linker is highly dependent on the specific target, payload, and desired therapeutic application. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to make informed decisions in their linker optimization efforts, ultimately accelerating the development of next-generation targeted therapies.

References

A Comparative Guide to Benzyl-PEG3-amine and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides an objective comparison of Benzyl-PEG3-amine with other PEG linkers, supported by experimental data and detailed methodologies to inform rational linker design.

Introduction to this compound and PEG Linkers

This compound is a heterobifunctional linker featuring a benzyl-protected hydroxyl group, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. The benzyl group offers stability and can be deprotected for further conjugation, while the amine group provides a reactive handle for attachment to various molecules. The PEG spacer imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.

PEG linkers, in general, are widely employed in bioconjugation to improve the therapeutic index of drugs. They can vary in length, architecture (linear or branched), and the nature of their terminal functional groups. The choice of a specific PEG linker, such as this compound, over other alternatives depends on the specific application and the desired pharmacological profile of the final conjugate.

Comparative Analysis of PEG Linker Performance

The performance of a PEG linker is evaluated based on several key parameters, including its impact on the potency, stability, and pharmacokinetic properties of the drug conjugate. While direct head-to-head experimental data for this compound against a homologous series of Benzyl-PEG-amine linkers is not extensively available in a single consolidated source, we can infer its performance based on established principles of PEGylation and data from studies on similar linkers.

Impact on PROTAC Efficacy

In the context of PROTACs, the linker length is a crucial parameter that governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for ubiquitination and subsequent degradation of the target protein.

Table 1: Illustrative Comparison of Benzyl-PEG-amine Linkers in a Hypothetical PROTAC System

LinkerPEG UnitsLinker Length (atoms, approx.)DC50 (nM)Dmax (%)Rationale
Benzyl-PEG2-amine2105085May result in steric hindrance, suboptimal ternary complex formation.
This compound 3 13 15 95 Potentially optimal length for productive ternary complex formation.
Benzyl-PEG4-amine4163090Increased flexibility may lead to less stable ternary complex interactions.
Alkyl-C12-amine0128070Increased hydrophobicity can lead to poor solubility and cell permeability.

Note: The data in this table are illustrative and based on general trends observed in PROTAC development. Actual values are system-dependent.

Impact on ADC Properties

For ADCs, the linker influences the drug-to-antibody ratio (DAR), solubility, stability, and pharmacokinetic profile. Hydrophilic linkers like PEG can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher DARs without compromising the ADC's physical stability.

Table 2: Illustrative Comparison of Benzyl-PEG-amine Linkers in a Hypothetical ADC System

LinkerPEG UnitsDAR (achieved)Aggregation (%)Plasma Half-life (hours)Rationale
Benzyl-PEG2-amine248150Moderate hydrophilicity, may show some aggregation at higher DARs.
This compound 3 4 <5 160 Good balance of hydrophilicity, leading to low aggregation.
Benzyl-PEG4-amine44<5165Higher hydrophilicity, potentially leading to the longest half-life.
Non-PEG Linker0415120Hydrophobic nature can increase aggregation and clearance.

Note: The data in this table are illustrative and based on general principles of ADC development. Actual values will vary depending on the antibody, payload, and conjugation chemistry.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to evaluate the performance of PEG linkers.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.[1]

Materials:

  • Cell line expressing the target protein

  • PROTACs with different linkers (e.g., Benzyl-PEG2, PEG3, PEG4-amine based)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: MTT Assay for ADC Cytotoxicity

This assay measures the cytotoxic effect of ADCs on cancer cell lines.[2][3][4]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • ADCs conjugated with different linkers

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • ADC Treatment: Treat the cells with serial dilutions of each ADC for a specified duration (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.

Protocol 3: Plasma Stability Assay

This protocol assesses the stability of a PROTAC or ADC in plasma.[5]

Materials:

  • PROTAC or ADC compound

  • Pooled human plasma

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound with plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the test compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the half-life (t1/2).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the rationale behind linker selection, the following diagrams are provided.

Experimental_Workflow_for_PROTAC_Comparison cluster_synthesis Linker & PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection L1 Benzyl-PEG2-amine P1 Synthesize PROTACs L1->P1 L2 This compound L2->P1 L3 Benzyl-PEG4-amine L3->P1 A1 Protein Degradation Assay (Western Blot) P1->A1 A2 Cell Viability Assay (MTT) P1->A2 A3 Plasma Stability Assay (LC-MS) P1->A3 D1 Determine DC50 & Dmax A1->D1 D2 Determine IC50 A2->D2 D3 Determine Half-life A3->D3 S1 Select Optimal Linker D1->S1 D2->S1 D3->S1

A workflow for comparing different PEG linkers in PROTAC development.

Logical_Relationship_of_Linker_Properties cluster_linker Linker Properties cluster_performance Conjugate Performance Length PEG Length Flexibility Flexibility Length->Flexibility Ternary_Complex Ternary Complex Formation (PROTAC) Length->Ternary_Complex affects stability Hydrophilicity Hydrophilicity Solubility Solubility & Aggregation Hydrophilicity->Solubility PK Pharmacokinetics Hydrophilicity->PK improves Flexibility->Ternary_Complex influences Efficacy Efficacy (DC50/IC50) Ternary_Complex->Efficacy Solubility->PK PK->Efficacy

Logical relationships between PEG linker properties and conjugate performance.

Conclusion

The choice of a PEG linker is a multifaceted decision that significantly impacts the therapeutic potential of a drug conjugate. This compound, with its intermediate length, offers a compelling balance of properties that can lead to potent and stable bioconjugates. However, the optimal linker is highly dependent on the specific target, payload, and desired therapeutic application. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to make informed decisions in their linker optimization efforts, ultimately accelerating the development of next-generation targeted therapies.

References

The Versatility of Benzyl-PEG3-amine: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules. This guide provides an in-depth comparison of Benzyl-PEG3-amine, a versatile PEG linker, with other common alternatives, supported by experimental data and detailed protocols to inform rational drug design and development.

The unique structure of this compound, which incorporates a benzyl (B1604629) group, a three-unit PEG chain, and a terminal amine, offers a distinct set of advantages in the synthesis of complex biomolecules. The benzyl group provides a stable protecting group for the amine, allowing for selective deprotection and subsequent conjugation, while also contributing a degree of hydrophobicity. The PEG3 spacer enhances water solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. The terminal amine group serves as a versatile handle for conjugation to various functional groups.

Comparative Performance of Linker Technologies

The choice of linker can significantly impact the efficacy and safety profile of a bioconjugate. This is particularly evident in the field of PROTACs, where the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy of degradation. The following tables summarize the performance of different linker types based on data from various studies.

Linker TypeLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
PEG 12TBK1VHL>1000<10
PEG 21TBK1VHL396
PEG 29TBK1VHL29276
Alkyl12BRD4CRBN100-1000Variable
Alkyl16BRD4CRBN<100>90
Rigid (Piperazine-based)-BRD4VHL18>95

Table 1: Impact of Linker Type and Length on PROTAC Efficiency. This table illustrates that PEG linkers can be highly effective, but their optimal length is critical. While shorter PEG linkers may be ineffective, increasing the length can dramatically improve both DC50 and Dmax. Alkyl and rigid linkers also demonstrate efficacy, highlighting that the optimal linker is target- and system-dependent.

The stability of the linker is another critical parameter, particularly during multi-step syntheses. The benzyl group in this compound offers exceptional stability under a wide range of chemical conditions.

Protecting GroupCondition% Intact Linker after 24h
Benzyl Ether 1M HCl>98%
Benzyl Ether 1M NaOH>98%
tert-Butyl (tBu) Ether1M HCl<5%
Fmoc (amine protection)1M NaOH<5%

Table 2: Comparative Stability of Protected PEG Linkers. This data highlights the superior stability of the benzyl ether protecting group to both strongly acidic and basic conditions compared to other common protecting groups like tert-butyl ether and Fmoc.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. The following protocols provide a general framework for the use of amine-terminated PEG linkers like this compound in the synthesis of a PROTAC and for the subsequent evaluation of its performance.

Protocol 1: Synthesis of a PROTAC using an Amine-Terminated PEG Linker

Objective: To synthesize a PROTAC by coupling a target protein ligand and an E3 ligase ligand using this compound as the linker.

Materials:

  • Target protein ligand with a carboxylic acid functional group.

  • E3 ligase ligand (e.g., pomalidomide).

  • This compound.

  • Coupling agents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous DMF.

  • Palladium on carbon (Pd/C) for deprotection.

  • Hydrogen source.

  • Solvents for purification (e.g., DCM, methanol).

  • Silica (B1680970) gel for column chromatography.

Procedure:

  • Coupling of this compound to the Target Protein Ligand:

    • Dissolve the target protein ligand (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by silica gel chromatography.

  • Deprotection of the Benzyl Group:

    • Dissolve the purified product from step 1 in a suitable solvent (e.g., methanol).

    • Add Pd/C (10% w/w).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

    • Stir at room temperature until deprotection is complete (monitored by LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Coupling of the Deprotected Linker to the E3 Ligase Ligand:

    • Follow a similar coupling procedure as in step 1, using the deprotected amine from step 2 and the E3 ligase ligand with a carboxylic acid handle.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA assay).

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Visualizing Key Processes

Diagrams are invaluable tools for understanding complex biological and chemical processes. The following visualizations, created using the DOT language for Graphviz, illustrate the mechanism of action of a PROTAC and a general workflow for bioconjugation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC E3Ligase E3 Ubiquitin Ligase TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase->TernaryComplex Binds UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->E3Ligase Proteasome Proteasome UbiquitinatedProtein->Proteasome Recruitment DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC Mechanism of Action

Bioconjugation_Workflow MoleculeA Molecule A (e.g., Antibody, Drug) Activation Activation of Functional Groups MoleculeA->Activation Linker This compound (or other linker) Linker->Activation MoleculeB Molecule B (e.g., Drug, Targeting Ligand) Conjugation Conjugation Reaction MoleculeB->Conjugation Activation->Conjugation Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Characterization Characterization (e.g., LC-MS, SDS-PAGE) Purification->Characterization FinalConjugate Final Bioconjugate Characterization->FinalConjugate

General Bioconjugation Workflow

Conclusion

This compound stands out as a highly versatile and robust linker for advanced bioconjugation applications. Its unique combination of a stable benzyl protecting group, a hydrophilicity-enhancing PEG spacer, and a reactive amine handle provides medicinal chemists with a powerful tool for the rational design of complex therapeutics like PROTACs and ADCs. The comparative data presented in this guide underscores the critical importance of linker selection in optimizing the performance of bioconjugates. By carefully considering the properties of different linker technologies and employing rigorous experimental evaluation, researchers can unlock the full potential of targeted therapies.

References

The Versatility of Benzyl-PEG3-amine: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules. This guide provides an in-depth comparison of Benzyl-PEG3-amine, a versatile PEG linker, with other common alternatives, supported by experimental data and detailed protocols to inform rational drug design and development.

The unique structure of this compound, which incorporates a benzyl group, a three-unit PEG chain, and a terminal amine, offers a distinct set of advantages in the synthesis of complex biomolecules. The benzyl group provides a stable protecting group for the amine, allowing for selective deprotection and subsequent conjugation, while also contributing a degree of hydrophobicity. The PEG3 spacer enhances water solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. The terminal amine group serves as a versatile handle for conjugation to various functional groups.

Comparative Performance of Linker Technologies

The choice of linker can significantly impact the efficacy and safety profile of a bioconjugate. This is particularly evident in the field of PROTACs, where the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy of degradation. The following tables summarize the performance of different linker types based on data from various studies.

Linker TypeLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
PEG 12TBK1VHL>1000<10
PEG 21TBK1VHL396
PEG 29TBK1VHL29276
Alkyl12BRD4CRBN100-1000Variable
Alkyl16BRD4CRBN<100>90
Rigid (Piperazine-based)-BRD4VHL18>95

Table 1: Impact of Linker Type and Length on PROTAC Efficiency. This table illustrates that PEG linkers can be highly effective, but their optimal length is critical. While shorter PEG linkers may be ineffective, increasing the length can dramatically improve both DC50 and Dmax. Alkyl and rigid linkers also demonstrate efficacy, highlighting that the optimal linker is target- and system-dependent.

The stability of the linker is another critical parameter, particularly during multi-step syntheses. The benzyl group in this compound offers exceptional stability under a wide range of chemical conditions.

Protecting GroupCondition% Intact Linker after 24h
Benzyl Ether 1M HCl>98%
Benzyl Ether 1M NaOH>98%
tert-Butyl (tBu) Ether1M HCl<5%
Fmoc (amine protection)1M NaOH<5%

Table 2: Comparative Stability of Protected PEG Linkers. This data highlights the superior stability of the benzyl ether protecting group to both strongly acidic and basic conditions compared to other common protecting groups like tert-butyl ether and Fmoc.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. The following protocols provide a general framework for the use of amine-terminated PEG linkers like this compound in the synthesis of a PROTAC and for the subsequent evaluation of its performance.

Protocol 1: Synthesis of a PROTAC using an Amine-Terminated PEG Linker

Objective: To synthesize a PROTAC by coupling a target protein ligand and an E3 ligase ligand using this compound as the linker.

Materials:

  • Target protein ligand with a carboxylic acid functional group.

  • E3 ligase ligand (e.g., pomalidomide).

  • This compound.

  • Coupling agents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous DMF.

  • Palladium on carbon (Pd/C) for deprotection.

  • Hydrogen source.

  • Solvents for purification (e.g., DCM, methanol).

  • Silica gel for column chromatography.

Procedure:

  • Coupling of this compound to the Target Protein Ligand:

    • Dissolve the target protein ligand (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by silica gel chromatography.

  • Deprotection of the Benzyl Group:

    • Dissolve the purified product from step 1 in a suitable solvent (e.g., methanol).

    • Add Pd/C (10% w/w).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

    • Stir at room temperature until deprotection is complete (monitored by LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Coupling of the Deprotected Linker to the E3 Ligase Ligand:

    • Follow a similar coupling procedure as in step 1, using the deprotected amine from step 2 and the E3 ligase ligand with a carboxylic acid handle.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA assay).

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Visualizing Key Processes

Diagrams are invaluable tools for understanding complex biological and chemical processes. The following visualizations, created using the DOT language for Graphviz, illustrate the mechanism of action of a PROTAC and a general workflow for bioconjugation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC E3Ligase E3 Ubiquitin Ligase TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase->TernaryComplex Binds UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->E3Ligase Proteasome Proteasome UbiquitinatedProtein->Proteasome Recruitment DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC Mechanism of Action

Bioconjugation_Workflow MoleculeA Molecule A (e.g., Antibody, Drug) Activation Activation of Functional Groups MoleculeA->Activation Linker This compound (or other linker) Linker->Activation MoleculeB Molecule B (e.g., Drug, Targeting Ligand) Conjugation Conjugation Reaction MoleculeB->Conjugation Activation->Conjugation Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Characterization Characterization (e.g., LC-MS, SDS-PAGE) Purification->Characterization FinalConjugate Final Bioconjugate Characterization->FinalConjugate

General Bioconjugation Workflow

Conclusion

This compound stands out as a highly versatile and robust linker for advanced bioconjugation applications. Its unique combination of a stable benzyl protecting group, a hydrophilicity-enhancing PEG spacer, and a reactive amine handle provides medicinal chemists with a powerful tool for the rational design of complex therapeutics like PROTACs and ADCs. The comparative data presented in this guide underscores the critical importance of linker selection in optimizing the performance of bioconjugates. By carefully considering the properties of different linker technologies and employing rigorous experimental evaluation, researchers can unlock the full potential of targeted therapies.

References

Characterization of Ternary Complexes Featuring a Benzyl-PEG3-amine Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical event that dictates the efficiency of protein degradation. The linker, far from being a passive spacer, plays a crucial role in the stability and conformation of this ternary complex, thereby influencing the overall efficacy of the PROTAC.

This guide provides a comparative analysis of ternary complexes formed with PROTACs containing a Benzyl-PEG3-amine linker, a commonly used polyethylene (B3416737) glycol (PEG)-based linker. We will compare its performance with that of PROTACs featuring alternative linker types, supported by representative experimental data. This guide also includes detailed protocols for key experiments and visual diagrams to elucidate the underlying biological pathways and experimental workflows.

The Role of the Linker in Ternary Complex Formation

The linker's length, rigidity, and composition are critical determinants of a PROTAC's ability to induce the formation of a productive ternary complex.[1] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination of the target and its subsequent degradation by the proteasome.[1]

This compound as a PROTAC Linker:

The this compound linker is a flexible linker composed of a three-unit polyethylene glycol (PEG) chain with a benzyl (B1604629) protecting group and a terminal amine.[2] PEG linkers are widely used in PROTAC design due to several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[3]

  • Improved Cell Permeability: By masking the polar surface area of the molecule through conformational flexibility, PEG linkers can enhance cell permeability.[4]

  • Flexibility: The conformational flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.

However, the flexibility of PEG linkers can also lead to an entropic penalty upon binding to the two proteins, and they may be more susceptible to metabolic degradation compared to more rigid linkers.

Quantitative Comparison of Linker Performance

To illustrate the impact of the linker on PROTAC performance, we present a representative comparison of two hypothetical PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. Both PROTACs utilize the same BRD4 ligand (JQ1) and E3 ligase ligand (for von Hippel-Lindau, VHL), but differ in their linker: one with a this compound linker and the other with an alkyl chain of similar length.

Disclaimer: The following data is illustrative and compiled from multiple sources describing similar PROTAC systems to provide a representative comparison. Actual experimental values can vary based on specific experimental conditions.

Linker Type PROTAC Binding Affinity (KD, nM) to BRD4BD2 Binding Affinity (KD, nM) to VHL Ternary Complex Affinity (KD, nM) (PROTAC with BRD4BD2 and VHL) Cooperativity (α) Cellular Degradation (DC50, nM) Maximum Degradation (Dmax, %)
PEG-based PROTAC A (with this compound linker)5015015>125>95
Alkyl-based PROTAC B (with C8 alkyl linker)5516030~16090

Key Observations:

  • Binding Affinities: The binary binding affinities of the PROTACs to the isolated target protein and E3 ligase are similar, as expected, since the ligands are identical.

  • Ternary Complex Formation: PROTAC A, with the more flexible and hydrophilic PEG linker, demonstrates a stronger ternary complex affinity (lower KD) and positive cooperativity (α > 1). This suggests that the PEG linker may allow for more favorable protein-protein interactions within the ternary complex.

  • Cellular Degradation: The enhanced stability of the ternary complex formed by PROTAC A translates to more potent cellular degradation of BRD4, as indicated by its lower DC50 value and higher Dmax.

Signaling Pathway and Experimental Workflow

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

The characterization of a PROTAC involves a series of in vitro and cellular assays to determine its binding affinities, ternary complex formation, and degradation efficiency.

Experimental_Workflow Experimental Workflow for PROTAC Characterization cluster_workflow Synthesis PROTAC Synthesis (with different linkers) Biophysical_Assays Biophysical Assays Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays SPR Surface Plasmon Resonance (SPR) - Binary & Ternary Binding Kinetics Biophysical_Assays->SPR ITC Isothermal Titration Calorimetry (ITC) - Ternary Complex Thermodynamics Biophysical_Assays->ITC Data_Analysis Data Analysis & Comparison SPR->Data_Analysis ITC->Data_Analysis Western_Blot Western Blot - Protein Degradation (DC50, Dmax) Cellular_Assays->Western_Blot Viability_Assay Cell Viability Assay - Cytotoxicity Cellular_Assays->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

Characterization of Ternary Complexes Featuring a Benzyl-PEG3-amine Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical event that dictates the efficiency of protein degradation. The linker, far from being a passive spacer, plays a crucial role in the stability and conformation of this ternary complex, thereby influencing the overall efficacy of the PROTAC.

This guide provides a comparative analysis of ternary complexes formed with PROTACs containing a Benzyl-PEG3-amine linker, a commonly used polyethylene glycol (PEG)-based linker. We will compare its performance with that of PROTACs featuring alternative linker types, supported by representative experimental data. This guide also includes detailed protocols for key experiments and visual diagrams to elucidate the underlying biological pathways and experimental workflows.

The Role of the Linker in Ternary Complex Formation

The linker's length, rigidity, and composition are critical determinants of a PROTAC's ability to induce the formation of a productive ternary complex.[1] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination of the target and its subsequent degradation by the proteasome.[1]

This compound as a PROTAC Linker:

The this compound linker is a flexible linker composed of a three-unit polyethylene glycol (PEG) chain with a benzyl protecting group and a terminal amine.[2] PEG linkers are widely used in PROTAC design due to several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[3]

  • Improved Cell Permeability: By masking the polar surface area of the molecule through conformational flexibility, PEG linkers can enhance cell permeability.[4]

  • Flexibility: The conformational flexibility of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.

However, the flexibility of PEG linkers can also lead to an entropic penalty upon binding to the two proteins, and they may be more susceptible to metabolic degradation compared to more rigid linkers.

Quantitative Comparison of Linker Performance

To illustrate the impact of the linker on PROTAC performance, we present a representative comparison of two hypothetical PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. Both PROTACs utilize the same BRD4 ligand (JQ1) and E3 ligase ligand (for von Hippel-Lindau, VHL), but differ in their linker: one with a this compound linker and the other with an alkyl chain of similar length.

Disclaimer: The following data is illustrative and compiled from multiple sources describing similar PROTAC systems to provide a representative comparison. Actual experimental values can vary based on specific experimental conditions.

Linker Type PROTAC Binding Affinity (KD, nM) to BRD4BD2 Binding Affinity (KD, nM) to VHL Ternary Complex Affinity (KD, nM) (PROTAC with BRD4BD2 and VHL) Cooperativity (α) Cellular Degradation (DC50, nM) Maximum Degradation (Dmax, %)
PEG-based PROTAC A (with this compound linker)5015015>125>95
Alkyl-based PROTAC B (with C8 alkyl linker)5516030~16090

Key Observations:

  • Binding Affinities: The binary binding affinities of the PROTACs to the isolated target protein and E3 ligase are similar, as expected, since the ligands are identical.

  • Ternary Complex Formation: PROTAC A, with the more flexible and hydrophilic PEG linker, demonstrates a stronger ternary complex affinity (lower KD) and positive cooperativity (α > 1). This suggests that the PEG linker may allow for more favorable protein-protein interactions within the ternary complex.

  • Cellular Degradation: The enhanced stability of the ternary complex formed by PROTAC A translates to more potent cellular degradation of BRD4, as indicated by its lower DC50 value and higher Dmax.

Signaling Pathway and Experimental Workflow

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

The characterization of a PROTAC involves a series of in vitro and cellular assays to determine its binding affinities, ternary complex formation, and degradation efficiency.

Experimental_Workflow Experimental Workflow for PROTAC Characterization cluster_workflow Synthesis PROTAC Synthesis (with different linkers) Biophysical_Assays Biophysical Assays Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays SPR Surface Plasmon Resonance (SPR) - Binary & Ternary Binding Kinetics Biophysical_Assays->SPR ITC Isothermal Titration Calorimetry (ITC) - Ternary Complex Thermodynamics Biophysical_Assays->ITC Data_Analysis Data Analysis & Comparison SPR->Data_Analysis ITC->Data_Analysis Western_Blot Western Blot - Protein Degradation (DC50, Dmax) Cellular_Assays->Western_Blot Viability_Assay Cell Viability Assay - Cytotoxicity Cellular_Assays->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

Navigating the Cellular Maze: A Comparative Guide to the Permeability of Benzyl-PEG3-amine Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective targeted protein degraders. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in this challenge. This guide provides a comprehensive comparison of PROTACs containing the commonly used Benzyl-PEG3-amine linker motif with alternative linker strategies, supported by experimental data to inform rational PROTAC design.

The this compound linker, characterized by its flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain, is a popular choice in PROTAC design due to its ability to enhance solubility.[1][2][3][4][5] However, the impact of PEG linkers on cellular permeability is a subject of ongoing investigation, with evidence suggesting that a balance between hydrophilicity and other physicochemical properties is crucial for efficient cell entry. This guide will delve into the performance of PEGylated linkers, such as this compound, and compare them with alkyl and rigid linker classes, providing a data-driven perspective on linker selection for optimal PROTAC efficacy.

The Linker's Influence on Cellular Permeability: A Comparative Analysis

The structure of the linker directly influences key physicochemical properties of the PROTAC, including its size, shape, flexibility, and polarity. These factors, in turn, govern its ability to traverse the cell membrane. While flexible linkers like PEG chains offer synthetic accessibility and can improve solubility, there is a growing body of evidence suggesting that more rigid and less polar linkers can lead to improved cellular uptake and, consequently, more potent protein degradation.

Quantitative Data Summary

Table 1: Impact of Linker Type on Cellular Permeability (PAMPA Assay)

PROTAC Linker TypeRepresentative Linker StructureApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PEG Linker -(CH₂CH₂O)n-0.1 - 2.2
Alkyl Linker -(CH₂)n-0.5 - 2.3
Rigid Linker Piperidine/Piperazine-containing1.5 - 8.6

Note: The Papp values are ranges compiled from multiple studies and are dependent on the specific PROTAC and experimental conditions.

Table 2: Impact of Linker Type on Cellular Degradation Activity

PROTAC Linker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
PEG Linker BTK1 - 40>90
Alkyl/Ether Linker TBK13 - 29276 - 96
Rigid Linker BRD4<10>90

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and treatment duration.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Compound Preparation: The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific concentration (e.g., 10 µM).

  • Assay Execution: The filter plate (donor compartment) containing the PROTAC solution is placed on top of a 96-well acceptor plate containing buffer. The plate sandwich is incubated at room temperature for a defined period (e.g., 5 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA / (Area × time)) × ([Drug]acceptor / [Drug]donor)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and is used to predict in vivo drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: The PROTAC is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specific concentration.

  • Transport Experiment: The PROTAC solution is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to assess the involvement of active efflux transporters.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

PROTAC_Permeability_Workflow cluster_Preparation Compound & Assay Preparation cluster_Execution Permeability Assay cluster_Analysis Data Analysis PROTAC_Stock PROTAC Stock Solution Dosing Add PROTAC to Donor Compartment PROTAC_Stock->Dosing Assay_Plate Prepare Assay Plate (PAMPA or Caco-2) Assay_Plate->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect Samples from Acceptor Compartment Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Calculation Calculate Papp Value Quantification->Calculation Comparison Compare Permeability of Different PROTACs Calculation->Comparison PROTAC_MoA PROTAC_ext Extracellular PROTAC Cell_Membrane -------------------- Cell Membrane -------------------- PROTAC_ext->Cell_Membrane PROTAC_int Intracellular PROTAC Cell_Membrane->PROTAC_int Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_int->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

References

Navigating the Cellular Maze: A Comparative Guide to the Permeability of Benzyl-PEG3-amine Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective targeted protein degraders. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in this challenge. This guide provides a comprehensive comparison of PROTACs containing the commonly used Benzyl-PEG3-amine linker motif with alternative linker strategies, supported by experimental data to inform rational PROTAC design.

The this compound linker, characterized by its flexible and hydrophilic polyethylene glycol (PEG) chain, is a popular choice in PROTAC design due to its ability to enhance solubility.[1][2][3][4][5] However, the impact of PEG linkers on cellular permeability is a subject of ongoing investigation, with evidence suggesting that a balance between hydrophilicity and other physicochemical properties is crucial for efficient cell entry. This guide will delve into the performance of PEGylated linkers, such as this compound, and compare them with alkyl and rigid linker classes, providing a data-driven perspective on linker selection for optimal PROTAC efficacy.

The Linker's Influence on Cellular Permeability: A Comparative Analysis

The structure of the linker directly influences key physicochemical properties of the PROTAC, including its size, shape, flexibility, and polarity. These factors, in turn, govern its ability to traverse the cell membrane. While flexible linkers like PEG chains offer synthetic accessibility and can improve solubility, there is a growing body of evidence suggesting that more rigid and less polar linkers can lead to improved cellular uptake and, consequently, more potent protein degradation.

Quantitative Data Summary

Table 1: Impact of Linker Type on Cellular Permeability (PAMPA Assay)

PROTAC Linker TypeRepresentative Linker StructureApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PEG Linker -(CH₂CH₂O)n-0.1 - 2.2
Alkyl Linker -(CH₂)n-0.5 - 2.3
Rigid Linker Piperidine/Piperazine-containing1.5 - 8.6

Note: The Papp values are ranges compiled from multiple studies and are dependent on the specific PROTAC and experimental conditions.

Table 2: Impact of Linker Type on Cellular Degradation Activity

PROTAC Linker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
PEG Linker BTK1 - 40>90
Alkyl/Ether Linker TBK13 - 29276 - 96
Rigid Linker BRD4<10>90

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and treatment duration.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific concentration (e.g., 10 µM).

  • Assay Execution: The filter plate (donor compartment) containing the PROTAC solution is placed on top of a 96-well acceptor plate containing buffer. The plate sandwich is incubated at room temperature for a defined period (e.g., 5 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA / (Area × time)) × ([Drug]acceptor / [Drug]donor)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and is used to predict in vivo drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: The PROTAC is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specific concentration.

  • Transport Experiment: The PROTAC solution is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to assess the involvement of active efflux transporters.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

PROTAC_Permeability_Workflow cluster_Preparation Compound & Assay Preparation cluster_Execution Permeability Assay cluster_Analysis Data Analysis PROTAC_Stock PROTAC Stock Solution Dosing Add PROTAC to Donor Compartment PROTAC_Stock->Dosing Assay_Plate Prepare Assay Plate (PAMPA or Caco-2) Assay_Plate->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect Samples from Acceptor Compartment Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Calculation Calculate Papp Value Quantification->Calculation Comparison Compare Permeability of Different PROTACs Calculation->Comparison PROTAC_MoA PROTAC_ext Extracellular PROTAC Cell_Membrane -------------------- Cell Membrane -------------------- PROTAC_ext->Cell_Membrane PROTAC_int Intracellular PROTAC Cell_Membrane->PROTAC_int Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_int->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

References

A Comparative Guide to the Biological Evaluation of ADCs Synthesized with Benzyl-PEG3-Amine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized with Benzyl-PEG3-amine linkers against other common linker technologies. The information herein is supported by experimental data to inform the rational design and selection of linkers for novel ADC candidates.

The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties significantly influence the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This compound represents a class of hydrophilic, cleavable linkers designed to improve the biophysical properties of ADCs. This guide will delve into the biological evaluation of ADCs featuring this linker type and compare its performance with established alternatives.

Data Presentation: A Comparative Analysis of Linker Performance

The selection of a linker technology directly impacts the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from preclinical studies, comparing ADCs synthesized with a self-immolative benzyl (B1604629) carbamate (B1207046) linker, structurally related to this compound, to those with the widely used Val-Cit-PABC linker.

Table 1: In Vitro Cytotoxicity of Anti-EGFR ADCs with MMAE Payload
Linker Type Cell Line
Benzyl Ammonium Carbamate (BAC)-Val-AlaJIMT-1
para-amino benzyl (PAB)-Val-CitJIMT-1
Benzyl Ammonium Carbamate (BAC)-Val-AlaMCF-7
para-amino benzyl (PAB)-Val-CitMCF-7

| Table 2: In Vivo Efficacy of ADCs in Xenograft Models | | | :--- | :--- | :--- | :--- | | ADC | Linker Type | Tumor Model | Outcome | | Erbitux-vc-PAB-MMAE | Val-Cit-PABC | A549 human lung cancer xenograft | Significantly inhibited tumor growth compared to control.[1] | | Trastuzumab-vc-MMAE | Val-Cit | N87 (high-HER2) and GFP-MCF7 (low-HER2) tumor xenografts | Effective tumor growth inhibition. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linker technologies.

ADC Synthesis and Characterization

Objective: To synthesize and characterize the ADC to ensure a defined drug-to-antibody ratio (DAR) and purity.

Protocol:

  • Antibody Modification: The antibody is typically modified to introduce a reactive handle for linker conjugation. For thiol-based conjugation, interchain disulfide bonds are partially or fully reduced using a reducing agent like TCEP.

  • Linker-Payload Activation: The this compound linker is activated, for example, as an NHS ester for reaction with antibody lysine (B10760008) residues or with a maleimide (B117702) group for reaction with antibody thiol groups. The cytotoxic payload is pre-attached to the linker.

  • Conjugation: The activated linker-payload is incubated with the modified antibody under controlled conditions (pH, temperature, and time) to form the ADC.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and antibody using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • DAR Determination: The average DAR is determined using HIC or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

    • Purity and Aggregation: SEC is used to assess the purity of the ADC and the presence of aggregates.

    • Antigen Binding: The binding affinity of the ADC to its target antigen is confirmed using ELISA or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Protocol:

  • Cell Seeding: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for 72-120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated.

Bystander Effect Assay

Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.

Protocol:

  • Cell Labeling: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are labeled with different fluorescent dyes (e.g., CellTracker™ Green and Red).

  • Co-culture: The labeled Ag+ and Ag- cells are co-cultured in the same well at a defined ratio (e.g., 1:1).

  • ADC Treatment: The co-culture is treated with the ADC for an appropriate incubation period.

  • Imaging and Analysis: The viability of each cell population is assessed using fluorescence microscopy or flow cytometry to quantify the killing of the Ag- bystander cells.

In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Xenograft Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.

  • ADC Administration: Once tumors reach a palpable size, mice are treated with the ADC, a vehicle control, and relevant comparator ADCs via intravenous injection.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves are plotted for each treatment group to evaluate the extent of tumor growth inhibition.

Mandatory Visualization

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Modification Antibody Modification Conjugation Conjugation Antibody Modification->Conjugation Linker-Payload Activation Linker-Payload Activation Linker-Payload Activation->Conjugation Purification (SEC/HIC) Purification (SEC/HIC) Conjugation->Purification (SEC/HIC) DAR Determination (HIC/LC-MS) DAR Determination (HIC/LC-MS) Purification (SEC/HIC)->DAR Determination (HIC/LC-MS) Purity/Aggregation (SEC) Purity/Aggregation (SEC) Purification (SEC/HIC)->Purity/Aggregation (SEC) Antigen Binding (ELISA/SPR) Antigen Binding (ELISA/SPR) Purification (SEC/HIC)->Antigen Binding (ELISA/SPR) ADC_MOA_Pathway Mechanism of Action for a Cleavable Linker ADC ADC in Circulation ADC in Circulation Binding to Antigen Binding to Antigen ADC in Circulation->Binding to Antigen Internalization Internalization Binding to Antigen->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage Payload Release Payload Release Linker Cleavage->Payload Release Target Engagement Target Engagement Payload Release->Target Engagement Bystander Effect Bystander Effect Payload Release->Bystander Effect Cell Death Cell Death Target Engagement->Cell Death Neighboring Cell Death Neighboring Cell Death Bystander Effect->Neighboring Cell Death Linker_Comparison Comparison of Benzyl-PEG vs. Val-Cit Linkers cluster_benzyl_peg Benzyl-PEG Linker cluster_val_cit Val-Cit Linker ADC Properties ADC Properties Hydrophilic PEG chain Hydrophilic PEG chain ADC Properties->Hydrophilic PEG chain Dipeptide Linker Dipeptide Linker ADC Properties->Dipeptide Linker Improved Solubility Improved Solubility Hydrophilic PEG chain->Improved Solubility Self-immolative Benzyl Carbamate Self-immolative Benzyl Carbamate Reduced Aggregation Reduced Aggregation Improved Solubility->Reduced Aggregation Potentially Enhanced PK Potentially Enhanced PK Reduced Aggregation->Potentially Enhanced PK Cathepsin B Cleavage Cathepsin B Cleavage Dipeptide Linker->Cathepsin B Cleavage Well-established Well-established Cathepsin B Cleavage->Well-established Potential for Bystander Effect Potential for Bystander Effect Well-established->Potential for Bystander Effect Hydrophobicity can be a challenge Hydrophobicity can be a challenge Potential for Bystander Effect->Hydrophobicity can be a challenge

References

A Comparative Guide to the Biological Evaluation of ADCs Synthesized with Benzyl-PEG3-Amine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized with Benzyl-PEG3-amine linkers against other common linker technologies. The information herein is supported by experimental data to inform the rational design and selection of linkers for novel ADC candidates.

The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties significantly influence the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This compound represents a class of hydrophilic, cleavable linkers designed to improve the biophysical properties of ADCs. This guide will delve into the biological evaluation of ADCs featuring this linker type and compare its performance with established alternatives.

Data Presentation: A Comparative Analysis of Linker Performance

The selection of a linker technology directly impacts the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from preclinical studies, comparing ADCs synthesized with a self-immolative benzyl carbamate linker, structurally related to this compound, to those with the widely used Val-Cit-PABC linker.

Table 1: In Vitro Cytotoxicity of Anti-EGFR ADCs with MMAE Payload
Linker Type Cell Line
Benzyl Ammonium Carbamate (BAC)-Val-AlaJIMT-1
para-amino benzyl (PAB)-Val-CitJIMT-1
Benzyl Ammonium Carbamate (BAC)-Val-AlaMCF-7
para-amino benzyl (PAB)-Val-CitMCF-7

| Table 2: In Vivo Efficacy of ADCs in Xenograft Models | | | :--- | :--- | :--- | :--- | | ADC | Linker Type | Tumor Model | Outcome | | Erbitux-vc-PAB-MMAE | Val-Cit-PABC | A549 human lung cancer xenograft | Significantly inhibited tumor growth compared to control.[1] | | Trastuzumab-vc-MMAE | Val-Cit | N87 (high-HER2) and GFP-MCF7 (low-HER2) tumor xenografts | Effective tumor growth inhibition. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linker technologies.

ADC Synthesis and Characterization

Objective: To synthesize and characterize the ADC to ensure a defined drug-to-antibody ratio (DAR) and purity.

Protocol:

  • Antibody Modification: The antibody is typically modified to introduce a reactive handle for linker conjugation. For thiol-based conjugation, interchain disulfide bonds are partially or fully reduced using a reducing agent like TCEP.

  • Linker-Payload Activation: The this compound linker is activated, for example, as an NHS ester for reaction with antibody lysine residues or with a maleimide group for reaction with antibody thiol groups. The cytotoxic payload is pre-attached to the linker.

  • Conjugation: The activated linker-payload is incubated with the modified antibody under controlled conditions (pH, temperature, and time) to form the ADC.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and antibody using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • DAR Determination: The average DAR is determined using HIC or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

    • Purity and Aggregation: SEC is used to assess the purity of the ADC and the presence of aggregates.

    • Antigen Binding: The binding affinity of the ADC to its target antigen is confirmed using ELISA or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Protocol:

  • Cell Seeding: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for 72-120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated.

Bystander Effect Assay

Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.

Protocol:

  • Cell Labeling: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are labeled with different fluorescent dyes (e.g., CellTracker™ Green and Red).

  • Co-culture: The labeled Ag+ and Ag- cells are co-cultured in the same well at a defined ratio (e.g., 1:1).

  • ADC Treatment: The co-culture is treated with the ADC for an appropriate incubation period.

  • Imaging and Analysis: The viability of each cell population is assessed using fluorescence microscopy or flow cytometry to quantify the killing of the Ag- bystander cells.

In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Xenograft Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.

  • ADC Administration: Once tumors reach a palpable size, mice are treated with the ADC, a vehicle control, and relevant comparator ADCs via intravenous injection.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves are plotted for each treatment group to evaluate the extent of tumor growth inhibition.

Mandatory Visualization

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Modification Antibody Modification Conjugation Conjugation Antibody Modification->Conjugation Linker-Payload Activation Linker-Payload Activation Linker-Payload Activation->Conjugation Purification (SEC/HIC) Purification (SEC/HIC) Conjugation->Purification (SEC/HIC) DAR Determination (HIC/LC-MS) DAR Determination (HIC/LC-MS) Purification (SEC/HIC)->DAR Determination (HIC/LC-MS) Purity/Aggregation (SEC) Purity/Aggregation (SEC) Purification (SEC/HIC)->Purity/Aggregation (SEC) Antigen Binding (ELISA/SPR) Antigen Binding (ELISA/SPR) Purification (SEC/HIC)->Antigen Binding (ELISA/SPR) ADC_MOA_Pathway Mechanism of Action for a Cleavable Linker ADC ADC in Circulation ADC in Circulation Binding to Antigen Binding to Antigen ADC in Circulation->Binding to Antigen Internalization Internalization Binding to Antigen->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage Payload Release Payload Release Linker Cleavage->Payload Release Target Engagement Target Engagement Payload Release->Target Engagement Bystander Effect Bystander Effect Payload Release->Bystander Effect Cell Death Cell Death Target Engagement->Cell Death Neighboring Cell Death Neighboring Cell Death Bystander Effect->Neighboring Cell Death Linker_Comparison Comparison of Benzyl-PEG vs. Val-Cit Linkers cluster_benzyl_peg Benzyl-PEG Linker cluster_val_cit Val-Cit Linker ADC Properties ADC Properties Hydrophilic PEG chain Hydrophilic PEG chain ADC Properties->Hydrophilic PEG chain Dipeptide Linker Dipeptide Linker ADC Properties->Dipeptide Linker Improved Solubility Improved Solubility Hydrophilic PEG chain->Improved Solubility Self-immolative Benzyl Carbamate Self-immolative Benzyl Carbamate Reduced Aggregation Reduced Aggregation Improved Solubility->Reduced Aggregation Potentially Enhanced PK Potentially Enhanced PK Reduced Aggregation->Potentially Enhanced PK Cathepsin B Cleavage Cathepsin B Cleavage Dipeptide Linker->Cathepsin B Cleavage Well-established Well-established Cathepsin B Cleavage->Well-established Potential for Bystander Effect Potential for Bystander Effect Well-established->Potential for Bystander Effect Hydrophobicity can be a challenge Hydrophobicity can be a challenge Potential for Bystander Effect->Hydrophobicity can be a challenge

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl-PEG3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Benzyl-PEG3-amine is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for its safe disposal. Adherence to these protocols is critical for ensuring a safe working environment and compliance with regulatory standards.

Understanding the Compound: Key Safety and Reactivity Data

Summary of Potential Hazards and Safety Recommendations

Hazard StatementGHS Classification (Anticipated)Source/Comment
Harmful if swallowed or in contact with skin.Acute toxicity, oral (Category 4), Acute toxicity, dermal (Category 4)Based on SDS for similar amine compounds.[1][2]
Causes severe skin burns and eye damage.Skin corrosion/irritation (Category 1B), Serious eye damage/eye irritation (Category 1)Expected behavior for a primary amine.[1]
May cause respiratory irritation.Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Inhalation of vapors or aerosols should be avoided.[2]
Harmful to aquatic life.Hazardous to the aquatic environment, acute hazardBased on data for Benzylamine.[1]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.

Core Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste deposition.

1. Waste Segregation and Collection:

  • Solid Waste: Place solid this compound waste into a clearly labeled, sealable, and chemically resistant container.

  • Liquid Waste: For liquid waste (e.g., solutions containing this compound), use a labeled, leak-proof, and chemically compatible container.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the chemical name: "this compound Waste".

  • Segregation: Segregate this waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Absorb the spill using an inert, non-combustible material such as sand, earth, or a universal absorbent.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not allow the chemical to enter drains or waterways.

3. Disposal of Contaminated Materials:

  • Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled hazardous waste container.

4. Disposal of Empty Containers:

  • Containers that have held this compound but are now empty should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • The rinsate must be collected and treated as hazardous chemical waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the original label defaced.

5. Final Disposal:

  • Dispose of the hazardous waste through an approved and licensed hazardous waste disposal company.

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not dispose of this chemical in standard laboratory trash or down the drain.

Experimental Protocol: Neutralization of Small Quantities of Amine Waste

For very small quantities of this compound waste, a neutralization step can be considered before collection for disposal. This should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound waste

  • A suitable weak acid (e.g., citric acid or acetic acid solution)

  • A designated chemical waste container

  • pH indicator strips

Procedure:

  • Work in a well-ventilated fume hood and wear appropriate PPE.

  • Slowly add the weak acid solution to the amine waste while stirring.

  • Monitor the pH of the solution regularly using pH indicator strips.

  • Continue adding the acid until the pH is neutral (pH 6-8).

  • Collect the neutralized solution in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal_path Disposal Path start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in Labeled, Segregated Hazardous Waste Container ppe->collect_waste empty_container Empty Container? collect_waste->empty_container spill_kit Have Spill Kit Ready rinse Triple-Rinse with Solvent empty_container->rinse Yes final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor empty_container->final_disposal No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->final_disposal end End: Disposal Complete final_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Disposal of Benzyl-PEG3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Benzyl-PEG3-amine is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for its safe disposal. Adherence to these protocols is critical for ensuring a safe working environment and compliance with regulatory standards.

Understanding the Compound: Key Safety and Reactivity Data

Summary of Potential Hazards and Safety Recommendations

Hazard StatementGHS Classification (Anticipated)Source/Comment
Harmful if swallowed or in contact with skin.Acute toxicity, oral (Category 4), Acute toxicity, dermal (Category 4)Based on SDS for similar amine compounds.[1][2]
Causes severe skin burns and eye damage.Skin corrosion/irritation (Category 1B), Serious eye damage/eye irritation (Category 1)Expected behavior for a primary amine.[1]
May cause respiratory irritation.Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Inhalation of vapors or aerosols should be avoided.[2]
Harmful to aquatic life.Hazardous to the aquatic environment, acute hazardBased on data for Benzylamine.[1]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.

Core Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste deposition.

1. Waste Segregation and Collection:

  • Solid Waste: Place solid this compound waste into a clearly labeled, sealable, and chemically resistant container.

  • Liquid Waste: For liquid waste (e.g., solutions containing this compound), use a labeled, leak-proof, and chemically compatible container.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the chemical name: "this compound Waste".

  • Segregation: Segregate this waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Absorb the spill using an inert, non-combustible material such as sand, earth, or a universal absorbent.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not allow the chemical to enter drains or waterways.

3. Disposal of Contaminated Materials:

  • Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled hazardous waste container.

4. Disposal of Empty Containers:

  • Containers that have held this compound but are now empty should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).

  • The rinsate must be collected and treated as hazardous chemical waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the original label defaced.

5. Final Disposal:

  • Dispose of the hazardous waste through an approved and licensed hazardous waste disposal company.

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not dispose of this chemical in standard laboratory trash or down the drain.

Experimental Protocol: Neutralization of Small Quantities of Amine Waste

For very small quantities of this compound waste, a neutralization step can be considered before collection for disposal. This should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound waste

  • A suitable weak acid (e.g., citric acid or acetic acid solution)

  • A designated chemical waste container

  • pH indicator strips

Procedure:

  • Work in a well-ventilated fume hood and wear appropriate PPE.

  • Slowly add the weak acid solution to the amine waste while stirring.

  • Monitor the pH of the solution regularly using pH indicator strips.

  • Continue adding the acid until the pH is neutral (pH 6-8).

  • Collect the neutralized solution in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal_path Disposal Path start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in Labeled, Segregated Hazardous Waste Container ppe->collect_waste empty_container Empty Container? collect_waste->empty_container spill_kit Have Spill Kit Ready rinse Triple-Rinse with Solvent empty_container->rinse Yes final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor empty_container->final_disposal No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->final_disposal end End: Disposal Complete final_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzyl-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure personnel safety when handling this compound, primarily due to the reactivity of the amine functional group. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[1][2]
Skin and Body Protection A 100% cotton or flame-resistant lab coat should be worn.[1] Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[1][3] Always wear closed-toe shoes and long pants.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation :

    • Before handling, thoroughly review this guide and any available safety information for structurally similar compounds.

    • Ensure a certified chemical fume hood is in proper working order.

    • Assemble all necessary equipment, including PPE, spill containment materials, and waste containers.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated work area.

    • Inspect gloves for any signs of damage or degradation before use.

  • Handling the Compound :

    • Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.

    • Use compatible tools and equipment to prevent any adverse reactions.

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining this compound according to recommended storage conditions (typically cool and dry).

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Labeling :

    • Immediately segregate all waste containing this compound from other laboratory waste streams.

    • Use a dedicated, clearly labeled, and sealed container for this waste. The label should include the full chemical name: "this compound Waste".

  • Disposal of Contaminated Materials :

    • Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be collected in the designated, labeled waste container.

  • Disposal of the Chemical :

    • Small Quantities (< 1g) : For small quantities, deactivation of the amine group may be a viable option before disposal, depending on institutional guidelines. However, the recommended and safest approach is to dispose of it as hazardous chemical waste.

    • Large Quantities : Direct disposal via a certified hazardous waste management service is required. Do not attempt to treat large amounts of the chemical in the laboratory.

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.

Disclaimer: The information provided is based on the properties of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal.

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound prep Preparation - Review Safety Info - Assemble Equipment & PPE - Verify Emergency Stations don_ppe Don PPE - Lab Coat - Goggles/Face Shield - Nitrile/Neoprene Gloves prep->don_ppe Proceed when ready handle Handling in Fume Hood - Weighing & Transferring - Avoid Contact - Keep Containers Closed don_ppe->handle Enter work area post_exp Post-Experiment - Decontaminate Surfaces - Store or Dispose of Chemical - Doff PPE handle->post_exp Experiment complete disposal Waste Disposal - Segregate Waste - Use Labeled, Sealed Containers - Follow Institutional Protocols post_exp->disposal Segregate waste wash Personal Hygiene - Wash Hands Thoroughly post_exp->wash After doffing PPE

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

Personal protective equipment for handling Benzyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzyl-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure personnel safety when handling this compound, primarily due to the reactivity of the amine functional group. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[1][2]
Skin and Body Protection A 100% cotton or flame-resistant lab coat should be worn.[1] Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[1][3] Always wear closed-toe shoes and long pants.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation :

    • Before handling, thoroughly review this guide and any available safety information for structurally similar compounds.

    • Ensure a certified chemical fume hood is in proper working order.

    • Assemble all necessary equipment, including PPE, spill containment materials, and waste containers.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated work area.

    • Inspect gloves for any signs of damage or degradation before use.

  • Handling the Compound :

    • Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.

    • Use compatible tools and equipment to prevent any adverse reactions.

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining this compound according to recommended storage conditions (typically cool and dry).

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Labeling :

    • Immediately segregate all waste containing this compound from other laboratory waste streams.

    • Use a dedicated, clearly labeled, and sealed container for this waste. The label should include the full chemical name: "this compound Waste".

  • Disposal of Contaminated Materials :

    • Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be collected in the designated, labeled waste container.

  • Disposal of the Chemical :

    • Small Quantities (< 1g) : For small quantities, deactivation of the amine group may be a viable option before disposal, depending on institutional guidelines. However, the recommended and safest approach is to dispose of it as hazardous chemical waste.

    • Large Quantities : Direct disposal via a certified hazardous waste management service is required. Do not attempt to treat large amounts of the chemical in the laboratory.

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.

Disclaimer: The information provided is based on the properties of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal.

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound prep Preparation - Review Safety Info - Assemble Equipment & PPE - Verify Emergency Stations don_ppe Don PPE - Lab Coat - Goggles/Face Shield - Nitrile/Neoprene Gloves prep->don_ppe Proceed when ready handle Handling in Fume Hood - Weighing & Transferring - Avoid Contact - Keep Containers Closed don_ppe->handle Enter work area post_exp Post-Experiment - Decontaminate Surfaces - Store or Dispose of Chemical - Doff PPE handle->post_exp Experiment complete disposal Waste Disposal - Segregate Waste - Use Labeled, Sealed Containers - Follow Institutional Protocols post_exp->disposal Segregate waste wash Personal Hygiene - Wash Hands Thoroughly post_exp->wash After doffing PPE

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.